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Foundational

An In-Depth Technical Guide to Bis-(sodium sulfopropyl)-disulfide (SPS)

For Researchers, Scientists, and Drug Development Professionals Introduction Bis-(sodium sulfopropyl)-disulfide, commonly referred to as SPS, is an organosulfur compound with the chemical formula C₆H₁₂Na₂O₆S₄.[1][2][3] I...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(sodium sulfopropyl)-disulfide, commonly referred to as SPS, is an organosulfur compound with the chemical formula C₆H₁₂Na₂O₆S₄.[1][2][3] It is a key component in various industrial and scientific applications, most notably as a critical additive in the electroplating industry. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and multifaceted applications of SPS, with a particular focus on its electrochemical behavior and its emerging roles in biomedical and cosmetic sciences.

Chemical Structure and Physicochemical Properties

SPS is structurally characterized by a disulfide bond linking two sulfopropyl chains, with sodium ions serving as counterions to the sulfonate groups.[1] This unique structure imparts amphiphilic properties to the molecule, making it highly soluble in water and an effective surfactant.[1][4]

Table 1: Physicochemical Properties of Bis-(sodium sulfopropyl)-disulfide

PropertyValueReferences
CAS Number 27206-35-5[1][2][3]
Molecular Formula C₆H₁₂Na₂O₆S₄[1][2][3]
Molecular Weight 354.4 g/mol [5][6]
Appearance White to off-white or yellowish powder/crystalline solid[1][4][5]
Solubility Highly soluble in water[4][7]
Melting Point Approximately 210-215°C[7]
Stability Stable under normal laboratory conditions; may decompose in the presence of strong acids or bases.[7]

Spectroscopic Characterization

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and FTIR are crucial for the definitive identification and quality control of SPS. While literature frequently mentions the use of these techniques for the analysis of SPS, specific, publicly available spectral data with peak assignments is scarce.[8] However, based on the known structure of SPS, the expected spectral features can be predicted.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methylene protons of the propyl chains. The protons closest to the sulfonate group would be the most deshielded, appearing further downfield.

¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for the three different carbon environments in the propyl chain.

FTIR: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate groups, as well as C-H stretching and bending vibrations of the alkyl chains. The S-S disulfide bond typically shows a weak absorption in the fingerprint region.

Synthesis of Bis-(sodium sulfopropyl)-disulfide

A common and efficient method for the synthesis of SPS involves a two-step process starting from sodium hydrosulfide and 1,3-propane sultone.[8][9]

Experimental Protocol:

Step 1: Synthesis of Sodium 3-mercapto-1-propanesulfonate (MPS)

  • Dissolve sodium hydrosulfide in water in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

  • Cool the solution to a temperature between 10°C and 40°C.

  • Slowly add 1,3-propane sultone to the sodium hydrosulfide solution while maintaining the temperature.

  • After the addition is complete, raise the temperature to 50°C-60°C and stir for 0.5-2 hours.[8]

  • Cool the reaction mixture to room temperature and filter to obtain the MPS solution.[8]

Step 2: Oxidative Coupling to Bis-(sodium sulfopropyl)-disulfide (SPS)

  • To the MPS solution, add a suitable oxidizing agent (e.g., hydrogen peroxide or tert-butyl hydrogen peroxide).[8]

  • Maintain the reaction temperature at 50°C-60°C for 3-5 hours.[8]

  • Increase the temperature to 70°C-80°C for 1-3 hours to complete the reaction and aid in decolorization and dehydration.[8]

  • The resulting product is then isolated, typically by precipitation or crystallization, followed by filtration and drying to yield high-purity SPS.[8]

Synthesis_of_SPS cluster_step1 Step 1: MPS Synthesis cluster_step2 Step 2: Oxidative Coupling NaSH Sodium Hydrosulfide MPS Sodium 3-mercapto-1-propanesulfonate (MPS) NaSH->MPS Reaction at 10-40°C, then 50-60°C PS 1,3-Propane Sultone PS->MPS MPS_sol MPS Solution MPS->MPS_sol Oxidant Oxidizing Agent SPS Bis-(sodium sulfopropyl)-disulfide (SPS) Oxidant->SPS MPS_sol->SPS Oxidation at 50-80°C

Caption: Synthesis pathway of Bis-(sodium sulfopropyl)-disulfide (SPS).

Electrochemical Behavior and Mechanism of Action in Copper Electroplating

SPS is a cornerstone additive in modern acidic copper electroplating baths, where it functions as a brightener and a leveling agent.[10] Its primary role is to accelerate the copper deposition rate, particularly in recessed areas of the substrate, which is crucial for applications like filling through-silicon vias (TSVs) in the microelectronics industry.[7][11]

The mechanism of action of SPS is complex and involves its electrochemical reduction at the cathode to form two molecules of 3-mercapto-1-propanesulfonate (MPS).[8] MPS is the active accelerating species that adsorbs onto the copper surface and facilitates the charge transfer for copper ion reduction. This process is often in competition with suppressor molecules, such as polyethylene glycol (PEG), which inhibit copper deposition. The interplay between the accelerator (MPS derived from SPS) and the suppressor (PEG) is key to achieving "bottom-up" filling of microscopic features without voids.[11]

SPS_Mechanism SPS_solution SPS in Plating Bath SPS_surface SPS at Cathode Surface SPS_solution->SPS_surface Diffusion MPS 2x 3-mercapto-1-propanesulfonate (MPS) SPS_surface->MPS Electrochemical Reduction Cu_deposit Copper Deposition MPS->Cu_deposit Accelerates PEG_suppressor PEG Suppressor Layer MPS->PEG_suppressor Displaces Cu2_plus Cu²⁺ ions Cu2_plus->Cu_deposit Reduction PEG_suppressor->Cu_deposit Inhibits

Caption: Mechanism of SPS as an accelerator in copper electroplating.

Key Applications Beyond Electroplating

While its role in electroplating is well-established, the unique chemical properties of SPS lend it to a variety of other applications.

Drug Delivery Systems

The disulfide bond in SPS is susceptible to cleavage in a reducing environment, such as that found within cells due to the high concentration of glutathione. This property makes disulfide-containing molecules like SPS attractive as cleavable linkers in stimuli-responsive drug delivery systems.[12][13][14] Drugs can be conjugated to carrier molecules via a disulfide linker, remaining inactive and stable in the bloodstream. Upon entering the target cells, the linker is cleaved, releasing the active drug.[12]

Cosmetics and Personal Care Products

As an anionic surfactant with sulfonate groups, SPS and similar compounds can be used in cosmetic and shampoo formulations.[3][5] Anionic surfactants are effective cleansing and foaming agents.[4][15][16][17][18] In hair care products, they help to remove dirt and oil.[16] The sulfonate groups contribute to the water solubility and can influence the overall properties of the formulation, such as viscosity and mildness.[15][17]

Safety and Handling

Bis-(sodium sulfopropyl)-disulfide is generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to handle SPS in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

Bis-(sodium sulfopropyl)-disulfide is a versatile chemical with a well-established and critical role in the electroplating industry. Its unique electrochemical properties, stemming from its disulfide linkage and sulfonate groups, enable the high-quality copper deposition required for modern electronics. Furthermore, the inherent reactivity of the disulfide bond is being explored for advanced applications in targeted drug delivery. As a sulfonate-based surfactant, it also finds utility in the formulation of cosmetic and personal care products. Continued research into the synthesis, properties, and applications of SPS is likely to uncover new and innovative uses for this important molecule.

References

  • The Decomposition of the Sulfonate Additive Sulfopropyl Sulfonate in Acid Copper Electroplating Chemistries - Allen J. Bard. (2003). Journal of The Electrochemical Society, 150(4), C244.
  • Surfactants in Shampoo - Joan Morais Cosmetics School. (n.d.). Joan Morais Cosmetics School. Retrieved from [Link]

  • What Are Surfactants and Why Are They Used in Hair Products? - Prose. (2023, January 4). Prose. Retrieved from [Link]

  • Anionic Surfactants: A Deep Dive into Their Basics and More. (2024, October 3). LinkedIn. Retrieved from [Link]

  • Surfactants in Shampoo: a Trichologist's Take | Penny James Trichology Center. (2024, February 28). Penny James Trichology Center. Retrieved from [Link]

  • What you should know about surfactants in shampoos - Wildschön. (n.d.). Wildschön. Retrieved from [Link]

  • The Role of SPS in Damascene Copper Electroplating. (n.d.). Columbia University. Retrieved from [Link]

  • Electrodeposition of Copper in the SPS-PEG-Cl Additive System - National Institute of Standards and Technology. (n.d.). NIST. Retrieved from [Link]

  • Electrodeposition of Copper in the SPS-PEG-Cl Additive System I. Kinetic Measurements: Influence of SPS - SciSpace. (n.d.). SciSpace. Retrieved from [Link]

  • Stimuli-responsive drug delivery systems - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • bis-(3-Sulfopropyl)disulfide - ChemBK. (2024, April 9). ChemBK. Retrieved from [Link]

  • Bis-(sodium sulfopropyl)-disulfide | CAS#:27206-35-5 | Chemsrc. (2025, August 20). Chemsrc. Retrieved from [Link]

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Studies of Bis-(Sodium-Sulfopropyl)-Disulfide and 3-Mercapto-1-Propanesulfonate on/into the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 3,3'-Dithiobis-1-propanesulfonic acid disodium salt, 250 g - Carl ROTH. (n.d.). Carl ROTH. Retrieved from [Link]

  • Endogenous and Exogenous Stimuli-Responsive Drug Delivery Systems for Programmed Site-Specific Release - PubMed Central. (2019, March 21). National Center for Biotechnology Information. Retrieved from [Link]

  • Advanced application of stimuli-responsive drug delivery system for inflammatory arthritis treatment - PubMed. (2022, February 21). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Bis-(sodium sulfopropyl)-disulfide (CAS: 27206-35-5)

This guide provides a comprehensive technical overview of Bis-(sodium sulfopropyl)-disulfide (SPS), a critical organosulfur compound. Designed for researchers, scientists, and professionals in drug development and materi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Bis-(sodium sulfopropyl)-disulfide (SPS), a critical organosulfur compound. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the core characteristics, mechanisms of action, and advanced applications of SPS, moving beyond surface-level descriptions to explain the fundamental causality behind its utility.

Core Molecular Characteristics and Properties

Bis-(sodium sulfopropyl)-disulfide, systematically named disodium 3,3'-disulfanediyldipropane-1-sulfonate, is a highly functionalized molecule with the chemical formula C₆H₁₂Na₂O₆S₄.[1][2][3] Its structure is defined by a central disulfide bond (-S-S-) flanked by two propyl sulfonate sodium salt groups.[4][5] This unique arrangement imparts a combination of reactivity and solubility that is central to its industrial and research applications.

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 27206-35-5[1][2][3]
Molecular Formula C₆H₁₂Na₂O₆S₄[1][6]
Molecular Weight 354.4 g/mol [1][2]
Appearance White to off-white or yellowish powder/solid.[1][3][4][1][3][4]
Solubility Highly soluble in water.[3][4][5][3][4][5]
Purity (Typical) ≥90% (by HPLC).[2][2]
Melting Point Approx. 210-215°C.[4][5][4][5]
Key Structural Features Central disulfide bridge, two terminal sulfonic acid groups.[4][5][4][5]
Structural and Functional Insights

The molecule's disulfide bond is the reactive center, susceptible to cleavage under reducing conditions. This characteristic is fundamental to its role as a precursor to its monomer, 3-mercapto-1-propanesulfonate (MPS).[7][8][9] The terminal sulfonate groups (–SO₃⁻Na⁺) confer high water solubility and create a negatively charged molecule that influences its adsorption behavior and interaction with surfaces and other charged species.[8]

Mechanism of Action in Advanced Electrodeposition

SPS is most famously utilized as an "accelerator" or "brightener" in acidic copper electroplating baths, a cornerstone of the Damascene process for manufacturing semiconductor interconnects.[10][11][12] Its function is not standalone; it operates within a complex, competitive additive system, typically involving a "suppressor" (e.g., Polyethylene Glycol, PEG) and chloride ions (Cl⁻).[10][13][14]

The Suppressor-Accelerator Competitive Adsorption Model

The primary goal in filling submicron features like trenches and vias is to achieve "bottom-up" or "superconformal" filling, avoiding voids.[10] This is accomplished through a delicate balance of suppression and acceleration:

  • Suppression: A complex of PEG and chloride ions (PEG-Cl⁻) adsorbs onto the copper surface, forming a diffusion barrier that suppresses the copper deposition rate.[15] This suppression is most effective on the top surfaces of the feature.

  • Accelerator Precursor: SPS itself is the precursor to the active accelerator molecule.[8][16] It diffuses from the bulk solution to the copper cathode surface.[8]

  • Electrochemical Cleavage: At the copper surface, particularly at higher overpotentials found at the bottom of a feature, the disulfide bond of SPS is electrochemically cleaved, forming two molecules of its monomer, 3-mercapto-1-propanesulfonate (MPS).[8][9][16]

  • Competitive Displacement & Acceleration: The newly formed MPS, the effective accelerant, competitively displaces the suppressing PEG-Cl⁻ layer.[8][16][17] This localized removal of the suppressor leads to a highly accelerated rate of copper deposition specifically at the bottom of the feature, resulting in the desired void-free, bottom-up fill.

Visualizing the Superfilling Mechanism

The logical flow of the competitive adsorption and acceleration process is critical to understanding its efficacy.

G cluster_solution Bulk Plating Solution cluster_surface Copper Cathode Surface cluster_reaction Surface Reactions SPS SPS (Accelerator Precursor) BottomFeature Bottom of Feature SPS->BottomFeature Diffusion & Electrochemical Cleavage (-S-S- bond breaks) PEG_Cl PEG-Cl⁻ (Suppressor Complex) TopSurface Top Surface PEG_Cl->TopSurface Strong Adsorption & Suppression PEG_Cl->BottomFeature Weaker Adsorption Cu2 Cu²⁺ Ions Cu2->TopSurface Suppressed Deposition Cu2->BottomFeature Accelerated Deposition MPS Formation of MPS (Active Accelerator) BottomFeature->MPS Displacement MPS Displaces PEG-Cl⁻ Layer MPS->Displacement Displacement->BottomFeature Localized Acceleration

Caption: Competitive adsorption mechanism of SPS and PEG in copper superfilling.

Synthesis and Quality Control Protocols

For research and development, sourcing high-purity SPS or synthesizing it in-house is critical, as impurities or degradation products can significantly alter experimental outcomes.[9][18]

Common Synthesis Route

A prevalent method involves a two-step reaction starting from 1,3-propane sultone (1,3-PS) and a sulfur source.[19]

Step 1: Formation of MPS Sodium hydrosulfide is reacted with 1,3-PS in an aqueous solution to form the intermediate sodium 3-mercapto-1-propanesulfonate (MPS).[19]

Step 2: Oxidative Dimerization The resulting MPS solution is then treated with an oxidant. This induces an oxidative coupling reaction, where two molecules of MPS join at their thiol groups to form the disulfide bond of SPS.[19] The final product is then typically isolated through dehydration.[19]

Protocol: Purity Verification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of SPS and quantifying it in complex matrices like plating baths.[12][20]

Objective: To determine the purity of an SPS sample and identify the presence of MPS or other degradation products.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of high-purity SPS reference standard (e.g., 1000 ppm) in deionized water.

    • Create a series of calibration standards (e.g., 10, 50, 100, 200 ppm) by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh and dissolve the SPS sample to be tested in deionized water to a known concentration within the calibration range.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: An ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) in a buffered aqueous/organic mobile phase.

    • Detection: UV detector at a wavelength suitable for the disulfide bond (e.g., 210-220 nm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the prepared sample.

    • Identify the SPS peak based on retention time compared to the standard.

    • Calculate the concentration of SPS in the sample using the calibration curve. Purity is expressed as a percentage of the expected concentration.

    • Look for secondary peaks corresponding to potential impurities like MPS.

Causality: The use of an ion-pairing reagent is crucial. It forms a neutral complex with the anionic sulfonate groups of SPS and MPS, allowing for better retention and separation on a nonpolar C18 column. This self-validating system ensures that the separation is based on the distinct molecular properties of the target analyte and its impurities.

Protocol: Monitoring SPS in Plating Baths via CVS

Cyclic Voltammetric Stripping (CVS) is the industry-standard electrochemical technique for monitoring the effective concentration of active additives in plating baths.[11][20][21] It measures the activity of the accelerator, not just its absolute concentration.

Objective: To determine the active concentration of SPS in a copper electroplating bath.

Methodology (Modified Linear Approximation Technique - MLAT): [21][22]

  • Instrumentation: A CVS system with a platinum rotating disk electrode.[15]

  • Blank Measurement: Measure the copper stripping peak area (Ar) in a virgin make-up solution (VMS) that contains all bath components except the accelerator (SPS). This provides a baseline.

  • Sample Measurement: Add a precise volume of the plating bath sample to the VMS and measure the new stripping peak area. The increase in Ar is proportional to the accelerator's activity.

  • Standard Addition: Add a known concentration of an SPS standard solution to the mix and measure the stripping peak area again.

  • Calculation: The concentration of active SPS in the sample is calculated by comparing the change in stripping area caused by the sample to the change caused by the standard addition.[22]

Causality: This protocol is self-validating because it measures the functional effect of the additive on the copper deposition rate. Any degradation of SPS to less active species will be reflected as a lower "active" concentration, providing a more accurate picture of the bath's performance than a simple concentration measurement might.[15][22]

Emerging Applications Beyond Electroplating

While its role in electroplating is well-established, the unique disulfide chemistry of SPS makes it a valuable tool for researchers in drug development and material science.

Disulfide Crosslinking in Hydrogels for Drug Delivery

The disulfide bond is a "smart" linker in drug delivery systems. It is relatively stable in the bloodstream but is readily cleaved in the reducing intracellular environment (due to high glutathione concentrations). This property can be exploited to create stimuli-responsive hydrogels for targeted drug release.

Workflow: SPS-Derived Crosslinked Hydrogel Formation

G Polymer Polymer Backbone (e.g., PVA, Alginate) with Pendant Thiol (-SH) Groups Encapsulation Encapsulation of Drug within Polymer Matrix Polymer->Encapsulation SPS SPS as Oxidizing/ Crosslinking Agent Crosslinking Oxidative Crosslinking: -SH + HS-  -> -S-S- SPS->Crosslinking Induces Dimerization Drug Therapeutic Drug Drug->Encapsulation Encapsulation->Crosslinking Hydrogel Drug-Loaded Hydrogel with Disulfide Crosslinks Crosslinking->Hydrogel

Caption: Workflow for creating a disulfide-crosslinked hydrogel using an SPS-like mechanism.

In this application, a polymer functionalized with thiol (-SH) groups can be crosslinked into a hydrogel. While SPS itself is often used as a precursor to thiols, its oxidative properties can also facilitate the formation of disulfide bonds between polymer chains that already contain thiol groups, acting as a crosslinking agent.[23][24][25] The resulting hydrogel can encapsulate a therapeutic agent. Upon entering a target cell, the disulfide crosslinks are broken, the hydrogel degrades, and the drug is released.

Other Research Areas
  • Cosmetics and Personal Care: Used as a surfactant and reducing agent in formulations for shampoos and hair treatments to improve texture.[1][3]

  • Battery Technology: Investigated as an electrolyte additive in lithium-ion batteries.[26]

  • Bioconjugation: The disulfide bond allows for its use as a cleavable linker to attach drugs or imaging agents to biomolecules like antibodies.

Safety, Handling, and Storage

As with any chemical, proper handling of SPS is essential. A Safety Data Sheet (SDS) must always be consulted before use.[27][28]

Core Safety Protocols
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[29]

  • Handling: Avoid creating dust.[29] Use in a well-ventilated area.[30] Keep away from heat, sparks, and open flames.[29][31] Prevent electrostatic charge buildup.[30]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[29][30] Keep away from strong oxidizing agents and strong acids or bases.[30][31][32]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[30] For eye contact, flush with copious amounts of water for at least 15 minutes.[29] If inhaled, move to fresh air.[30]

Hazard Identification (GHS Pictograms): Typically includes the "Exclamation Mark" pictogram (GHS07) for hazards such as skin irritation, eye irritation, or being harmful if swallowed.[2]

Hazard Statements: Commonly includes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

References

  • The Role of SPS in Damascene Copper Electropl
  • How to Synthesize Bis-(sodium sulfopropyl)-disulfide? (n.d.). Guidechem.
  • What is Bis-(sodium sulfopropyl)-disulfide? (2020). ChemicalBook.
  • Mroczka, R., et al. (n.d.). Studies of Bis-(Sodium-Sulfopropyl)-Disulfide and 3-Mercapto-1-Propanesulfonate on/into the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. PMC.
  • Kreider, A. (2012).
  • Mroczka, R., et al. (2023). Interaction of Bis-(sodium-sulfopropyl)-Disulfide and Polyethylene Glycol on the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. MDPI.
  • Copper Plating Baths: Detecting Accelerator Breakdown Products Via CVS. (2021). AZoM.
  • SPS CS System SB - Safety D
  • Mechanism of SPS acceleration in a PEG containing copper plating b
  • Tailoring the Properties of Marine-Based Algin
  • SPS Multi-primer plus - Safety D
  • Bis-(sodium sulfopropyl)-disulfide. (n.d.). Chem-Impex.
  • Analysis and Control of Plating Baths Chrom
  • Bis-(sodium sulfopropyl)-disulfide. (n.d.). Sigma-Aldrich.
  • Sodium Polystyrene Sulfonate (SPS)
  • Degradation of Bis(3-sulfopropyl) Disulfide and Its Influence on Copper Electrodeposition for Feature Filling. (2014).
  • High Accuracy Concentration Analysis of Accelerator Components in Acidic Cu Superfilling Bath. (2015).
  • Investigation of Bis-(3-sodiumsulfopropyl disulfide) (SPS) Decomposition in a Copper-Electroplating Bath Using Mass Spectroscopy. (2015).
  • Bis-(sodium sulfopropyl)
  • CAS 27206-35-5: Bis(sodium sulfopropyl) disulfide. (n.d.). CymitQuimica.
  • Bis-(sodium sulfopropyl)-disulfide. (n.d.). PubChem.
  • SPS Adsorption and Desorption during Copper Electrodeposition and Its Impact on PEG Adsorption. (2018).
  • Electrodeposition of Cu in the PEI-PEG-Cl-SPS Additive System. (2006). The Electrochemical Society.
  • SPE-HPLC Detection of Organic Additives in Acidic Copper Plating Baths I. Sulfopropyl Disulfide-Based Brighteners. (2014).
  • Introduction to Cyclic Voltammetric Stripping (CVS). (2024). Metrohm.
  • Detection of Suppressor Breakdown Contaminants in Copper Plating B
  • CAS 27206-35-5 Bis-(sodium sulfopropyl)-disulfide. (n.d.). Alfa Chemistry.
  • Electrochemical Analysis of Aged Copper Plating Bath in Wafer Level Packaging. (n.d.). ECI Technology.
  • What are the Properties, Applications, and Safety Precautions of Bis-(Sodium Sulfopropyl)-Disulfide? (n.d.). Guidechem.
  • Safety Data Sheets. (2022). Great West Casualty Company YouTube Channel.
  • HPLC, a modular technique that complements NMR. (2024). SPECIFIC POLYMERS.
  • Cross-Linked Hydrogel for Pharmaceutical Applic
  • Cross-linking in Hydrogels - A Review. (n.d.). Scientific & Academic Publishing.
  • Safety Data Sheets for Hazardous Chemicals. (n.d.). Health and Safety Authority.
  • Bis-(sodium sulfopropyl)-disulfide CAS 27206-35-5. (n.d.). Sinocure Chemical Group.
  • How Are Hydrogels Crosslinked? (2024). Chemistry For Everyone YouTube Channel.

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Foundational

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Bis-(sodium sulfopropyl)-disulfide (SPS)

Introduction Bis-(sodium sulfopropyl)-disulfide, commonly abbreviated as SPS, is an organosulfur compound with the chemical formula C₆H₁₂Na₂O₆S₄[1]. It is a critical component in the electrochemical industry, particularl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis-(sodium sulfopropyl)-disulfide, commonly abbreviated as SPS, is an organosulfur compound with the chemical formula C₆H₁₂Na₂O₆S₄[1]. It is a critical component in the electrochemical industry, particularly as a high-performance additive in acidic copper electroplating baths[2][3]. In this application, SPS functions as a brightener and a leveling agent, promoting a uniform, fine-grained copper deposit essential for manufacturing printed circuit boards and for the dual damascene metallization in semiconductor fabrication[1][4]. Its molecular structure, featuring a central disulfide bond linking two propylsulfonate chains, allows it to influence copper deposition kinetics, leading to the desired "bottom-up" filling of microscopic features[3][5].

For researchers, scientists, and professionals in drug development and material science, access to high-purity SPS is paramount for achieving reproducible and reliable experimental results. Commercial grades can contain impurities from the manufacturing process that may interfere with sensitive applications. This guide provides a comprehensive, technically-grounded methodology for the synthesis and subsequent purification of SPS on a laboratory scale. We will delve into the causality behind the procedural steps, establish self-validating protocols through rigorous quality control, and ground the methodology in authoritative scientific literature.

Section 1: The Chemistry of SPS Synthesis

The laboratory synthesis of SPS is most effectively achieved through a robust two-step process. This strategy involves the initial formation of a thiol intermediate, sodium 3-mercapto-1-propanesulfonate (MPS), followed by a controlled oxidative coupling to form the target disulfide, SPS.

Step 1: Synthesis of Sodium 3-mercapto-1-propanesulfonate (MPS)

The synthesis begins with the ring-opening of 1,3-propane sultone, a cyclic sulfonic ester, by a nucleophilic sulfur source. Sodium hydrosulfide (NaSH) serves as an excellent and direct source of the hydrosulfide anion (SH⁻)[4]. The reaction is a nucleophilic attack by the hydrosulfide on one of the methylene carbons of the strained four-membered ring, leading to the cleavage of the C-O bond and the formation of the thiol group at one end and the sodium sulfonate at the other.

Step 2: Oxidative Coupling of MPS to SPS

The intermediate MPS is then dimerized through an oxidative coupling reaction. This involves the oxidation of the thiol (-SH) groups of two MPS molecules to form a disulfide (-S-S-) bond. A variety of oxidizing agents can be employed, but a controlled oxidant like tert-butyl hydrogen peroxide is effective as it minimizes the risk of over-oxidation to sulfinic or sulfonic acids, which can occur with more aggressive oxidants[4][6].

The overall reaction pathway is illustrated below.

G cluster_step1 Step 1: MPS Synthesis cluster_step2 Step 2: Oxidative Coupling PS 1,3-Propane Sultone MPS Sodium 3-mercapto-1-propanesulfonate (MPS) PS->MPS Nucleophilic Ring-Opening in H₂O NaSH Sodium Hydrosulfide (NaSH) NaSH->MPS Nucleophilic Ring-Opening in H₂O Oxidant Oxidizing Agent (e.g., t-BuOOH) MPS2 2x MPS SPS Bis-(sodium sulfopropyl)-disulfide (SPS) MPS2->SPS Oxidation Oxidant->SPS Oxidation

Caption: Two-step reaction pathway for the synthesis of SPS.

Section 2: Detailed Experimental Protocol: Synthesis of Crude SPS

This protocol is designed to be a self-validating system, where successful completion of each stage can be reasonably inferred before proceeding to final analytical verification. Safety Precaution: 1,3-propane sultone is a suspected carcinogen and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE)[7].

Table 1: Reagents and Materials for Synthesis
Reagent/MaterialGradeSupplier ExamplePurpose
Sodium Hydrosulfide (NaSH), hydrate≥70%Sigma-AldrichNucleophile for ring-opening
1,3-Propane Sultone (1,3-PS)≥99%TCI ChemicalsElectrophilic starting material
tert-Butyl Hydrogen Peroxide (t-BuOOH)70% in H₂OAcros OrganicsOxidizing agent for disulfide formation
Deionized Water (H₂O)Type II or better-Reaction solvent
Methanol (MeOH)ACS GradeFisher ScientificPurification/washing solvent
1000 mL Three-neck Round-bottom Flask--Reaction vessel
Mechanical Stirrer, Reflux Condenser--Reaction setup
Thermometer, Dropping Funnel--Reagent addition and monitoring
Heating Mantle--Temperature control
Step-by-Step Synthesis Protocol

This protocol is adapted from established industrial synthesis methods for laboratory scale[4].

Part A: Synthesis of MPS Intermediate

  • Setup: Assemble the 1000 mL three-neck flask with a mechanical stirrer, thermometer, and reflux condenser.

  • Reagent Preparation: In the flask, dissolve 28g of sodium hydrosulfide in 200 mL of deionized water. Gentle heating to 50-60°C may be required to fully dissolve the solid.

  • Initial Reaction: Once dissolved, cool the solution to between 15°C and 35°C using a water bath. This cooling is critical to control the initial exothermic reaction upon adding the sultone.

  • Sultone Addition: Slowly add 62.5g of 1,3-propane sultone to the stirred solution via a dropping funnel over 30-45 minutes, ensuring the temperature does not exceed 40°C.

  • Reaction Completion: After the addition is complete, heat the mixture to 50-60°C and maintain this temperature with stirring for 1 hour to ensure the ring-opening reaction goes to completion.

  • Intermediate Solution: Cool the resulting solution to room temperature. This pale yellow, clear solution contains the MPS intermediate and is used directly in the next step.

Part B: Oxidation to SPS

  • Oxidant Addition: To the stirred MPS solution from Part A, slowly add 75g of 70% tert-butyl hydrogen peroxide.

  • Primary Oxidation: Heat the reaction mixture to 50-60°C and maintain for 4 hours. This stage facilitates the primary conversion of the thiol to the disulfide.

  • Final Reaction & Decolorization: Increase the temperature to 70-80°C and maintain for an additional 2 hours. This higher temperature ensures the reaction reaches completion and helps to decompose any residual peroxide[4].

  • Concentration: Continue heating to evaporate most of the water until the product is nearly dry, forming a viscous slurry or a damp solid.

Table 2: Synthesis Reaction Parameters Summary
ParameterStep 1: MPS SynthesisStep 2: SPS OxidationRationale
Temperature 15-40°C (addition)50-60°C (primary)Control exotherm; ensure reaction completion; decompose excess oxidant
50-60°C (reaction)70-80°C (final)
Time ~1.5 hours6 hoursAllow for complete nucleophilic attack and subsequent oxidation
Key Molar Ratio (approx.) 1 : 1 (NaSH : PS)1 : 1.5-2 (MPS : t-BuOOH)Stoichiometric reaction; slight excess of oxidant ensures full conversion

Section 3: Purification of Bis-(sodium sulfopropyl)-disulfide

The crude product from the synthesis contains the desired SPS, but also unreacted MPS, inorganic salts (e.g., sodium sulfate from side reactions), and potential over-oxidation products. Purification is essential to achieve the high-purity standard required for research applications.

Method 1: Purification by Methanol Dispersion

This initial purification step leverages the high solubility of SPS in water and its relative insolubility in alcohols like methanol[4]. This allows for the removal of many organic impurities.

  • Dispersion: Allow the concentrated crude product to cool. Add approximately 250-300 mL of methanol to the flask.

  • Breaking up Solids: Stir the mixture vigorously. The crude SPS should precipitate as a white or off-white solid, while some impurities may dissolve in the methanol.

  • Filtration: Filter the solid product using a Buchner funnel.

  • Washing: Wash the filter cake with two additional 50 mL portions of fresh methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified solid in a vacuum oven at 60-70°C to a constant weight. The expected yield of this process is high, often exceeding 95%[4].

Method 2: Advanced Purification by Ion Exchange Chromatography (IEC)

For applications requiring the highest purity, particularly the removal of residual inorganic salts and charged organic impurities, ion exchange chromatography is the method of choice. Since SPS is a dianionic molecule at neutral pH, anion exchange chromatography is employed[8].

G start Dissolve Methanol-Washed SPS in Deionized Water load Load Solution onto a Strong Anion Exchange Column start->load 1. Prepare Sample wash Wash with Deionized Water (Removes Cations and Neutral Impurities) load->wash 2. Bind & Wash elute Elute with NaCl Gradient (e.g., 0 to 2.0 M) wash->elute 3. Elute collect Collect Fractions Containing SPS (Monitor with UV-Vis or Conductivity) elute->collect 4. Collect desalt Desalt SPS-containing Fractions (e.g., Dialysis or Size Exclusion) collect->desalt 5. Desalt lyophilize Lyophilize to Obtain High-Purity SPS Powder desalt->lyophilize 6. Isolate

Caption: Workflow for the purification of SPS using Anion Exchange Chromatography.

Conceptual IEC Protocol:

  • Resin Preparation: Select a strong anion exchange resin (e.g., a quaternary ammonium-based resin) and pack it into a column. Equilibrate the column with high-purity deionized water.

  • Sample Loading: Dissolve the methanol-purified SPS in a minimum amount of deionized water and apply it to the column. The anionic SPS will bind to the positively charged resin[9].

  • Washing: Wash the column thoroughly with deionized water to remove any unbound species, such as neutral organic impurities and cations (e.g., Na⁺).

  • Elution: Elute the bound SPS from the column using a salt gradient, typically 0 to 2.0 M sodium chloride (NaCl). The more strongly charged SPS will elute at a higher salt concentration than singly charged impurities.

  • Fraction Collection & Desalting: Collect the fractions containing SPS. These fractions will now contain NaCl, which must be removed. Desalting can be accomplished via dialysis against deionized water or through size-exclusion chromatography.

  • Isolation: Lyophilize (freeze-dry) the desalted solution to obtain SPS as a high-purity white powder.

Section 4: Quality Control and Characterization

Verifying the identity, purity, and integrity of the synthesized SPS is a non-negotiable step. This ensures the material is suitable for its intended research application and validates the success of the synthesis and purification protocols.

Table 3: Analytical Characterization Techniques
TechniquePurposeExpected Result for High-Purity SPS
Ion-Pair HPLC [10][11]Assess purity; quantify residual MPS and other impurities.A single major peak corresponding to SPS with a purity of ≥99%. The retention time should be distinct from that of the MPS starting material.
¹H NMR Spectroscopy [12][13]Confirm chemical structure and identity.In D₂O, expect three distinct triplet signals corresponding to the three methylene groups (-CH₂-) of the propyl chain, confirming the symmetric disulfide structure.
FTIR Spectroscopy [12]Identify characteristic functional groups.Strong absorption bands for the sulfonate group (S=O stretching around 1200 cm⁻¹ and 1050 cm⁻¹). The absence of a prominent S-H stretch (around 2550 cm⁻¹) indicates complete oxidation of the MPS intermediate.
Electrospray Ionization MS (ESI-MS) [5][12]Determine the molecular mass and confirm identity.Detection of the dianion [M-2Na]²⁻ at m/z ≈ 154 or the monoanion [M-Na]⁻ at m/z ≈ 331, confirming the molecular weight of 354.4 g/mol .

The successful synthesis and purification will yield a white to light-yellow, water-soluble powder[14]. The results from the analytical techniques described above provide the ultimate validation of the product's quality, ensuring trustworthiness in subsequent research.

Conclusion

This guide has outlined a detailed and scientifically-grounded approach to the synthesis and purification of Bis-(sodium sulfopropyl)-disulfide for laboratory use. By following a two-step synthesis involving the ring-opening of 1,3-propane sultone and subsequent oxidative coupling, crude SPS can be reliably produced. Subsequent purification, ranging from a straightforward methanol dispersion to a more rigorous ion exchange chromatography, allows for the attainment of high-purity material suitable for demanding scientific applications. The emphasis on understanding the chemical principles behind each step, combined with a robust analytical quality control framework, provides researchers with a self-validating methodology to produce and verify this important electrochemical additive in-house.

References

  • Palmans, R., et al. (2005). Ion-pair chromatography of bis (sodium-sulfopropyl) disulfide brightener in acidic copper plating baths. Journal of Chromatography A, 1085(1), 147-154. Available at: [Link]

  • ResearchGate (2005). Ion-pair chromatography of bis sodium-sulfopropyl) disulfide brightener in acidic copper plating baths. ResearchGate. Available at: [Link]

  • PubMed (2005). Ion-pair chromatography of bis (sodium-sulfopropyl) disulfide brightener in acidic copper plating baths. PubMed. Available at: [Link]

  • Mroczka, R., et al. (2022). Studies of Bis-(Sodium-Sulfopropyl)-Disulfide and 3-Mercapto-1-Propanesulfonate on/into the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. PMC - NIH. Available at: [Link]

  • Graham, N., & Graham, D. (2003). The kinetics and mechanism of the oxidation of the thiols 3-mercapto-1-propane sulfonic acid and 2-mercaptonicotinic acid by potassium ferrate. ResearchGate. Available at: [Link]

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Exploratory

Electrochemical behavior of Bis-(sodium sulfopropyl)-disulfide in acidic solutions

An In-Depth Technical Guide to the Electrochemical Behavior of Bis-(sodium sulfopropyl)-disulfide in Acidic Solutions For Researchers, Scientists, and Drug Development Professionals Executive Summary Bis-(sodium sulfopro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrochemical Behavior of Bis-(sodium sulfopropyl)-disulfide in Acidic Solutions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis-(sodium sulfopropyl)-disulfide, commonly known as SPS, is a critical organic additive in acidic copper electroplating baths, primarily used in the microelectronics industry for creating high-aspect-ratio interconnects. Its electrochemical behavior is complex, characterized by a series of activation steps, competitive surface interactions, and eventual degradation. This guide provides a detailed examination of the fundamental mechanisms governing SPS in acidic solutions. It elucidates its transformation into the active accelerator species, 3-mercapto-1-propanesulfonate (MPS), the synergistic role of chloride ions, its competitive displacement of suppressor molecules like polyethylene glycol (PEG), and the analytical methods used to characterize these processes. By understanding the causality behind its function and degradation, researchers and professionals can better control and optimize high-performance copper electrodeposition processes.

Introduction: The Role of SPS in Modern Electrochemistry

Bis-(sodium sulfopropyl)-disulfide (SPS) is an organosulfur compound that has become indispensable in the formulation of acidic copper sulfate electroplating baths.[1] Its primary function is to act as an accelerator or "brightener," a component that counteracts the effect of suppressing additives to achieve differential deposition rates.[2] This controlled competition is the cornerstone of "superconformal" or "bottom-up" filling of trenches and vias in damascene plating, a process vital for manufacturing integrated circuits and printed circuit boards.[3][4]

In this system, a suppressor agent like polyethylene glycol (PEG), in conjunction with chloride ions, forms a passivating layer on the copper surface, significantly inhibiting deposition.[5] SPS is introduced to break down this inhibition locally, enabling accelerated copper deposition at the bottom of features. This technical guide delves into the electrochemical principles that govern this behavior, from the initial activation of the SPS molecule to its complex interactions at the electrode surface.

The Electrochemical Environment: An Acidic Multi-Component System

The electrochemical behavior of SPS cannot be understood in isolation. It is intrinsically linked to the composition of the acidic plating bath, which is typically comprised of:

  • Copper Sulfate (CuSO₄): The source of cupric ions (Cu²⁺) for deposition.

  • Sulfuric Acid (H₂SO₄): Provides high conductivity and maintains a low pH, which is crucial for the stability of the bath and the function of the additives.[1]

  • Chloride Ions (Cl⁻): A critical component that works synergistically with both suppressors and accelerators.[6][7]

  • Suppressors (e.g., Polyethylene Glycol - PEG): High molecular weight polymers that adsorb on the copper surface, forming a diffusion barrier that inhibits copper reduction.[8]

  • Accelerators (e.g., SPS): The focus of this guide, which counteracts the suppressor.

  • Levelers: Often nitrogen-containing organic molecules that refine the deposit surface at high current density areas.[7]

The interplay between these components dictates the overall plating performance. The effectiveness of SPS is entirely dependent on the presence and concentration of these other species, particularly chloride and PEG.[8][9]

Core Electrochemical Mechanism of SPS Activation and Acceleration

The most critical concept is that SPS is a pro-accelerator. It is not the primary catalytic species itself. The acceleration effect is initiated by the electrochemical reduction of SPS at the copper cathode.

The Reductive Cleavage: SPS to MPS

Upon diffusing to the copper surface, the disulfide bond (S-S) in the SPS molecule is electrochemically cleaved. This reduction reaction consumes an electron and a proton to produce two molecules of its monomer, 3-mercapto-1-propanesulfonate (MPS).[3][10] MPS is the true accelerating species.

Reaction: SPS + 2e⁻ + 2H⁺ → 2 MPS

This initial conversion is the rate-determining activation step and can explain the induction time sometimes observed in bottom-up filling processes.[3]

The MPS Catalytic Pathway

Once formed, MPS, a thiol, has a strong affinity for the copper surface and actively participates in the copper reduction process. The proposed mechanism involves the formation of a cuprous-thiolate intermediate (Cu(I)-MPS), which provides a more favorable pathway for copper deposition than the direct reduction of Cu²⁺.[3] This catalytic cycle effectively lowers the activation energy for copper reduction.

A widely accepted catalytic model can be summarized as follows:[3]

  • Adsorption & Complexation: Two adsorbed MPS molecules react with a cupric ion (Cu²⁺).

  • Formation of Intermediate: A Cu(I)-thiolate complex is formed on the surface, and in the process, the two MPS molecules are oxidized back into one SPS molecule.

  • Reduction: The Cu(I)-thiolate intermediate is readily reduced to metallic copper (Cu⁰), regenerating the MPS molecule.

This cycle shows how MPS facilitates the electron transfer to copper ions while being regenerated at the surface, thus acting as a true catalyst for the deposition reaction.

SPS_Mechanism cluster_surface At the Copper Cathode Surface SPS SPS in Solution SPS_surf SPS at Surface SPS->SPS_surf Diffusion MPS 2x MPS (Thiol) SPS_surf->MPS + 2e⁻, +2H⁺ (Reductive Cleavage) Cu_Thiolate Cu(I)-Thiolate Complex MPS->Cu_Thiolate + Cu²⁺ (Displaces PEG-Cl⁻) Cu_Thiolate->MPS Regenerates MPS Cu0 Copper Deposit (Cu⁰) Cu_Thiolate->Cu0 + e⁻ (Reduction) Cu2 Cu²⁺

Figure 1: Electrochemical activation and catalytic cycle of SPS.

Synergistic and Competitive Surface Dynamics

The accelerating effect of SPS/MPS is realized through its dynamic competition with the suppressing PEG-Cl⁻ adlayer.

  • The Role of Chloride (Cl⁻): Chloride ions are fundamental to the entire process. In the absence of chloride, both SPS and MPS can act as inhibitors, likely by forming a blocking layer on the surface.[9] However, in the presence of chloride, a synergistic relationship develops. Chloride ions form a bridge between the copper surface and the additives, mediating their adsorption and influencing the electron transfer rate.[7][9] The presence of Cl⁻ is what enables MPS to act as an accelerator.[6]

  • Competitive Adsorption with PEG: The suppressor, PEG, forms a complex with Cu⁺ and Cl⁻ at the surface (PEG-Cu⁺-Cl⁻), which physically blocks active sites and suppresses the deposition rate.[5][8] The smaller, more mobile MPS molecules can penetrate and displace this bulky suppressor layer.[11] This competitive displacement is potential-dependent and is the key to achieving differential deposition rates. On areas with unrestricted diffusion (the wafer surface), the suppressor dominates. Inside a feature (trench or via), the accumulation of MPS due to geometric effects leads to the displacement of PEG and accelerated "bottom-up" growth.[3]

ComponentChemical NamePrimary RoleInteraction Notes
SPS Bis-(sodium sulfopropyl)-disulfidePro-acceleratorDiffuses to the cathode and is electrochemically reduced to form the active species, MPS.[10]
MPS 3-Mercapto-1-propanesulfonateAccelerator (Catalyst)Forms a Cu(I)-thiolate intermediate, facilitating Cu²⁺ reduction and displacing the PEG-Cl⁻ layer.[3][11]
PEG Polyethylene GlycolSuppressorCo-adsorbs with Cl⁻ to form a passivating film that inhibits copper deposition.[5]
Cl⁻ Chloride IonSynergist / DepolarizerEssential for both suppression (with PEG) and acceleration (with MPS). It mediates surface adsorption.[7][9]
Table 1: Key components and their interactions in the SPS-PEG-Cl⁻ system.

A Practical Guide to Investigative Methodologies

Studying the complex behavior of SPS requires specialized electrochemical techniques. The following protocols are foundational for research and process control.

Cyclic Voltammetry (CV) for Mechanistic Analysis

Cyclic voltammetry is the primary tool for qualitatively assessing the impact of additives. By sweeping the potential of a working electrode and measuring the resulting current, one can observe the suppression and acceleration phenomena directly.

  • Electrolyte Preparation:

    • Prepare a base electrolyte (VMS - Virgin Makeup Solution) containing deionized water, copper sulfate (e.g., 0.24 M CuSO₄·5H₂O), and sulfuric acid (e.g., 1.8 M H₂SO₄).

    • Add a consistent concentration of chloride ions (e.g., 50-70 ppm HCl).

    • Prepare separate additive solutions: a suppressor solution (e.g., 300 ppm PEG) and an accelerator solution (e.g., 5 ppm SPS).

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell.

    • Working Electrode: A rotating disk electrode (RDE) made of platinum or glassy carbon, often pre-plated with a thin layer of copper for consistency.[3][12]

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode: A platinum mesh or graphite rod with a large surface area.

  • Measurement Procedure:

    • Record a CV of the base electrolyte (VMS + Cl⁻) to establish a baseline.

    • Add the suppressor (PEG) to the cell and record another CV. Observe the significant drop in current, indicating inhibition.

    • Finally, add the accelerator (SPS) to the suppressor-containing solution and record a third CV. Observe the recovery of current (depolarization), indicating the accelerating effect of SPS.

  • Typical Parameters:

    • Potential Range: Sweep from a positive potential where no reaction occurs (e.g., +0.4 V vs. SCE) to a negative potential well into the copper deposition region (e.g., -0.5 V vs. SCE) and back.

    • Scan Rate: A typical rate is 10-50 mV/s.[13]

    • Rotation Rate (for RDE): 100-1000 RPM to control mass transport.

The shift in the voltammogram upon addition of additives provides direct evidence of their function. The PEG-Cl⁻ combination drastically increases the overpotential required for copper deposition, shifting the curve to more negative potentials.[6] The subsequent addition of SPS counteracts this, shifting the curve back towards the baseline, because the catalytically active MPS displaces the suppressor and provides a lower energy pathway for deposition.[12]

CV_Workflow cluster_prep Preparation cluster_exp CV Measurement Sequence cluster_analysis Analysis A1 Prepare Base Electrolyte (CuSO₄, H₂SO₄, Cl⁻) A2 Assemble 3-Electrode Cell (Cu-plated RDE, Ref, Counter) A1->A2 B1 Run CV on Base Electrolyte (Establish Baseline) A2->B1 B2 Add PEG Run CV (Observe Suppression) B1->B2 B3 Add SPS Run CV (Observe Acceleration) B2->B3 C1 Compare Voltammograms B3->C1 C2 Quantify Shifts in Onset Potential & Current Density C1->C2

Figure 2: Experimental workflow for Cyclic Voltammetry analysis.

Degradation Pathways and Process Stability

SPS and its active form, MPS, are susceptible to decomposition in the aggressive chemical and electrochemical environment of a plating bath. Understanding these degradation pathways is crucial for maintaining bath health and plating performance.

Chemical and Electrochemical Breakdown

The primary inactive breakdown product of SPS is 1,3-propane disulfonic acid (PDS).[14][15] The formation of PDS occurs through the irreversible oxidation of the sulfur functional groups. This process can be driven by several factors:

  • Anodic Oxidation: SPS or MPS that diffuses to the anode can be directly oxidized.

  • Reaction with Dissolved Oxygen: In the presence of Cu(I) ions, dissolved oxygen can react with the SPS/Cu(I) complex, leading to oxidation.[14][16] This chemical pathway means degradation can occur even when the bath is idle (at open circuit).[17]

Once the disulfide or thiol group is oxidized to a sulfonic acid group, the molecule loses its ability to interact with the copper surface and catalyze deposition.

Impact on Plating Performance

The net conversion of SPS to PDS reduces the concentration of the active accelerator in the bath.[18] This leads to a gradual loss of the accelerating effect, which can result in incomplete feature filling, the formation of voids, and other plating defects.[15] Therefore, monitoring the concentration of not only SPS but also its breakdown products is essential for industrial process control. Techniques like high-performance liquid chromatography (HPLC) and CVS are often employed for this purpose.[16][19][20]

Degradation_Pathway cluster_oxidation Irreversible Oxidation SPS SPS (Active) MPS MPS (Active) SPS->MPS Electrochemical Reduction (Cathode) MPS->SPS Chemical Oxidation (Dimerization with Cu²⁺) PDS PDS (Inactive) SPS_ox SPS SPS_ox->PDS Anodic Oxidation or Reaction with O₂/Cu(I) MPS_ox MPS MPS_ox->PDS Anodic Oxidation or Reaction with O₂/Cu(I)

Figure 3: Simplified reaction and degradation pathways for SPS.

Conclusion and Future Outlook

The electrochemical behavior of Bis-(sodium sulfopropyl)-disulfide in acidic solutions is a multifaceted process governed by a delicate balance of activation, catalysis, and competition. Its role as a pro-accelerator, which transforms into the catalytically active MPS, is central to its function. The synergistic interaction with chloride ions and the competitive displacement of suppressor molecules are the keys to its application in achieving superconformal copper deposition. However, the inherent instability of the active species, leading to the formation of inert byproducts, presents a significant challenge for process control and bath longevity.

Future research will likely focus on developing more robust accelerator molecules with higher stability against oxidative decomposition, as well as advancing in-situ, real-time analytical techniques to monitor the concentrations of all critical bath components dynamically. A deeper molecular-level understanding of the additive interactions on the copper surface will continue to drive innovation in the field of electrochemical manufacturing.

References

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  • Tan, M., He, N., Li, J., & Harb, J. N. (2006). The Role of SPS, MPSA, and Chloride in Additive Systems for Copper Electrodeposition. Journal of The Electrochemical Society, 153(11), C737. Link

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  • Dow, W.-P., Huang, C.-C., & Su, M.-Y. (2009). SPS Adsorption and Desorption during Copper Electrodeposition and Its Impact on PEG Adsorption. Journal of The Electrochemical Society, 156(11), D466. Link

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  • Royal Society of Chemistry. (2024). The 6 best practicals for teaching electrochemistry from 11–18. RSC Education. Link

  • Koper, M. T. M., & Rossmeisl, J. (2022). How pH affects electrochemical processes. Semantic Scholar. Link

  • Gering, K. L., & Gyenge, E. L. (2018). The Effect of Sulfuric Acid Concentration on the Physical and Electrochemical Properties of Vanadyl Solutions. Energies, 11(9), 2335. Link

  • Aguf, I. A., & Tikhonov, K. I. (2017). Electrochemical Behavior of Silver Electrode in Sulphuric Acidic Solution During Anodic Polarization. Oriental Journal of Chemistry, 33(4). Link

Sources

Foundational

Adsorption mechanism of Bis-(sodium sulfopropyl)-disulfide on copper surfaces

An In-Depth Technical Guide to the Adsorption Mechanism of Bis-(sodium sulfopropyl)-disulfide on Copper Surfaces For Researchers, Scientists, and Drug Development Professionals Introduction Bis-(sodium sulfopropyl)-disul...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Adsorption Mechanism of Bis-(sodium sulfopropyl)-disulfide on Copper Surfaces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(sodium sulfopropyl)-disulfide (SPS) is a critical organic additive in modern copper electroplating processes, particularly in the damascene method used for fabricating copper interconnects in the microelectronics industry.[1] Its primary role is that of an accelerator or brightener, working in concert with other additives like suppressors (e.g., polyethylene glycol, PEG) and chloride ions to achieve void-free, "bottom-up" filling of submicron features.[1][2] Understanding the intricate adsorption mechanism of SPS on copper surfaces is paramount for optimizing these advanced metallization processes.

This technical guide provides a comprehensive exploration of the core principles governing the interaction of SPS with copper surfaces in an electrochemical environment. We will delve into the molecular transformations, competitive adsorption dynamics, and the catalytic cycle that underpins the accelerating effect of SPS. This guide is designed to provide researchers and scientists with both the foundational knowledge and the practical insights necessary to investigate and manipulate this complex interfacial phenomenon.

The Copper Surface and the Role of the Electrochemical Environment

The adsorption of SPS is not a simple interaction with a pristine copper surface. It occurs in a dynamic electrochemical environment where the copper surface itself is influenced by the applied potential and the presence of other species in the electrolyte. In typical acidic copper sulfate plating baths, the copper surface is not bare but is in a state of dynamic equilibrium, with copper ions (Cu²⁺ and Cu⁺) being exchanged.

Furthermore, other additives in the plating bath, such as chloride ions (Cl⁻) and suppressor molecules like PEG, compete with SPS for adsorption sites on the copper surface.[2] Chloride ions, in particular, play a crucial synergistic role, often forming a passivating layer with PEG that inhibits copper deposition.[3] The effectiveness of SPS as an accelerator is intrinsically linked to its ability to disrupt this suppressor layer.

The Adsorption Mechanism of SPS: A Step-by-Step Breakdown

The adsorption of SPS on a copper surface is a multi-step process that involves both chemical and electrochemical transformations. The generally accepted mechanism can be broken down as follows:

  • Diffusion to the Surface: SPS molecules diffuse from the bulk electrolyte to the copper surface. This process is governed by Fick's laws of diffusion.[4]

  • Dissociative Adsorption: The disulfide bond (S-S) in the SPS molecule is the key functional group for its initial interaction with the copper surface. Upon reaching the electrode, the S-S bond cleaves, and the SPS molecule dissociatively adsorbs onto the copper surface, forming two molecules of its monomer, 3-mercapto-1-propanesulfonate (MPS).[4] This is an electrochemically driven reaction, with higher overpotentials leading to a faster cleavage rate.[4]

  • Chemisorption of MPS: The resulting MPS molecules, which are thiols, have a strong affinity for the copper surface and form a chemisorbed layer.[5] The sulfur atom of the thiol group forms a strong covalent bond with the copper atoms.

  • Formation of the Cu(I)-thiolate Complex: The adsorbed MPS then complexes with Cu⁺ ions present at the electrode surface to form a Cu(I)-thiolate complex.[2] This complex is a key intermediate in the catalytic cycle that accelerates copper deposition.

  • Catalytic Reduction of Cu²⁺: The Cu(I)-thiolate complex facilitates the reduction of Cu²⁺ ions from the electrolyte to metallic copper. The exact mechanism of this step is still a subject of research, but it is believed to proceed through a pathway that has a lower activation energy than the direct reduction of Cu²⁺ on a suppressor-covered surface.

  • Regeneration of MPS: After the reduction of the copper ion, the MPS molecule is regenerated and can participate in another catalytic cycle. This regeneration ensures that a small amount of SPS can have a sustained accelerating effect.

Visualizing the Adsorption Pathway

The following diagram illustrates the key steps in the adsorption and catalytic cycle of SPS on a copper surface.

Adsorption_Mechanism cluster_solution Electrolyte Bulk cluster_surface Copper Surface SPS SPS (Disulfide) Cu_surface Cu(0) Surface SPS->Cu_surface 1. Diffusion & Dissociative Adsorption Cu2_ion Cu²⁺ Cu_thiolate Cu(I)-Thiolate Complex Cu2_ion->Cu_thiolate 4. Catalytic Reduction Adsorbed_MPS Adsorbed MPS (Thiolate) Cu_surface->Adsorbed_MPS 2. S-S Bond Cleavage Adsorbed_MPS->Cu_thiolate 3. Complexation with Cu⁺ Cu_thiolate->Cu_surface Cu(0) Deposition Cu_thiolate->Adsorbed_MPS 5. Regeneration of MPS

Caption: A simplified representation of the SPS adsorption and catalytic cycle on a copper surface.

Competitive Adsorption Dynamics

In a typical copper plating bath, the adsorption of SPS/MPS does not occur in isolation. It is in direct competition with suppressor molecules like PEG and chloride ions.[2] The following diagram illustrates this competitive relationship.

Competitive_Adsorption cluster_additives Electrolyte Additives Cu_Surface Copper Surface Sites SPS_MPS SPS/MPS (Accelerator) SPS_MPS->Cu_Surface Adsorption (Acceleration) PEG_Cl PEG-Cl⁻ (Suppressor) SPS_MPS->PEG_Cl Displacement PEG_Cl->Cu_Surface Adsorption (Suppression)

Caption: Competitive adsorption between the accelerator (SPS/MPS) and the suppressor (PEG-Cl⁻) complex on the copper surface.

Quantitative Insights into SPS Adsorption

While a qualitative understanding of the mechanism is crucial, quantitative data provides deeper insights for process modeling and optimization.

ParameterValueExperimental/Theoretical MethodReference
Area per adsorbed MPS molecule47 ± 9 ŲElectrochemical Measurement[4]
Adsorption Energy of S on Cu(111)~ -4.5 eVDensity Functional Theory (DFT)[6]

Note: The adsorption energy of the full SPS or MPS molecule will differ from that of atomic sulfur, but this value provides a strong indication of the favorable interaction between sulfur and copper.

Experimental Protocols for Studying SPS Adsorption

To investigate the adsorption mechanism of SPS on copper surfaces, a combination of electrochemical and surface-sensitive analytical techniques is employed. Below are detailed, step-by-step methodologies for key experiments.

Cyclic Voltammetry (CV) Protocol

Objective: To qualitatively and quantitatively assess the effect of SPS on the kinetics of copper electrodeposition.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (Working Electrode: Copper rotating disk electrode (RDE), Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE), Counter Electrode: Platinum mesh or wire)

  • Electrolyte: Acidic copper sulfate solution (e.g., 0.24 M CuSO₄ + 1.8 M H₂SO₄)

  • SPS, PEG, and NaCl of high purity

  • Deionized water

  • Argon or Nitrogen gas for deaeration

Procedure:

  • Electrode Preparation:

    • Mechanically polish the copper RDE to a mirror finish using successively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the electrode thoroughly with deionized water and sonicate for 5 minutes to remove any polishing debris.

    • Electrochemically clean the electrode in the supporting electrolyte (without additives) by cycling the potential until a reproducible CV is obtained.

  • Electrolyte Preparation:

    • Prepare the base electrolyte (acidic copper sulfate).

    • Prepare stock solutions of SPS, PEG, and NaCl.

    • Deaerate the electrolyte by bubbling with Ar or N₂ for at least 30 minutes prior to the experiment to remove dissolved oxygen.

  • Cyclic Voltammetry Measurement:

    • Assemble the three-electrode cell with the prepared copper RDE.

    • Record a baseline CV in the additive-free electrolyte. A typical potential window would be from the open-circuit potential (OCP) to a sufficiently cathodic potential for copper deposition (e.g., -0.6 V vs. Ag/AgCl) and back. Set a scan rate of, for example, 50 mV/s.

    • Incrementally add the desired concentrations of additives (e.g., first PEG and Cl⁻, then SPS) to the electrolyte, allowing for equilibration at OCP for a few minutes after each addition.

    • Record a CV after each addition, using the same potential window and scan rate.

  • Data Analysis:

    • Compare the CVs obtained in the presence and absence of the additives.

    • Note the shift in the onset potential for copper deposition, the change in peak current densities, and the appearance of any new redox features.

    • The accelerating effect of SPS will be evident by a positive shift in the deposition potential and an increase in the cathodic current density.

In-situ Spectroscopic Ellipsometry (SE) Protocol

Objective: To monitor the adsorption and desorption of SPS and other additives on the copper surface in real-time.

Materials and Equipment:

  • Spectroscopic Ellipsometer with an in-situ measurement setup

  • Electrochemical cell with optically transparent windows

  • Potentiostat/Galvanostat

  • Copper-coated substrate (e.g., Si wafer with a thin film of copper) as the working electrode

  • Reference and counter electrodes

  • Electrolyte and additives as described for CV

Procedure:

  • System Setup and Calibration:

    • Mount the electrochemical cell in the ellipsometer's sample stage.

    • Align the incident and reflected light beams through the optical windows to be incident on the copper working electrode at a suitable angle (typically 65-75°).

    • Perform a calibration of the system with the cell filled with the electrolyte but without the working electrode to account for the optical properties of the windows and the electrolyte.

  • Initial Surface Characterization:

    • Introduce the copper-coated working electrode into the cell.

    • Measure the ellipsometric parameters (Ψ and Δ) of the bare copper surface in the electrolyte at OCP. This will serve as the baseline.

  • In-situ Measurement during Adsorption:

    • Begin recording Ψ and Δ as a function of time and wavelength.

    • Inject the additives (PEG, Cl⁻, and then SPS) into the electrolyte while continuously recording the ellipsometric data.

    • Apply a potential program (e.g., potential steps or sweeps) to the working electrode to study the potential-dependent adsorption.

  • Data Modeling and Analysis:

    • Develop an optical model to describe the interface. A common model consists of the bulk copper substrate, a thin layer representing the adsorbed organic film, and the ambient electrolyte.

    • Fit the experimental Ψ and Δ data to the optical model to extract the thickness and optical constants (refractive index and extinction coefficient) of the adsorbed layer.

    • The change in the thickness of the adsorbed layer over time will provide information on the kinetics of adsorption and displacement of the different additives.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) Protocol

Objective: To identify the elemental and molecular composition of the adsorbed layer on the copper surface after exposure to the plating bath.

Materials and Equipment:

  • TOF-SIMS instrument

  • Copper substrates

  • Electroplating bath containing SPS and other additives

  • High-purity solvents for rinsing (e.g., deionized water, ethanol)

  • Ultra-high vacuum (UHV) compatible sample holder

Procedure:

  • Sample Preparation:

    • Immerse a clean copper substrate in the electroplating bath containing SPS for a defined period under specific electrochemical conditions (e.g., at a constant potential or after a CV scan).

    • Carefully remove the substrate from the bath and rinse it with high-purity solvents to remove non-adsorbed species. The rinsing procedure is critical and should be optimized to avoid disturbing the chemisorbed layer.

    • Dry the sample under a stream of inert gas (e.g., nitrogen).

    • Mount the sample on the TOF-SIMS sample holder and introduce it into the UHV analysis chamber.

  • TOF-SIMS Analysis:

    • Acquire a survey spectrum in both positive and negative ion modes to identify all the elements and molecular fragments present on the surface.

    • Perform high-mass-resolution analysis to accurately identify specific molecular ions related to SPS, MPS, and any complexes formed.

    • Utilize the imaging capabilities of TOF-SIMS to map the lateral distribution of different species on the surface.

    • If depth information is required, perform a depth profile by sputtering the surface with a secondary ion beam while acquiring mass spectra.

  • Data Interpretation:

    • Identify the characteristic secondary ions of SPS and its fragments (e.g., C₃H₆SO₃⁻).

    • Look for ions that indicate the formation of copper-thiolate complexes (e.g., Cu(C₃H₆SO₃)⁻).

    • Compare the spectra from samples prepared under different conditions to understand the influence of potential, concentration, and other additives on the surface composition.

Conclusion

The adsorption of Bis-(sodium sulfopropyl)-disulfide on copper surfaces is a complex and fascinating process that is fundamental to the success of modern copper electroplating. Through a combination of electrochemical and surface-sensitive techniques, a detailed mechanistic picture has emerged, involving the dissociative adsorption of SPS to form MPS, the formation of a catalytic Cu(I)-thiolate complex, and a dynamic competition with other plating additives.

The experimental protocols and theoretical insights provided in this guide offer a robust framework for researchers to further explore and refine our understanding of this critical interfacial phenomenon. By continuing to unravel the intricacies of the SPS adsorption mechanism, we can pave the way for the development of even more advanced and efficient copper metallization processes for a wide range of technological applications.

References

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  • García-Sánchez, M. A., et al. (2018). Adsorption and diffusion of sulfur on the (111), (100), (110), and (211) surfaces of FCC metals: Density functional theory calculations. The Journal of Chemical Physics, 149(20), 204702. [Link]

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  • Willey, M. J., & West, A. C. (2021). The Role of SPS, MPSA, and Chloride in Additive Systems for Copper Electrodeposition. Journal of The Electrochemical Society, 168(8), 082501. [Link]

  • Vereecken, P. M., et al. (2000). The Role of SPS in Damascene Copper Electroplating. ECS Meeting Abstracts, MA 2000-02, 567. [Link]

  • Willey, M. J., & West, A. C. (2007). SPS Adsorption and Desorption during Copper Electrodeposition and Its Impact on PEG Adsorption. Journal of The Electrochemical Society, 154(3), D156. [Link]

  • Hilfiker, J. N. (2011). In situ spectroscopic ellipsometry (SE) for characterization of thin film growth. In G. Koster & G. Rijnders (Eds.), In situ characterization of thin film growth. Woodhead Publishing. [Link]

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Exploratory

The Pivotal Role of the Disulfide Bond in the Electrochemical Activity of Bis-(sodium sulfopropyl)-disulfide: A Technical Guide

Introduction Bis-(sodium sulfopropyl)-disulfide (SPS) is a critical organic additive in numerous electrochemical applications, most notably in the damascene copper electroplating processes used for manufacturing integrat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis-(sodium sulfopropyl)-disulfide (SPS) is a critical organic additive in numerous electrochemical applications, most notably in the damascene copper electroplating processes used for manufacturing integrated circuits.[1][2] Its primary function is to act as an accelerator or brightener, ensuring the void-free, "bottom-up" filling of submicron features like trenches and vias.[1] The remarkable electrochemical activity of SPS is intrinsically linked to the unique chemical nature of its disulfide bond. This technical guide provides an in-depth exploration of the core mechanism, elucidating how the electrochemical cleavage of this S-S bond dictates the functionality of SPS. We will delve into the underlying principles, experimental validation, and the causal relationships that govern its performance, offering valuable insights for researchers, scientists, and professionals in the field of electrochemistry and materials science.

The Disulfide Bond: A Center of Electrochemical Reactivity

The disulfide bond (-S-S-) is a covalent linkage formed from the oxidation of two thiol groups.[3] While it is a stabilizing feature in many proteins, particularly those in oxidizing extracellular environments, this bond is also susceptible to reduction back to its constituent thiols.[4][5] In the context of electrochemistry, the disulfide bond in SPS represents a site of controlled reactivity. The transformation is represented by the following general reaction:

2 RSH ⇌ RS-SR + 2 H⁺ + 2 e⁻[3]

The forward reaction is an oxidation, while the reverse is a reduction. It is this electrochemical reduction that is fundamental to the function of SPS.

Electrochemical Cleavage: The Activation of SPS

The function of SPS as an accelerator is not direct. Instead, SPS acts as a pro-additive that must first be activated at the electrode surface. This activation is an electrochemically driven process where the disulfide bond is cleaved.[6][7]

When SPS diffuses from the bulk solution to the electrode surface, the applied potential provides the necessary energy to break the S-S bond.[6] This reduction reaction yields two molecules of its monomer, 3-mercapto-1-propanesulfonate (MPS).[6][7][8]

SPS + 2e⁻ → 2 MPS

This cleavage is the pivotal step, as MPS is the true accelerating species in the copper electroplating process.[6][7] The rate of this reaction is directly influenced by the applied overpotential; higher overpotentials lead to a faster rate of MPS generation.[6]

Mechanism of Acceleration: The Role of MPS

Once formed, MPS molecules actively participate in the copper deposition process, primarily through a mechanism of competitive adsorption and the formation of a catalytic intermediate.[1][6]

  • Competitive Adsorption: In typical copper plating baths, suppressor additives like polyethylene glycol (PEG) are used to inhibit deposition on certain areas of the substrate.[1] MPS, having a strong affinity for the copper surface via its thiol group, effectively competes with and displaces these suppressor molecules.[6][9][10][11] This localized removal of the suppressor layer allows for an accelerated rate of copper deposition.

  • Formation of a Cu(I)-Thiolate Complex: The acceleration is further enhanced by the interaction of MPS with cuprous ions (Cu⁺) at the electrode surface. It is understood that acceleration by SPS is a result of the accumulation of cuprous complexes near the surface.[12][13] An adsorbed cuprous thiolate, [Cu(I)(S(CH₂)₃SO₃H)ₐd], is formed.[12][13] This complex is believed to facilitate the reduction of Cu²⁺ to Cu, acting as a catalyst for the deposition process. The presence of chloride ions is often crucial, as they can also participate in forming complexes and influencing the adsorption behavior of the additives.[14] Without chloride ions, MPS and SPS can even exhibit inhibitory properties.[14]

The overall catalytic cycle demonstrates how SPS, through its conversion to MPS, facilitates copper deposition. The initial formation of MPS from the electrochemical reduction of the disulfide bond is the rate-determining step for the acceleration to begin.[1]

Visualizing the Electrochemical Mechanism of SPS

The following diagram illustrates the key steps in the electrochemical activation of SPS and its subsequent role in accelerating copper deposition.

SPS_Mechanism cluster_solution Bulk Solution cluster_surface Electrode Surface SPS SPS (Pro-accelerator) MPS 2x MPS (Active Accelerator) SPS->MPS Diffusion & Electrochemical Reduction at Cathode (S-S Bond Cleavage) Electrode Cathode (e.g., Copper) Cu_Thiolate Cu(I)-Thiolate Complex [Cu(I)-MPS] MPS->Cu_Thiolate Adsorption & Reaction with Cu⁺ Cu_Deposition Accelerated Cu Deposition Cu_Thiolate->Cu_Deposition Catalysis of Cu²⁺ → Cu

Caption: Mechanism of SPS in copper electrodeposition.

Experimental Protocol: Elucidating SPS Activity with Cyclic Voltammetry

Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox behavior of species in solution, like the reduction of SPS.[15][16] A typical experiment involves applying a linearly ramping potential to a working electrode and measuring the resulting current.[15]

Step-by-Step Protocol for CV Analysis of SPS
  • Prepare the Electrolyte: Create a base electrolyte solution similar to the application of interest (e.g., an acidic copper sulfate solution for plating).

  • Establish a Baseline: Run a cyclic voltammogram on the base electrolyte without any additives to establish a baseline current-voltage curve.

  • Introduce SPS: Add a known concentration of SPS to the electrolyte.

  • Perform the CV Scan:

    • Set the potential window to scan through the expected reduction potential of the disulfide bond.

    • The potential is swept from an initial value to a set vertex potential and then back to the initial potential.[15]

    • The scan rate (V/s) is a critical parameter that can be varied to study the kinetics of the reaction.[16]

  • Data Acquisition: Record the current response as a function of the applied potential.

  • Data Analysis:

    • Compare the voltammogram with and without SPS.

    • The appearance of a new cathodic peak in the presence of SPS indicates the reduction of the disulfide bond.

    • The potential at which this peak occurs is the reduction potential of SPS under those conditions.

Visualizing the Experimental Workflow

The following diagram outlines the workflow for investigating SPS using cyclic voltammetry.

CV_Workflow A Prepare Base Electrolyte B Run Baseline CV A->B C Add SPS to Electrolyte A->C E Analyze Voltammogram B->E D Perform CV Scan with SPS C->D D->E F Identify SPS Reduction Peak E->F

Sources

Foundational

Thermal stability and decomposition pathways of Bis-(sodium sulfopropyl)-disulfide

An In-depth Technical Guide to the Thermal Stability and Decomposition Pathways of Bis-(sodium sulfopropyl)-disulfide (SPS) Abstract Bis-(sodium sulfopropyl)-disulfide, commonly known as SPS, is a critical organosulfur c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition Pathways of Bis-(sodium sulfopropyl)-disulfide (SPS)

Abstract

Bis-(sodium sulfopropyl)-disulfide, commonly known as SPS, is a critical organosulfur compound extensively utilized as a grain refiner and brightening agent in the copper electroplating industry, particularly for manufacturing printed circuit boards and integrated circuits.[1][2] Its performance is intrinsically linked to its chemical stability and decomposition behavior. This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of SPS. We will first explore its well-documented degradation in aqueous electroplating environments and then present a scientifically-grounded hypothesis on its thermal decomposition in the solid state, drawing upon data from analogous organosulfur compounds. This guide furnishes drug development professionals, researchers, and scientists with detailed experimental protocols for conducting thermal analysis, insights into potential decomposition products, and the fundamental chemical principles governing the stability of this industrially significant molecule.

Introduction to Bis-(sodium sulfopropyl)-disulfide (SPS)

Bis-(sodium sulfopropyl)-disulfide is a white to off-white, water-soluble powder with the chemical formula C₆H₁₂Na₂O₆S₄.[3] Its molecular structure features a central disulfide bond (-S-S-) flanked by two propylsulfonate sodium salt groups. This unique structure imparts amphiphilic characteristics, classifying it as a redox-active anionic surfactant.[3]

The primary application of SPS is in acidic copper electroplating baths, where it functions as an accelerator or brightener.[4][5] At concentrations typically ranging from 10-50 mg/L, it refines the crystal structure of the deposited copper layer and enhances current density, resulting in smooth, bright, and uniform coatings essential for high-technology applications.[1][3] The efficacy of SPS is, however, dependent on its concentration and the presence of its decomposition products, making an understanding of its stability paramount for process control.

Decomposition in Aqueous and Electroplating Environments

The degradation of SPS in copper electroplating baths is a well-studied phenomenon that significantly impacts the quality of copper deposition. The decomposition is not primarily thermal in this context but is driven by electrochemical and chemical reactions within the plating solution.

Primary Decomposition Pathway in Solution

In the presence of cupric (Cu²⁺) and cuprous (Cu⁺) ions, the central disulfide bond of SPS is susceptible to cleavage. The principal decomposition pathway involves the reduction of the disulfide bond to form two molecules of its thiol analog, 3-mercapto-1-propane sulfonic acid (MPSA).[5][6] This can be followed by oxidation reactions that lead to the formation of 1,3-propane disulfonic acid (PDS), which is considered a stable and detrimental byproduct that accumulates in the plating solution.[6][7]

The key reactions can be summarized as:

  • Cleavage of Disulfide Bond: The SPS molecule dissociates upon interaction with the copper surface or Cu(I) intermediates, forming the thiol, MPSA.[5][8]

  • Oxidation to PDS: MPSA or SPS itself can be oxidized, leading to the formation of PDS.[6][7]

The accumulation of PDS has been shown to counteract the accelerating effect of SPS, leading to deterioration in the quality of copper filling in microvias.[6] The rate of this decomposition is influenced by factors such as cathodic current density and the age of the copper anode.[5][6]

The following diagram illustrates the established decomposition pathway of SPS in a copper electroplating bath.

G SPS SPS Bis-(sodium sulfopropyl)-disulfide MPSA MPSA 3-Mercapto-1-propane sulfonic acid SPS->MPSA  Disulfide Bond Cleavage (Reduction, Cu⁺ interaction) PDS PDS 1,3-Propane disulfonic acid (Stable Byproduct) SPS->PDS  Direct Oxidation MPSA->PDS  Oxidation

Caption: Decomposition of SPS in Copper Electroplating Baths.

Thermal Stability and Solid-State Decomposition Pathways

Predicted Thermal Behavior by Analogy

The SPS molecule contains two primary functional moieties that will dictate its thermal decomposition: the disulfide bond and the sodium sulfopropyl groups.

  • Disulfide Bond (S-S): The S-S bond is typically the weakest covalent bond in the molecule and is expected to be the initial site of thermal degradation. Theoretical and experimental studies on simple organic disulfides, such as dimethyl disulfide (DMDS), show that decomposition is a complex radical process.[1][10] It often begins with the homolytic cleavage of the S-S bond to form thiyl radicals (RS•).

  • Sodium Propanesulfonate Group: The thermal stability of the side chains can be inferred from compounds like sodium 1-propanesulfonate, which is reported to decompose at approximately 250 °C. The decomposition of sodium alkyl sulfonates can be expected to produce sulfur dioxide (SO₂), carbon oxides (CO, CO₂), various hydrocarbons, and a residue of sodium sulfide (Na₂S) or sodium sulfate (Na₂SO₄), depending on the atmosphere.[11] Studies on sodium propionate show decomposition begins around 290°C, leading to sodium carbonate and various gaseous organic products.[12]

Hypothesized Multi-Stage Decomposition Process

Based on these principles, a multi-stage thermal decomposition process for SPS is proposed, which can be effectively investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Stage 1: Initial Decomposition (Estimated 200-300 °C) The decomposition is likely initiated by the homolytic cleavage of the S-S bond. This would not result in significant mass loss on its own but would trigger a cascade of secondary reactions. Concurrently, the degradation of the propanesulfonate side chains would begin, likely with the elimination of SO₂. The initial mass loss observed in TGA would correspond to the release of volatile sulfur compounds and small hydrocarbon fragments. DSC would likely show a complex series of endothermic and exothermic events corresponding to bond cleavage and subsequent radical recombination and fragmentation reactions.

Stage 2: Major Decomposition (Estimated 300-500 °C) This stage would involve the bulk of the mass loss, characterized by the extensive fragmentation of the organic backbone. The expected gaseous products include sulfur dioxide (SO₂), carbon dioxide (CO₂), and a mixture of propylene and other small hydrocarbons. Studies on the pyrolysis of similar surfactants have shown the formation of alkenes and alcohols.[13]

Stage 3: Final Residue Formation (>500 °C) At higher temperatures, the remaining organic char would continue to degrade. The final inorganic residue would likely be composed of sodium sulfide (Na₂S) if heated under an inert atmosphere (e.g., nitrogen or argon) or sodium sulfate (Na₂SO₄) if heated in an oxidative atmosphere (e.g., air or oxygen).

The proposed thermal decomposition pathway is visualized below.

G cluster_0 Stage 1: Initiation (~200-300°C) cluster_1 Stage 2: Propagation (~300-500°C) cluster_2 Stage 3: Termination (>500°C) SPS Solid SPS Radicals Thiyl Radicals & Initial Fragments SPS->Radicals S-S Bond Cleavage Side Chain Degradation Gases1 Volatile Products: SO₂, CO₂, Propylene, H₂O Radicals->Gases1 Major Fragmentation Residue Inorganic Residue (Na₂S or Na₂SO₄) Gases1->Residue Char Oxidation/ Conversion G cluster_prep 1. Sample Preparation cluster_inst 2. Instrument Setup cluster_run 3. Thermal Program cluster_analysis 4. Data Analysis prep1 Dry SPS sample in desiccator prep2 Weigh 5-10 mg into alumina crucible prep1->prep2 inst1 Place crucible in TGA-DSC instrument prep2->inst1 inst2 Purge with N₂ or Air (50 mL/min) inst1->inst2 inst3 Equilibrate at 30°C for 10 min inst2->inst3 run1 Heat from 30°C to 800°C at 10°C/min inst3->run1 run2 Record mass loss (TGA) and heat flow (DSC) run1->run2 an1 Plot TGA/DTG curves (% mass vs. Temp) run2->an1 an2 Plot DSC curve (Heat Flow vs. Temp) run2->an2 an3 Identify onset temp, peak temps, mass loss % an1->an3 an4 Integrate DSC peaks for enthalpy (ΔH) an2->an4

Caption: Experimental Workflow for TGA-DSC Analysis of SPS.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the SPS sample is thoroughly dried to remove any adsorbed moisture, which would interfere with the analysis. Place the sample in a vacuum desiccator for at least 24 hours.

    • Using a microbalance, accurately weigh 5-10 mg of the dried SPS powder into a clean, tared alumina crucible. A smaller sample size minimizes thermal gradients. [14] * Distribute the sample evenly across the bottom of the crucible.

  • Instrument Setup and Calibration:

    • Use a calibrated simultaneous TGA-DSC instrument. [15] * Place the sample crucible and an empty reference crucible (also alumina) into the instrument.

    • Purge the furnace with the desired gas (high-purity nitrogen for inert atmosphere or dry air for oxidative atmosphere) at a constant flow rate, typically 50 mL/min.

    • Allow the system to equilibrate at a starting temperature, for example, 30°C, for 10-15 minutes to establish a stable baseline.

  • Execution of Thermal Program:

    • Heat the sample from 30°C to a final temperature of at least 800°C to ensure complete decomposition and residue characterization.

    • A linear heating rate of 10 °C/min is standard and provides good resolution. [16] * Continuously record the sample mass, sample temperature, and differential heat flow throughout the experiment.

  • Data Analysis and Interpretation:

    • TGA Curve: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition and the temperature ranges for distinct decomposition stages.

    • DTG Curve: Plot the first derivative of the TGA curve (Derivative Thermogravimetry, DTG). The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss for each stage.

    • DSC Curve: Plot the heat flow versus temperature. Identify endothermic peaks (e.g., melting, bond cleavage) and exothermic peaks (e.g., oxidative decomposition, rearrangements). Integrate the area under these peaks to determine the enthalpy (ΔH) of the transitions. [17]

Expected Data Summary

While specific values are not available, a properly conducted TGA-DSC experiment on SPS would yield data that can be summarized as follows. This table presents a template for reporting such results.

Thermal EventOnset Temp. (°C)Peak Temp. (°C) (from DTG/DSC)Mass Loss (%) (from TGA)Enthalpy (ΔH) (J/g) (from DSC)Probable Cause
Stage 1 Decomposition T_onset1T_peak1Δm₁%ΔH₁Initial S-S bond cleavage and decomposition of sulfonate groups (e.g., SO₂ loss)
Stage 2 Decomposition T_onset2T_peak2Δm₂%ΔH₂Major fragmentation of the hydrocarbon backbone (CO₂, CₓHᵧ loss)
Final Residue --m_final%-Formation of inorganic residue (Na₂S under N₂; Na₂SO₄ under air)

Conclusion

The stability of Bis-(sodium sulfopropyl)-disulfide is a critical parameter for its primary application in the electroplating industry. Its decomposition in aqueous environments to MPSA and ultimately PDS is a known factor that requires careful monitoring for process control. In contrast, the thermal stability of solid SPS is less understood.

This guide has synthesized information from analogous compounds to propose a plausible multi-stage thermal decomposition pathway initiated by the cleavage of the weak disulfide bond, followed by the degradation of the propanesulfonate side chains and organic backbone, ultimately yielding an inorganic sodium salt residue. The provided TGA-DSC experimental workflow offers a robust and self-validating system for researchers to precisely characterize the thermal properties of SPS. The insights and methodologies presented here are intended to empower scientists and engineers in the fields of materials science and drug development to better understand and control the stability of this and similar organosulfur compounds.

References

  • ResearchGate. (n.d.). Bis-(3-sodiumsulfopropyl disulfide) Decomposition with Cathodic Current Flowing in a Copper-Electroplating Bath | Request PDF. Retrieved January 3, 2026, from [Link]

  • UBC Library Open Collections. (n.d.). The thermal decomposition of methyl disulfide. Retrieved January 3, 2026, from [Link]

  • Van Caebeck, J., et al. (2010). Theoretical study of the thermal decomposition of dimethyl disulfide. The Journal of Physical Chemistry A, 114(39), 10531-10549. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bis-(sodium sulfopropyl)-disulfide: Enhancing Copper Electroplating with Superior Brightness and Refinement. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry | Request PDF. Retrieved January 3, 2026, from [Link]

  • National Cheng Kung University. (2008). Investigation of bis-(3-sodiumsulfopropyl disulfide) (SPS) decomposition in a copper-electroplating bath using mass spectroscopy. Retrieved January 3, 2026, from [Link]

  • ACS Publications. (2010). Theoretical Study of the Thermal Decomposition of Dimethyl Disulfide. Retrieved January 3, 2026, from [Link]

  • McKinnon, M. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • ResearchGate. (n.d.). Bis-(3-sodiumsulfopropyl disulfide) Decomposition with Cathodic Current Flowing in a Copper-Electroplating Bath | Request PDF. Retrieved January 3, 2026, from [Link]

  • National Cheng Kung University. (2008). Investigation of bis-(3-sodiumsulfopropyl disulfide) (SPS) decomposition in a copper-electroplating bath using mass spectroscopy. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Investigation of Bis-(3-sodiumsulfopropyl disulfide) (SPS) Decomposition in a Copper-Electroplating Bath Using Mass Spectroscopy | Request PDF. Retrieved January 3, 2026, from [Link]

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  • EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved January 3, 2026, from [Link]

  • Canadian Journal of Chemistry. (n.d.). THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. Retrieved January 3, 2026, from [Link]

  • CDS Analytical. (n.d.). Thermal Analysis of Ionic Surfactants. Retrieved January 3, 2026, from [Link]

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Sources

Exploratory

A Technical Guide to Quantum Chemical Calculations for Bis-(sodium sulfopropyl)-disulfide (SPS)

Abstract Bis-(sodium sulfopropyl)-disulfide (SPS) is an organosulfur compound of significant industrial importance, primarily serving as a critical additive in copper electroplating processes to ensure high-quality metal...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bis-(sodium sulfopropyl)-disulfide (SPS) is an organosulfur compound of significant industrial importance, primarily serving as a critical additive in copper electroplating processes to ensure high-quality metal deposition.[1][2][3][4] Understanding its molecular properties, reactivity, and interaction mechanisms at a fundamental level is paramount for process optimization and the development of new applications. This technical guide, intended for researchers and drug development professionals, provides a comprehensive walkthrough of performing quantum chemical calculations on SPS. We delve into the theoretical underpinnings of method and basis set selection, present a validated, step-by-step computational workflow, and offer expert insights into interpreting the resulting data—from optimized geometries and vibrational frequencies to advanced electronic structure analyses like Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) theory. The objective is to equip scientists with the knowledge to computationally dissect the behavior of SPS, thereby bridging the gap between molecular-level properties and macroscopic performance.

Introduction: The Rationale for Computational Scrutiny of Bis-(sodium sulfopropyl)-disulfide (SPS)

Bis-(sodium sulfopropyl)-disulfide (SPS), with the chemical formula C₆H₁₄Na₂O₆S₄, is characterized by two sulfopropyl groups linked via a disulfide (S-S) bond.[5][6] While its primary application is as a brightening and leveling agent in acidic copper electroplating baths, its unique structure—featuring a redox-active disulfide bridge and hydrophilic sulfonate groups—suggests a broader chemical utility.[3][7][8] For instance, disulfide bonds are pivotal in biochemistry, particularly in protein folding and stability, and the antioxidant properties of similar compounds have been noted.[6]

Experimental studies, while essential, often provide a macroscopic view of a system. They can characterize the outcome of a process, but elucidating the transient interactions and electronic-level drivers of molecular behavior remains a significant challenge. Quantum chemical calculations offer a powerful, complementary approach. By solving approximations of the Schrödinger equation, we can build a bottom-up understanding of SPS, predicting its stable three-dimensional structure, vibrational characteristics, and electronic landscape. This in-silico analysis allows us to pinpoint reactive sites, understand bond strengths, and predict how SPS will interact with other molecules, such as solvent, metal ions, or biological targets—insights that are invaluable for both industrial and pharmaceutical research.[9][10][11]

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally determined by two choices: the theoretical method and the atomic orbital basis set. A judicious selection is crucial for obtaining physically meaningful results without incurring prohibitive computational expense.

The Hierarchy of Methods: From Hartree-Fock to DFT

Computational chemistry methods form a hierarchy of increasing accuracy and cost. The foundational ab initio method is Hartree-Fock (HF) theory, which provides a reasonable first approximation by treating each electron in the average field of all others but neglects the instantaneous correlation of electron motions.[12] To capture this crucial electron correlation, more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are required.[12][13][14] While highly accurate, their computational cost scales poorly with system size, making them challenging for a molecule as large as SPS.

For systems of this nature, Density Functional Theory (DFT) represents the optimal balance of accuracy and efficiency.[15] DFT reformulates the problem to depend on the three-dimensional electron density rather than the complex many-electron wavefunction. Its accuracy is governed by the choice of the exchange-correlation functional. For organic disulfide systems, several functionals have been benchmarked and shown to perform well:

  • B3LYP: A widely used hybrid functional that often provides excellent geometric and electronic properties for a broad range of organic molecules.

  • M06-2X: A meta-hybrid GGA functional known for its robust performance, particularly for main-group thermochemistry and non-covalent interactions.[16]

  • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for studying systems where van der Waals forces are important.[16]

For the purposes of this guide, we will proceed with the B3LYP functional as a robust and well-validated choice.

The Language of Atoms: Basis Set Selection

A basis set is a set of mathematical functions used to construct the molecular orbitals.[17] The size and type of the basis set dictate the flexibility the calculation has to describe the distribution of electrons around the nuclei. For a molecule like SPS, containing second-row elements (sulfur) and electronegative atoms (oxygen), the choice is critical.

  • Pople-style basis sets: These are computationally efficient and widely used. A suitable choice is 6-311+G(d,p) .

    • 6-311: Describes the core electrons with one function, and the valence electrons with three functions (a triple-zeta basis set).

    • +: Adds diffuse functions to the heavy (non-hydrogen) atoms. This is essential for accurately describing the electron density of anions and electronegative atoms like oxygen and the sulfonate groups in SPS.

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These functions allow the orbitals to change shape (polarize) in the molecular environment, which is crucial for describing chemical bonds accurately, especially the S-S and S-O bonds.[18]

  • Dunning's correlation-consistent basis sets: Sets like aug-cc-pVTZ are generally more accurate but also more computationally demanding.

    • aug-: Indicates the basis set is augmented with diffuse functions on all atoms.[18][19]

    • cc-pVTZ: Stands for correlation-consistent polarized Valence Triple-Zeta. These sets are designed to systematically converge towards the complete basis set limit.

For a reliable yet efficient study of SPS, the 6-311+G(d,p) basis set is an excellent starting point.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the complete workflow for the quantum chemical analysis of SPS. The calculations are described in a general sense, applicable to software packages like Gaussian, ORCA, or Q-Chem. For this guide, we will focus on the dianionic form of SPS (C₆H₁₂O₆S₄²⁻), as the sodium ions are typically spectators in a solvated environment.

Step 1: Molecular Structure Preparation
  • Obtain Initial Coordinates: Build the 3D structure of the Bis-(sulfopropyl)-disulfide dianion using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). Start from the SMILES string O=S(O)(O)CCCSSCCCS(=O)(O)O.

  • Pre-optimization: Perform an initial, quick structure cleanup using a molecular mechanics force field (e.g., MMFF94 or UFF) to resolve any unrealistic bond lengths or atomic clashes. This provides a sensible starting geometry for the more demanding quantum calculation.

  • Define Charge and Multiplicity: For the dianion, the total charge is -2. As it is a closed-shell molecule, the spin multiplicity is 1 (a singlet).

Step 2: Geometry Optimization

This is the most critical initial step, where the program systematically alters the geometry to find the lowest energy conformation on the potential energy surface.[20][21]

  • Protocol:

    • Software Input: Create an input file specifying the initial atomic coordinates.

    • Keyword Selection: Specify the chosen method and basis set (e.g., B3LYP/6-311+G(d,p)).

    • Job Type: Select Opt for geometry optimization.[20]

    • Solvation Model: Since SPS is highly water-soluble, including a solvent model is crucial for realistic results.[1] Use an implicit solvent model like the Polarizable Continuum Model (PCM, with water as the solvent).

    • Convergence Criteria: Use the software's default (or Tight) convergence criteria to ensure a true minimum is found.[21]

    • Execution: Submit the calculation. The process is iterative and complete when the forces on the atoms and the change in energy and geometry between steps fall below a predefined threshold.[21]

Step 3: Vibrational Frequency Analysis (Self-Validation)

After optimization, a frequency calculation must be performed at the exact same level of theory to validate the result.[22][23]

  • Protocol:

    • Input: Use the optimized geometry from the previous step.

    • Job Type: Select Freq. Many programs allow combining this with optimization by using Opt Freq.[24]

    • Execution: Run the calculation.

    • Validation: Upon completion, inspect the output for the calculated vibrational frequencies. A true minimum energy structure will have zero imaginary frequencies .[23] The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state), and the geometry must be re-optimized.

Step 4: Electronic Structure and Property Analysis

With a validated minimum-energy structure, "single-point" calculations are performed to compute various electronic properties without re-optimizing the geometry.

  • Protocol:

    • Input: Use the validated optimized geometry.

    • Job Type: This is a single energy calculation.

    • Property Keywords: Add keywords to request specific analyses. For example, in Gaussian, Pop=NBO requests a Natural Bond Orbital analysis, and outputting a checkpoint file (.chk or .fchk) is required for generating the Molecular Electrostatic Potential map.[25][26]

The entire process is summarized in the workflow diagram below.

G Computational Workflow for SPS Analysis cluster_prep Preparation cluster_qm Quantum Mechanical Calculation cluster_analysis Data Analysis & Interpretation Build 1. Build 3D Structure PreOpt 2. Pre-optimize (MM) Build->PreOpt Opt 3. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) PreOpt->Opt Freq 4. Frequency Analysis Opt->Freq CheckFreq Imaginary Frequencies? Freq->CheckFreq CheckFreq->Opt Yes (Re-optimize) Properties 5. Electronic Properties (MEP, NBO, HOMO/LUMO) CheckFreq->Properties No Interpret 6. Chemical Insights Properties->Interpret

Caption: A generalized workflow for the quantum chemical analysis of SPS.

Analysis and Interpretation: Translating Data into Chemical Insight

The output of these calculations is a rich dataset that, when properly interpreted, provides deep chemical insights.

Structural Parameters and Vibrational Spectra

The optimized geometry provides precise bond lengths, angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography if available, serving as a first-level validation of the computational model. The S-S bond length is of particular interest, as it relates to the bond's stability.[27] The frequency calculation also yields a theoretical infrared (IR) spectrum, which can be compared with experimental Fourier-transform infrared (FTIR) spectra to confirm the structure's identity.

Parameter Description Expected Insights
S-S Bond Length The distance between the two sulfur atoms in the disulfide bridge.A typical S-S single bond is ~2.05 Å.[27] Deviations can indicate strain or electronic effects.
C-S-S-C Dihedral Angle The torsional angle of the disulfide bond.Influences the overall molecular conformation and steric accessibility of the disulfide bond.
S-O Bond Lengths The distances between sulfur and oxygen in the sulfonate groups.Provides information on the charge distribution and delocalization within the sulfonate moiety.
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[28]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites prone to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites prone to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between these two orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.

Property Description Significance for SPS
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ionization potential and electron-donating capability. Often localized on the disulfide bond.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the electron affinity and electron-accepting capability. Often an antibonding orbital (σ*) of the S-S bond.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOA smaller gap suggests the S-S bond is more susceptible to cleavage or reaction.
Mapping Reactivity: Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential projected onto the molecule's electron density surface.[29][30] It is an invaluable tool for visualizing the charge distribution and predicting how a molecule will interact with others.[31][32]

  • Red/Yellow Regions: Indicate negative electrostatic potential. These are electron-rich areas, such as those around the oxygen atoms of the sulfonate groups, and are the primary sites for electrophilic attack or interaction with positive ions.[32]

  • Blue Regions: Indicate positive electrostatic potential. These are electron-poor areas and are susceptible to nucleophilic attack.[32]

  • Green Regions: Represent neutral or near-zero potential.

For SPS, the MEP map will clearly show the highly negative potential around the SO₃⁻ groups, confirming their role in interacting with cations (like Cu²⁺ in an electroplating bath) and forming hydrogen bonds.

G MEP and Reactivity MEP_Neg Negative MEP (Red/Yellow) SPS SPS Molecule MEP_Neg->SPS is a region on MEP_Pos Positive MEP (Blue) MEP_Pos->SPS is a region on Electrophile Electrophile (e.g., Cation, H-bond donor) Electrophile->MEP_Neg is attracted to Nucleophile Nucleophile (e.g., Anion, Lewis Base) Nucleophile->MEP_Pos is attracted to

Caption: Relationship between MEP regions and chemical reactivity.
Deconstructing the Bonding: Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling a Lewis structure.[25][33] Its most powerful feature is the analysis of "delocalization" effects through second-order perturbation theory.[25] This analysis quantifies the stabilization energy (E(2)) resulting from an electron-donating filled orbital (a bond or lone pair, the "donor") interacting with an electron-accepting empty orbital (typically an antibonding orbital, the "acceptor").

For SPS, key interactions to investigate include:

  • Lone Pair -> Antibonding Orbital (lp -> σ):* The interaction between a lone pair on one sulfur atom and the antibonding orbital (σ*) of the adjacent C-S bond. This hyperconjugative interaction stabilizes the molecule and influences the conformation.

  • Charge Analysis: NBO provides a more chemically intuitive atomic charge distribution than other methods, helping to quantify the polarity of bonds like S-S, C-S, and S-O.

Donor NBO Acceptor NBO E(2) (kcal/mol) Interpretation
LP (S1)σ* (C-S2)ValueStabilization from hyperconjugation; indicates electron delocalization from sulfur lone pairs.
σ (C-S)σ* (S-S)ValueInteraction indicating delocalization along the carbon-sulfur backbone.
LP (O)σ* (S-C)ValueDelocalization from oxygen lone pairs into the sulfonate framework.

A large E(2) value signifies a strong electronic interaction, which is a key contributor to the molecule's overall stability and structure.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the in-depth analysis of Bis-(sodium sulfopropyl)-disulfide. By following a systematic workflow—from judicious selection of DFT methods and basis sets to rigorous geometry optimization and property analysis—researchers can move beyond empirical observation to a predictive, mechanism-driven understanding. The interpretation of structural data, frontier molecular orbitals, MEP maps, and NBO analyses collectively paints a detailed picture of SPS's stability, reactivity, and intermolecular interaction potential. These insights are directly applicable to optimizing its function in industrial settings like electroplating and provide a solid theoretical foundation for exploring its potential in new domains, including materials science and drug development.

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Foundational

An In-depth Technical Guide to the Breakdown Products and Chemical Nature of Bis-(sodium sulfopropyl)-disulfide (SPS)

Introduction: The Critical Role and Inherent Instability of SPS Bis-(sodium sulfopropyl)-disulfide, commonly referred to as SPS, is a pivotal organosulfur compound in various industrial and research applications.[1] Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role and Inherent Instability of SPS

Bis-(sodium sulfopropyl)-disulfide, commonly referred to as SPS, is a pivotal organosulfur compound in various industrial and research applications.[1] Its primary utility is as a brightening agent and grain refiner in acidic copper electroplating baths, essential for the manufacturing of printed circuit boards (PCBs) and in the semiconductor industry.[1] The unique molecular structure of SPS, featuring a disulfide bridge and terminal sulfonate groups, allows it to adsorb onto the cathode surface during electrodeposition, thereby influencing crystal growth and ensuring a uniform, high-quality copper coating.[2]

However, the very chemical features that make SPS effective also contribute to its inherent instability under operational conditions. The breakdown of SPS is a critical factor to monitor and understand, as its degradation products can significantly impact the performance and longevity of electroplating baths and potentially influence outcomes in other thiol-disulfide exchange applications. This guide provides a comprehensive technical overview of the breakdown pathways of SPS, the chemical nature of its primary degradation products, and the analytical methodologies required for their characterization and quantification.

Dominant Breakdown Pathways of SPS: An Electrochemical Perspective

While SPS is relatively stable under normal laboratory conditions, it is susceptible to decomposition when exposed to strong acids or bases.[2] The most significant and well-documented degradation of SPS occurs in the electrochemical environment of copper plating baths. The breakdown is not a simple one-step process but rather a complex series of reactions influenced by the presence of copper ions, dissolved oxygen, and the applied electrical potential.

The primary breakdown products of SPS are:

  • 3-Mercapto-1-propane sulfonic acid (MPSA or MPS)

  • 1,3-Propane disulfonic acid (PDS) [3]

The degradation process can be broadly categorized into two main pathways: reductive cleavage of the disulfide bond and subsequent oxidation.

Reductive Cleavage to 3-Mercapto-1-propane sulfonic acid (MPSA)

The initial step in the breakdown of SPS is the reductive cleavage of the disulfide (-S-S-) bond to form two molecules of the thiol, 3-mercapto-1-propane sulfonic acid (MPSA).[3] This can occur through several mechanisms within an electroplating bath:

  • Direct Electrochemical Reduction: At the cathode, SPS can be directly reduced to MPSA.

  • Reaction with Cuprous Ions (Cu⁺): A key reaction involves the interaction of SPS with cuprous ions, which are intermediates in the copper deposition process. This reaction yields a Cu(I)-thiolate complex.[4]

This initial breakdown product, MPSA, is not an inert species. It is electrochemically active and plays a significant role in the overall plating process, often acting as an accelerator itself.[5] MPSA can also exist in equilibrium with SPS, with the potential to dimerize back to the parent compound, particularly in the presence of cupric ions (Cu²⁺).[3]

Oxidative Degradation to 1,3-Propane disulfonic acid (PDS)

The thiol group of MPSA is susceptible to oxidation, leading to the formation of the highly stable and electrochemically inactive 1,3-propane disulfonic acid (PDS).[3][6] This oxidation can be driven by:

  • Anodic Oxidation: At the anode, MPSA can be oxidized to PDS.[4]

  • Reaction with Dissolved Oxygen: The presence of dissolved oxygen in the plating bath can also contribute to the oxidation of MPSA to PDS.

Unlike MPSA, PDS does not contribute to the brightening or accelerating effects in the plating bath. Instead, its accumulation is generally considered detrimental to the plating performance.[6]

Below is a diagram illustrating the primary breakdown pathways of SPS in an electrochemical environment.

SPS_Breakdown SPS Bis-(sodium sulfopropyl)-disulfide (SPS) MPSA 3-Mercapto-1-propane sulfonic acid (MPSA) SPS->MPSA Reductive Cleavage (Electrochemical / Cu⁺ mediated) Cu_complex Cu(I)-Thiolate Complex SPS->Cu_complex Reaction with Cu⁺ MPSA->SPS Dimerization (in presence of Cu²⁺) PDS 1,3-Propane disulfonic acid (PDS) MPSA->PDS Oxidation (Anodic / Dissolved O₂) Cu_complex->MPSA

Caption: Primary breakdown pathways of SPS in an electrochemical environment.

Chemical Nature of Key Breakdown Products

A thorough understanding of the chemical properties of the breakdown products is essential for predicting their impact on the system and for developing appropriate analytical methods.

CompoundMolecular FormulaKey Functional GroupsChemical Nature and Reactivity
Bis-(sodium sulfopropyl)-disulfide (SPS) C₆H₁₂Na₂O₆S₄Disulfide (-S-S-), Sulfonate (-SO₃⁻)The disulfide bond is the reactive center, susceptible to reductive cleavage. The sulfonate groups confer high water solubility.[2]
3-Mercapto-1-propane sulfonic acid (MPSA) C₃H₇NaO₃S₂Thiol (-SH), Sulfonate (-SO₃⁻)The thiol group is a potent nucleophile and reducing agent, readily undergoing oxidation to form disulfides or further oxidation to sulfonic acids.[7][8] It can form complexes with metal ions.[4] The sulfonate group ensures water solubility.
1,3-Propane disulfonic acid (PDS) C₃H₆Na₂O₆S₂Sulfonate (-SO₃⁻)A highly stable and water-soluble compound due to the two sulfonate groups. It is chemically inert under typical electroplating conditions.[9]

Analytical Methodologies for Monitoring SPS and its Breakdown Products

Precise and routine monitoring of SPS and its degradation products is crucial for maintaining process control in industrial applications. Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Cyclic Voltammetric Stripping (CVS) being the most prominent.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For the analysis of SPS and its breakdown products, a reversed-phase HPLC method is typically employed.

Experimental Protocol: HPLC Analysis of SPS and MPSA

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this separation.[10]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., sulfuric acid in water) and an organic modifier (e.g., acetonitrile) is used. The acidic mobile phase helps to suppress the ionization of the sulfonic acid groups and improve peak shape.[4]

  • Flow Rate: A typical flow rate is in the range of 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength around 210-220 nm is commonly used for the detection of these compounds.

  • Sample Preparation: The plating bath sample may require dilution with the mobile phase and filtration through a 0.45 µm filter before injection.

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known concentration standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Plating Bath Sample dilute Dilution sample->dilute filter Filtration (0.45 µm) dilute->filter injection Injection onto C18 Column filter->injection separation Separation with Aqueous/Organic Mobile Phase injection->separation detection UV Detection (210-220 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification against Calibration Curve chromatogram->quantification

Caption: A typical workflow for the HPLC analysis of SPS and its breakdown products.

Cyclic Voltammetric Stripping (CVS)

CVS is an electrochemical technique widely used in the electroplating industry for monitoring the effective concentration of organic additives. It measures the influence of these additives on the rate of copper deposition and stripping from a rotating disk electrode. The Modified Linear Approximation Technique (MLAT) is a common CVS method for determining the concentration of accelerators like SPS.[5][11]

Experimental Protocol: CVS Analysis of SPS using MLAT

  • Instrumentation: A CVS system with a rotating disk electrode (typically platinum) is required.

  • Electrolyte: A virgin makeup solution (VMS) containing the basic components of the plating bath (copper sulfate, sulfuric acid, chloride) but without organic additives is used as the base electrolyte.

  • Procedure: a. A baseline voltammogram is recorded in the VMS. b. A known amount of a suppressor additive is added to the VMS to create an "intercept solution," and another voltammogram is recorded. c. The plating bath sample is added to the intercept solution, and the change in the stripping peak area is measured. d. A standard solution of SPS is then titrated into the solution, and the stripping peak area is measured after each addition.

  • Quantification: The concentration of SPS in the sample is calculated based on the change in the stripping peak area upon sample addition relative to the response of the SPS standard additions.[12]

CVS_Workflow cluster_setup CVS Setup cluster_measurement Measurement Steps cluster_analysis Data Analysis vms Prepare Virgin Makeup Solution (VMS) intercept Add Suppressor to VMS (Create Intercept Solution) vms->intercept add_sample Add Plating Bath Sample intercept->add_sample measure_sample Measure Stripping Peak Area add_sample->measure_sample titrate_sps Titrate with SPS Standard measure_sample->titrate_sps measure_sps Measure Stripping Peak Area after each addition titrate_sps->measure_sps plot Plot Stripping Peak Area vs. SPS Concentration measure_sps->plot calculate Calculate Sample Concentration (MLAT) plot->calculate

Caption: Workflow for the CVS analysis of SPS using the Modified Linear Approximation Technique (MLAT).

Other Potential Degradation Pathways

While electrochemical breakdown is the most prevalent, other degradation pathways for disulfide bonds, and thus potentially for SPS, exist. These are generally less significant in the context of its primary applications but are worth noting for broader research.

  • Photochemical Degradation: Disulfide bonds can be cleaved by UV light, particularly in the presence of photosensitizers.[13][14] This could be a consideration in applications where SPS-containing solutions are exposed to significant light.

  • Thermal Degradation: While generally stable at room temperature, prolonged exposure to high temperatures could potentially lead to the degradation of SPS.

  • Strongly Basic or Acidic Conditions: As previously mentioned, SPS may decompose in the presence of strong acids or bases.[2]

Conclusion and Future Outlook

Bis-(sodium sulfopropyl)-disulfide is a critical component in modern industrial processes, particularly in copper electroplating. Its effectiveness is intrinsically linked to its chemical reactivity, which also leads to its breakdown into key products: 3-mercapto-1-propane sulfonic acid (MPSA) and 1,3-propane disulfonic acid (PDS). Understanding the mechanisms of this degradation and the chemical nature of the breakdown products is paramount for process control and optimization.

The analytical techniques of HPLC and CVS provide robust and reliable methods for monitoring the concentrations of SPS and its degradation products, ensuring consistent performance and quality in industrial applications. As technologies continue to advance, the development of more rapid and in-situ analytical methods for real-time monitoring of these critical components will be a key area of future research. For professionals in drug development and other fields utilizing thiol-disulfide chemistry, the well-characterized breakdown of SPS serves as an important case study in the stability and reactivity of such compounds in complex chemical environments.

References

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  • Direct Ultraviolet Laser-Induced Reduction of Disulfide Bonds in Insulin and Vasopressin. (2020). ACS Omega. Retrieved January 3, 2026, from [Link]

  • Chen, X., et al. (2010). Theoretical insight into the photodegradation of a disulfide bridged cyclic tetrapeptide in solution and subsequent fast unfolding-refolding events. PubMed. Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). CN101624361A - Synthetic method of high-purity 3-mercapto propyl-sulfonate.
  • ResearchGate. (n.d.). In Situ Monitoring of Additives in Copper Plating Baths by Cyclic Voltammetric Stripping with a Microelectrode | Request PDF. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). CVS stripping curve. | Download Scientific Diagram. Retrieved January 3, 2026, from [Link]

  • AZoM. (2021). Copper Plating Baths: Detecting Accelerator Breakdown Products Via CVS. Retrieved January 3, 2026, from [Link]

  • Direct Ultraviolet Laser-Induced Reduction of Disulfide Bonds in Insulin and Vasopressin | ACS Omega. (2020). ACS Publications. Retrieved January 3, 2026, from [Link]

  • DevTools Daily. (2021). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved January 3, 2026, from [Link]

  • DevTools Daily. (2021). Real examples of Graphviz. Retrieved January 3, 2026, from [Link]

  • Read the Docs. (n.d.). Examples — graphviz 0.21 documentation. Retrieved January 3, 2026, from [Link]

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  • ResearchGate. (n.d.). Investigation of Bis-(3-sodiumsulfopropyl disulfide) (SPS) Decomposition in a Copper-Electroplating Bath Using Mass Spectroscopy | Request PDF. Retrieved January 3, 2026, from [Link]

  • Synthesis of 1, 3-Propane Sultone. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Cyclic Voltammetry Stripping Method for Determining Additive Concentration in Cu Electroplating Solution | Request PDF. Retrieved January 3, 2026, from [Link]

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  • Google Patents. (n.d.). EP1646659B1 - Method for the preparation of 1,3-propane disulfonic acid compounds.
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  • Google Patents. (n.d.). CN101492832A - Method for measuring organic additive by-product concentration in copper plating solution with SPE-HPLC.
  • Wikipedia. (n.d.). 1,3-Propanedisulfonic acid. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). SPE-HPLC Detection of Organic Additives in Acidic Copper Plating Baths I. Sulfopropyl Disulfide-Based Brighteners | Request PDF. Retrieved January 3, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Tribenzylamine in Copper Plating Bath Solution on Primesep B Column. Retrieved January 3, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: The Role and Application of Bis-(sodium sulfopropyl)-disulfide (SPS) in Through-Silicon Via (TSV) Copper Electroplating

Abstract Through-Silicon Via (TSV) technology is a cornerstone of modern 3D integrated circuits and advanced packaging, enabling vertical interconnection of stacked silicon wafers. The reliable, void-free filling of thes...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Through-Silicon Via (TSV) technology is a cornerstone of modern 3D integrated circuits and advanced packaging, enabling vertical interconnection of stacked silicon wafers. The reliable, void-free filling of these high-aspect-ratio (HAR) vias is paramount and is achieved through copper electroplating. This process relies on a sophisticated interplay of organic additives within the plating bath. This document provides a detailed technical guide on the use of Bis-(sodium sulfopropyl)-disulfide (SPS), the primary accelerator additive, in TSV copper plating. We will explore the underlying electrochemical mechanisms, provide detailed protocols for bath formulation and plating, and offer insights into process optimization and troubleshooting.

Part 1: The Electrochemical Principle of Superconformal Filling

The successful filling of a TSV, where copper deposition occurs much faster at the via bottom than at the top surface, is known as "superconformal" or "bottom-up" filling. This phenomenon is not spontaneous; it is meticulously engineered through the competitive adsorption and interaction of three classes of organic additives at the copper-electrolyte interface.

  • Suppressors: Typically high-molecular-weight polymers like Polyethylene Glycol (PEG), which adsorb on the wafer surface, forming a diffusion barrier that inhibits or "suppresses" copper deposition.

  • Accelerators: Small sulfur-containing molecules, with SPS being the industry standard. These agents locally counteract the effect of the suppressor, dramatically accelerating copper deposition.

  • Levelers: Often nitrogen-containing organic molecules that possess a weaker suppression effect, primarily acting on protruding areas to ensure a smooth, planar surface post-plating.

The core of the process lies in the synergistic antagonism between the suppressor and the accelerator. Initially, the entire wafer surface, including the via openings and sidewalls, is coated with a suppressor-chloride ion complex, throttling the plating rate. As the plating process begins, the accelerator (SPS) preferentially accumulates at the bottom of the via due to the area-reduction effect and its interaction with the local potential. Here, it displaces the suppressor layer, leading to a highly localized and rapid deposition rate, initiating the bottom-up fill.

The Chemical Mechanism of SPS Acceleration

SPS itself is a pro-accelerator. The active catalytic species is its reduction product, 3-mercapto-1-propanesulfonate (MPS). This conversion and subsequent catalytic cycle are believed to follow the Convection-Enhanced Adsorption and Catalysis (CEAC) model.

  • Adsorption & Reduction: SPS adsorbs onto the copper surface and is electrochemically reduced to form two molecules of MPS.

    • SPS + 2e⁻ → 2 MPS

  • Catalysis: The adsorbed MPS forms a complex with Cu⁺ ions (an intermediate in the Cu²⁺ reduction process), which significantly accelerates the final reduction to metallic copper (Cu⁰).

    • Cu²⁺ + e⁻ → Cu⁺

    • Cu⁺ + MPS(ads) →

    • + e⁻ → Cu⁰ + MPS(ads)

This catalytic cycle continuously regenerates MPS at the surface, ensuring that as long as a sufficient concentration is available, the acceleration effect is sustained, driving the bottom-up fill.

CEAC_Mechanism SPS_bulk SPS SPS_ads Adsorbed SPS SPS_bulk->SPS_ads Adsorption Cu2_bulk Cu²⁺ Cu_ads Cu⁰ Deposit Cu2_bulk->Cu_ads + 2e⁻ MPS_ads Adsorbed MPS SPS_ads->MPS_ads + 2e⁻ (Reduction) MPS_ads->Cu_ads + Cu⁺ + e⁻ (Catalysis) Cu_ads->MPS_ads Regeneration

Caption: Catalytic cycle of SPS on the copper cathode surface.

Part 2: Plating Bath Formulation and Operating Parameters

Precise control over the chemical composition of the plating bath is critical for achieving a robust and repeatable TSV filling process. The concentrations of the organic additives are particularly sensitive, as their ratios often dictate the filling performance more than their absolute values.

Table 1: Typical TSV Copper Plating Bath Composition
ComponentChemical FormulaConcentration RangePurpose
Copper (II) Sulfate CuSO₄·5H₂O40 - 60 g/L (160 - 240 mM)Primary source of copper ions (Cu²⁺) for deposition.
Sulfuric Acid H₂SO₄40 - 60 g/L (0.4 - 0.6 M)Increases electrolyte conductivity and helps prevent Cu₂O formation.
Chloride Ions (as HCl) Cl⁻50 - 100 ppm (1.4 - 2.8 mM)Essential for the function of the suppressor (PEG); forms a complex that inhibits deposition.
Suppressor (PEG) H(OCH₂CH₂)nOH100 - 400 ppmForms an inhibiting layer on the copper surface to enable differential plating rates.
Accelerator (SPS) (NaSO₃(CH₂)₃S)₂5 - 50 ppm (14 - 140 µM) Competes with the suppressor to locally accelerate deposition at the bottom of the TSV.
Leveler (e.g., JGB) C₃₀H₃₁N₆Cl1 - 10 ppmAdsorbs preferentially on high-current-density areas to prevent "over-plating" or "bumping".
Table 2: Recommended Electrochemical Process Parameters
ParameterRange / TypeRationale & Impact
Plating Mode Galvanostatic (Constant Current)Ensures a consistent deposition rate. Pulse or reverse-pulse plating can also be used to refine grain structure but adds complexity.
Current Density 5 - 15 mA/cm²A primary driver of deposition speed. Higher values can lead to defects like voids if the additive transport to the via bottom cannot keep pace.
Bath Temperature 20 - 25 °C (Room Temperature)Affects additive adsorption/desorption kinetics and electrolyte conductivity. Must be kept stable for process consistency.
Agitation Moderate (e.g., Fountain Plater, RDE)Crucial for replenishing copper ions and additives within the TSV. Insufficient agitation leads to depletion and void formation.
Filtration Continuous (e.g., 1 µm filter)Removes particulate contaminants and breakdown products of additives that can cause defects in the deposited film.

Part 3: Standard Protocol for TSV Electroplating

This protocol outlines the essential steps for performing TSV copper fill using an SPS-based additive system.

Step 1: Wafer Preparation
  • Initial Substrate: Begin with a silicon wafer patterned with etched vias of the desired dimensions (e.g., 10 µm diameter, 100 µm depth).

  • Barrier/Seed Layer Deposition: The insulating SiO₂ liner of the via must be coated with conductive layers.

    • Deposit a barrier layer (e.g., 20 nm TaN/Ta or TiN/Ti) using Physical Vapor Deposition (PVD) to prevent copper diffusion into the silicon.

    • Deposit a thin, conformal copper seed layer (e.g., 100-200 nm) via PVD. This layer serves as the conductive cathode for the subsequent electroplating process. A high-quality, continuous seed layer is essential for a successful fill.

Step 2: Plating Bath Preparation
  • Safety: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Prepare the solution in a well-ventilated area or fume hood.

  • Solvent: Fill a clean plating tank with 80% of the final required volume of high-purity deionized (DI) water (>18 MΩ·cm).

  • Acid & Copper: Slowly and carefully add the required amount of concentrated sulfuric acid. Caution: This is an exothermic reaction. Once dissolved and cooled, add the copper sulfate pentahydrate and stir until fully dissolved.

  • Chloride: Add the precise amount of chloride ions using a dilute HCl solution.

  • Additives: In a separate beaker, pre-dilute the organic additives (PEG, SPS, Leveler) in DI water before adding them to the main tank. Add them one at a time, allowing for complete mixing between additions.

  • Final Volume: Top up to the final volume with DI water and allow the bath to stabilize for at least one hour before use.

Step 3: The Electroplating Workflow
  • System Setup:

    • Place the prepared wafer into the plating tool, ensuring a good electrical contact is made to the copper seed layer (cathode).

    • Ensure the anode (typically a soluble phosphorus-doped copper anode) is correctly positioned.

    • Initiate bath agitation and confirm the temperature is within the specified range.

  • Plating Execution:

    • Apply the predetermined galvanostatic current density.

    • Continue plating for the calculated time required to fill the vias and grow a small "overburden" layer on the surface.

    • The plating time can be estimated using Faraday's laws of electrolysis, but is typically optimized empirically.

  • Post-Plating:

    • Rinse the wafer thoroughly with DI water to remove residual plating solution.

    • Dry the wafer using nitrogen gas.

TSV_Plating_Workflow cluster_prep Wafer Preparation cluster_plating Electroplating cluster_analysis Post-Process Analysis wafer Patterned Si Wafer barrier Barrier Layer Deposition (TaN/Ta) wafer->barrier seed Cu Seed Layer Deposition (PVD) barrier->seed setup Mount Wafer in Plating Tool seed->setup Ready for Plating plate Apply Current & Plate setup->plate rinse DI Water Rinse & Dry plate->rinse cmp Chemical-Mechanical Planarization (CMP) rinse->cmp Plated Wafer fib_sem Cross-Section (FIB-SEM) cmp->fib_sem reliability Reliability Testing fib_sem->reliability

Caption: End-to-end workflow for TSV copper plating and analysis.

Step 4: Characterization and Quality Control
  • Planarization: The overburden of excess copper is removed using Chemical-Mechanical Planarization (CMP), which leaves a flat surface with the filled copper vias exposed.

  • Fill Quality Assessment: The primary method for assessing fill quality is via cross-sectioning with a Focused Ion Beam (FIB) followed by imaging with a Scanning Electron Microscope (SEM). This allows for direct visualization of defects such as:

    • Voids: Hollow spaces within the via, indicating a failure of the bottom-up filling mechanism.

    • Seams: A line or boundary at the center of the via where the two sidewalls meet, which can be a site for reliability failures.

    • Conformal Fill: A "U" shape deposition, indicating poor acceleration at the bottom.

Part 4: Troubleshooting Guide

The balance of additives is delicate. Deviations in concentration or operating parameters can lead to characteristic defects.

Observed DefectProbable Cause(s)Recommended Corrective Action(s)
Center Voids / "Keyhole" Voids Insufficient SPS Activity: Concentration is too low or has degraded. • Excessive Suppressor: PEG concentration is too high. • High Current Density: Ion/additive transport limitation.• Increase SPS concentration in small increments (1-2 ppm). • Verify and adjust PEG concentration. • Reduce the plating current density.
"Seam" Defect in Via Center Imbalance between SPS and Leveler: The leveler may be too weak or the acceleration too strong, causing sidewalls to grow inward too quickly.• Increase leveler concentration. • Slightly decrease SPS concentration.
Large Overburden or "Bumping" Over Via Excessive SPS Concentration: Acceleration is not confined to the via bottom. • Insufficient Leveler Activity: Leveler is unable to suppress growth on the top surface.• Decrease SPS concentration. • Increase leveler concentration. • Verify chloride ion concentration, as it impacts both suppressor and leveler function.
Poor Throwing Power / Conformal Fill SPS Concentration is Far Too Low: No effective acceleration is occurring. • Suppressor is Inactive: PEG or chloride concentration is too low.• Significantly increase SPS concentration to the recommended range. • Verify and adjust PEG and chloride concentrations.

Conclusion

Bis-(sodium sulfopropyl)-disulfide (SPS) is an indispensable component in the electroplating chemistry used for modern TSV fabrication. As an accelerator, its primary role is to locally break through the inhibiting suppressor layer at the bottom of high-aspect-ratio features, enabling the critical bottom-up filling mechanism. Achieving a robust, void-free fill is not merely a matter of adding SPS to the bath; it requires a holistic understanding of its interaction with suppressors and levelers, and precise control over the entire electrochemical system. The protocols and troubleshooting guides provided herein serve as a comprehensive starting point for researchers and engineers working to develop and optimize advanced semiconductor interconnects.

References

  • Title: Feature Fill Modeling of Copper Plating for Microchip Interconnects Source: Journal of The Electrochemical Society URL: [Link]

  • Title: Mechanism of Action of Thiol- and Disulfide-Type Additives in Copper Electrodeposition Source: Journal of The Electrochemical Society URL: [Link]

  • Title: The role of 3-mercapto-1-propanesulfonate in the acceleration of copper electrodeposition Source: Electrochimica Acta URL: [Link]

  • Title: The Synergistic Effect of PEG and Chloride Ion on Copper Electrodeposition Source: Journal of The Electrochemical Society URL: [Link]

  • Title: A Review of Recent Advances in Through-Silicon-Via (TSV) Copper Electroplating Source: Journal of The Electrochemical Society URL: [Link]

Application

Application of Bis-(sodium sulfopropyl)-disulfide in Printed Circuit Board (PCB) Fabrication: Application Notes and Protocols

Introduction In the intricate world of modern electronics, the reliability and performance of Printed Circuit Boards (PCBs) are foundational. A critical step in PCB manufacturing is the copper electroplating process, whi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of modern electronics, the reliability and performance of Printed Circuit Boards (PCBs) are foundational. A critical step in PCB manufacturing is the copper electroplating process, which creates the conductive pathways essential for circuit function.[1] Achieving a uniform, void-free copper deposit, especially in high-density interconnects (HDIs), through-holes, and microvias, is paramount for signal integrity and overall board performance.[1] Bis-(sodium sulfopropyl)-disulfide (SPS), a specialized organosulfur compound, has become an indispensable additive in acid copper plating baths to meet these stringent requirements.[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in PCB fabrication and electronic materials development. It details the mechanism of action of SPS, provides field-proven protocols for its application, and offers insights into process optimization and troubleshooting.

The Role and Mechanism of SPS in Copper Electroplating

SPS is primarily utilized as a brightener and a grain refiner in acid copper electroplating.[2][3] Its fundamental role is to accelerate the copper deposition rate, particularly in recessed features like vias and trenches, a phenomenon often referred to as "bottom-up" or "superconformal" filling.[4][5] This selective acceleration is crucial for creating planar copper surfaces and avoiding defects such as voids and seams in high-aspect-ratio features.[1]

Chemical Structure and Properties
  • Chemical Name: Bis-(sodium sulfopropyl)-disulfide

  • CAS Number: 27206-35-5[3]

  • Appearance: White to light yellow solid/powder[6]

  • Solubility: High solubility in water[6]

  • Key Functional Groups: A disulfide bridge (-S-S-) and two sulfonate groups (-SO₃⁻Na⁺)[6]

The "Bottom-Up" Filling Mechanism

The superconformal filling enabled by SPS is a result of a complex interplay between SPS and other bath components, primarily a suppressor (e.g., polyethylene glycol, PEG) and chloride ions (Cl⁻).[7][8]

  • Suppressor Action: The suppressor, in conjunction with chloride ions, adsorbs onto the PCB surface, forming a barrier that inhibits or "suppresses" copper deposition.

  • SPS Dissociation and Acceleration: At the copper surface, SPS undergoes electrochemical reduction, cleaving the disulfide bond to form two molecules of its monomer, 3-mercapto-1-propanesulfonate (MPS).[7][9][10]

  • Competitive Adsorption: MPS, the active accelerator, competes with the suppressor for adsorption sites on the copper surface.[10]

  • Curvature-Enhanced Accelerator Coverage (CEAC): Within a microvia or trench, the surface area-to-volume ratio is high. As copper deposition proceeds, the surface area shrinks, leading to an accumulation of MPS at the bottom of the feature. This localized high concentration of the accelerator displaces the suppressor film, leading to a significantly higher deposition rate at the bottom of the via compared to the surface.[11] This differential plating rate results in the desired "bottom-up" fill.[4]

The diagram below illustrates the synergistic action of plating additives leading to superconformal filling.

SPS_Mechanism cluster_surface PCB Surface & Microvia cluster_additives Plating Bath Additives Surface Board Surface Slow_Deposition Low Deposition Rate Surface->Slow_Deposition Via_Wall Via Wall Via_Wall->Slow_Deposition Via_Bottom Via Bottom Fast_Deposition High Deposition Rate Via_Bottom->Fast_Deposition Accelerated 'Bottom-Up' Fill SPS SPS (Accelerator Precursor) MPS MPS (Active Accelerator) SPS->MPS Electrochemical Reduction at Cu Surface PEG PEG (Suppressor) PEG->Surface Forms Suppressing Layer PEG->Via_Wall Suppresses Deposition Cl Chloride Ions MPS->Via_Bottom Accumulates & Displaces PEG

Caption: Mechanism of SPS-driven bottom-up filling in a microvia.

Protocols for Application in Acid Copper Plating

The successful implementation of SPS in a PCB plating process requires careful control of the bath composition and operating parameters.

Recommended Bath Composition and Operating Parameters

The following table provides a typical starting formulation and operating conditions for an acid copper bath designed for through-hole and microvia plating. Optimization will be required based on specific equipment and PCB design.

ParameterRangeNotes
Copper Sulfate (CuSO₄·5H₂O)180 - 220 g/LPrimary source of copper ions. Higher concentrations are often used for microvia filling.[12]
Sulfuric Acid (H₂SO₄)50 - 100 g/LProvides conductivity and prevents copper salt precipitation. Lower acid is used with higher copper.[12]
Chloride Ions (Cl⁻)40 - 70 ppmEssential for the function of both suppressor and accelerator additives.
SPS (Accelerator) 1 - 20 ppm (0.001 - 0.02 g/L) The concentration is critical. Low levels can inhibit plating, while optimal levels accelerate it.[13][14]
Suppressor (e.g., PEG)100 - 400 ppmHigh molecular weight polyether. Concentration depends on the specific polymer used.
Leveler (optional)1 - 5 ppmCompounds like Janus Green B (JGB) can be used for further surface refinement.
Operating Temperature 25 - 30 °C Affects additive performance and deposit properties.
Cathode Current Density 1.0 - 3.0 A/dm² (10 - 30 ASF) Higher current densities can be achieved with optimized additive packages and agitation.
Agitation Moderate to VigorousAir sparging or solution circulation is crucial for uniform additive distribution.
Step-by-Step Protocol for Bath Preparation (10-Liter Lab Scale)
  • Safety First: Before handling any chemicals, consult the Safety Data Sheet (SDS) for SPS and other bath components.[6][15][16] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Water: Fill a clean 10-liter tank with approximately 5 liters of deionized (DI) water.

  • Sulfuric Acid: Slowly and carefully add the required volume of concentrated sulfuric acid to the water while stirring. Caution: Always add acid to water, never the other way around, as this is an exothermic reaction.

  • Copper Sulfate: While stirring, slowly dissolve the pre-weighed copper sulfate pentahydrate into the acid solution until fully dissolved.

  • Chloride Ions: Add the required amount of chloride, typically from a dilute hydrochloric acid or sodium chloride solution.

  • Carbon Treatment (for new baths): It is good practice to purify the new bath by adding activated carbon (2-3 g/L), stirring for 1-2 hours, allowing it to settle, and then filtering the solution to remove impurities.

  • Dilution: Add DI water to bring the solution to the final volume of 10 liters.

  • Additive Introduction:

    • Add the suppressor (PEG) and leveler (if used) from their respective stock solutions.

    • Prepare a fresh stock solution of SPS (e.g., 1 g/L in DI water). Due to its low required concentration, adding SPS from a diluted stock solution ensures accuracy.

    • Add the calculated volume of the SPS stock solution to the bath to achieve the target concentration (e.g., for 10 ppm in a 10L bath, add 100 ml of a 1 g/L stock).

  • Homogenization: Stir the bath for at least 30 minutes to ensure all components are thoroughly mixed.

  • Pre-electrolysis: Perform dummy plating on a corrugated cathode at a low current density (0.2-0.5 A/dm²) for several hours to remove metallic impurities and condition the bath.

Process Control and Quality Assurance

Maintaining the delicate balance of organic additives is critical for consistent plating results.

Analytical Control of SPS

The concentration of SPS and its breakdown products can change during operation due to consumption and degradation.[4][5][17] Regular analysis is essential.

  • Cyclic Voltammetric Stripping (CVS): This is the industry-standard electrochemical technique for monitoring the activity of organic additives, including the accelerator (SPS).[17] CVS can determine the effective concentration of the accelerator by measuring its influence on the copper stripping peak area.[17]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to directly measure the concentration of SPS and its by-products, such as 1,3-propanedisulfonic acid (PDS).[5][18]

The following workflow outlines a typical process control loop for the plating bath.

Process_Control_Workflow Plating PCB Copper Plating Process Sampling Regular Bath Sampling Plating->Sampling Analysis Analysis (CVS / HPLC) Sampling->Analysis Data_Eval Evaluate Additive Concentrations Analysis->Data_Eval Decision Within Spec? Data_Eval->Decision Dosing Calculated Additive Dosing (Replenishment) Decision->Dosing No Continue Continue Plating Decision->Continue Yes Dosing->Plating

Caption: A typical workflow for plating bath process control.

Troubleshooting Common Plating Defects Related to SPS
DefectPotential Cause(s) Related to SPSRecommended Action
Rough or Dull Deposit Low SPS concentration; Imbalance with other additives; Bath contamination.Analyze SPS concentration via CVS and adjust. Check suppressor/leveler levels. Perform carbon filtration if contamination is suspected.[19]
Poor Via Filling (Voids/Seams) Incorrect SPS concentration (too low or too high); SPS degradation (buildup of by-products like PDS).[4][5]Optimize SPS concentration using a Hull cell or other test vehicle. Consider a partial or full bath replacement if degradation is severe.
Uneven Plating Thickness Imbalance between suppressor and accelerator (SPS); Poor agitation.Verify concentrations of all organic additives. Ensure agitation system is functioning correctly to provide uniform solution flow.[20][21]
"Dog-Boning" (Excess plating at hole entrance) Accelerator (SPS) activity is too high relative to the suppressor.Decrease SPS concentration or increase suppressor concentration. Adjust current density.
Poor Adhesion Generally not a direct result of SPS, but related to poor pre-treatment.Ensure proper cleaning and activation of the substrate before plating.[21]

Safety and Handling

Bis-(sodium sulfopropyl)-disulfide requires careful handling to ensure personnel safety.

  • Health Hazards: May cause skin sensitization or allergic reactions.[6] Avoid inhaling dust or vapors.[6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and protective clothing when handling SPS powder or solutions.[6][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, at temperatures between 2°C and 8°C.[6]

  • Spills: In case of a spill, avoid creating dust. Sweep or vacuum the material and place it in a suitable container for disposal.[16]

  • First Aid: In case of skin contact, wash immediately with plenty of water.[15][16] For eye contact, rinse with water for at least 15 minutes.[16] If ingested, rinse the mouth with water and seek medical attention.[6][16]

Conclusion

Bis-(sodium sulfopropyl)-disulfide is a critical accelerator that enables the high-performance copper electroplating required for modern, high-density PCBs. Its ability to promote bottom-up filling in microvias and through-holes is essential for producing reliable and functional electronic devices.[12][22][23] Achieving optimal results, however, is not merely about adding SPS to a bath; it requires a holistic approach encompassing a deep understanding of its mechanism, precise control over bath chemistry, diligent process monitoring, and strict adherence to safety protocols. By leveraging the principles and protocols outlined in this guide, professionals can effectively harness the power of SPS to enhance the quality and efficiency of their PCB fabrication processes.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • The Crucial Role of SPS in Modern Acid Copper Pl
  • ChemicalBook. Bis-(sodium sulfopropyl)
  • Hopax Fine Chemicals.
  • Chem-Impex. Bis-(sodium sulfopropyl)-disulfide.
  • A Study on the Decomposition of SPS and Its Effects on Via Filling Performance.
  • ECHEMI. Bis(sodium sulfopropyl)
  • Combi-Blocks, Inc.
  • Sigma-Aldrich. Bis-(sodium sulfopropyl)-disulfide | 27206-35-5.
  • Alfa Chemistry.
  • MacDermid Alpha Electronics Solutions.
  • PMC. Studies of Bis-(Sodium-Sulfopropyl)-Disulfide and 3-Mercapto-1-Propanesulfonate on/into the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry.
  • The Role of SPS in Damascene Copper Electropl
  • AZoM.
  • ResearchGate. Investigation of Bis-(3-sodiumsulfopropyl disulfide) (SPS)
  • The Role of SPS, MPSA, and Chloride in Additive Systems for Copper Electrodeposition.
  • Electrochemical Analysis of Aged Copper Plating B
  • ResearchGate. Suppression Effect of Low-Concentration Bis(3-sodiumsulfopropyl disulfide)
  • Corrosion Science and Technology.
  • Mechanism of SPS acceleration in a PEG containing copper plating b
  • ResearchGate. Simultaneous Filling of Microvia and Through Hole by Copper Electroplating for High Density Interconnection of PCB.
  • ResearchGate. Effect of SPS concentration on the surface morphology of copper...
  • The Role of SPS in Creating High-Quality Printed Circuit Boards (PCBs).
  • ResearchGate. Schematic illustration of the detachment of SPS at microvia entrance by anodic pulse in the presence of PEG and sufficient chloride ion.
  • Google Patents.
  • What are the common problems you may encounter during PCB electropl
  • Scite.
  • Effect of organic additives on copper electrodeposition in the manufacture of printed boards1.
  • ProPlate®. How do you troubleshoot common problems in the electroplating process?
  • Defects and Troubleshooting of Pattern Electropl
  • ChemResearch Co.
  • XPCB Limited. PCB Electroplating Process And Common 8 Major Problems.
  • Filling of Microvias and Through Holes by Electrolytic Copper Plating –Current St
  • Next Generation Pattern Electroplating Process for Microvia Filling and Through Hole Pl

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Method

Application Notes & Protocols: Optimizing Bis-(sodium sulfopropyl)-disulfide (SPS) Concentration for Defect-Free Microvia Filling

Introduction: The Critical Role of SPS in High-Density Interconnects The relentless drive for miniaturization in electronics has made the reliable filling of blind microvias a cornerstone of modern Printed Circuit Board...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of SPS in High-Density Interconnects

The relentless drive for miniaturization in electronics has made the reliable filling of blind microvias a cornerstone of modern Printed Circuit Board (PCB) and IC substrate manufacturing. These microscopic vertical interconnects are essential for routing complex circuitry in high-density applications. Achieving a void-free, mechanically robust copper fill is paramount to ensure signal integrity and long-term device reliability.[1][2]

The electrodeposition of copper into these high-aspect-ratio features is not a simple process. Without chemical additives, plating would preferentially occur on the board's surface, leading to premature closure of the via opening and creating critical defects known as voids or seams.[1] To overcome this, a sophisticated system of organic additives is employed. This system typically includes:

  • Suppressors: (e.g., Polyethylene Glycol, PEG) which adsorb on the copper surface, inhibiting deposition.

  • Accelerators: (e.g., Bis-(sodium sulfopropyl)-disulfide, SPS) which counteract the suppressor's effect and locally enhance the plating rate.[3]

  • Levelers: Which refine the surface morphology but are used in lower concentrations in modern formulations.

This application note provides a comprehensive technical guide for researchers and process engineers on understanding and optimizing the concentration of the accelerator, SPS, a critical component for achieving "bottom-up" or "superconformal" filling.[3]

The Mechanism of SPS-Driven Superfilling

The remarkable ability to fill a microvia from the bottom up hinges on a dynamic competition between the suppressor (PEG) and the accelerator (SPS) at the copper-electrolyte interface.[3][4]

  • Initial State: The suppressor (PEG), typically a large polymer, along with chloride ions, forms a diffusion-limited barrier on the PCB surface and within the top portion of the microvia. This complex strongly inhibits copper deposition.

  • SPS Action: SPS is a smaller, more mobile molecule.[5] Upon reaching the copper surface, it is electrochemically reduced to its monomer, 3-mercapto-1-propanesulfonate (MPS).[5][6][7]

  • Competitive Adsorption: The catalytically active MPS then displaces the passivating PEG-Chloride layer.[5][8] This displacement is significantly more pronounced at the bottom of the microvia due to geometric effects; the surface area to volume ratio is much higher, leading to an accumulation of the accelerator.[3]

  • Bottom-Up Fill: This localized acceleration at the via bottom, combined with suppression on the surface, creates a significant deposition rate differential, driving the void-free, bottom-up filling process.[3][9]

This mechanism is exquisitely sensitive to the concentration of each additive. An imbalance can quickly lead to plating defects.

G cluster_0 Microvia Cross-Section cluster_1 Additive Actions Surface PCB Surface (Suppressed Deposition) Via_Top Via Opening Via_Bottom Via Bottom (Accelerated Deposition) Suppressor Suppressor (PEG + Cl-) Adsorbs, Inhibits Cu2+ Deposition Suppressor->Surface Dominant Action Accelerator Accelerator (SPS -> MPS) Displaces Suppressor Accelerator->Via_Bottom Accumulates & Dominates Acceleration Catalyzes Cu2+ Deposition Accelerator->Acceleration Acceleration->Via_Bottom Promotes Bottom-Up Growth

Caption: SPS/Suppressor competitive adsorption in a microvia.

Impact of SPS Concentration on Filling Performance

The concentration of SPS must be tightly controlled within an optimal range, typically in the low parts-per-million (ppm) level. Deviations from this range are a primary cause of microvia filling defects.[10][11]

SPS ConcentrationExpected OutcomeCommon Defects ObservedRationale
Too Low (<1 ppm) Incomplete or Conformal FillCenter Voids/Seams: Insufficient acceleration at the via bottom fails to overcome surface suppression, leading to plating on the sidewalls that pinches off the opening before the via is fully filled.[1]The suppressor (PEG) dominates, preventing the establishment of a significant bottom-up deposition rate differential.
Optimal (e.g., 2-10 ppm) Void-Free Bottom-Up Fill Minimal Dimple: A slight recess in the filled via surface is acceptable.A balanced competition between suppression on the surface and strong, localized acceleration at the via bottom ensures complete, defect-free filling.
Too High (>15 ppm) Over-Plating, BumpsSurface Bumps (Overburden): Excessive acceleration overcomes the suppressor on the board surface, leading to the formation of bumps over the microvias. Corner Voids: Very high acceleration can sometimes lead to rapid, non-planar growth from the bottom corners, trapping a void.The accelerator overwhelms the suppressor across all surfaces, eliminating the rate differential required for controlled superfilling.[9]

Experimental Workflow for SPS Optimization

A systematic, multi-stage approach is required to determine the optimal SPS concentration for a given plating bath chemistry and microvia geometry. This process validates the electrochemical behavior against real-world plating performance.

G cluster_workflow Optimization Workflow P1 Phase 1: Electrochemical Screening (Cyclic Voltammetry Stripping - CVS) P2 Phase 2: Galvanostatic Plating (Hull Cell or Test Coupon) P1->P2 Select promising concentration range P3 Phase 3: Metallurgical Analysis (Cross-Section & Microscopy) P2->P3 Evaluate filling performance P3->P1 Iterate if defects are present Opt Optimal SPS Concentration Determined P3->Opt Confirm void-free fill

Caption: Three-phase workflow for SPS concentration optimization.

Detailed Protocols

Protocol 5.1: Phase 1 - Electrochemical Screening via Cyclic Voltammetry Stripping (CVS)

CVS is a powerful electrochemical technique used to measure the activity of organic additives by monitoring their effect on the copper plating rate.[12][13] For SPS (an accelerator or brightener), an increase in concentration will increase the measured stripping charge, reflecting a higher plating rate.[12][14]

Objective: To quickly map the electrochemical response of the plating bath to varying SPS concentrations and identify a promising range for plating tests.

Equipment & Materials:

  • CVS analysis system with a rotating disk electrode (RDE), typically platinum.[13]

  • Reference Electrode (e.g., Ag/AgCl) and Counter Electrode (e.g., Platinum).

  • Virgin Makeup Solution (VMS): The base plating electrolyte (CuSO₄, H₂SO₄, Cl⁻) without any organic additives.

  • Standard solutions of Suppressor (e.g., PEG) and a concentrated SPS stock solution.

  • Test cell.

Procedure:

  • Prepare Baseline Solution: In the test cell, prepare a solution containing the VMS and the standard concentration of the suppressor additive.

  • Condition Electrode: Run several CVS cycles in the baseline solution until a stable voltammogram is achieved. This establishes the suppressed plating rate.

  • Titrate with SPS: Introduce a small, precise volume of the SPS stock solution into the cell to achieve the first target concentration (e.g., 1 ppm).

  • Analyze and Record: Run CVS cycles until the response stabilizes. Record the voltammogram and calculate the stripping peak area (AR), which corresponds to the charge required to strip the deposited copper.[15] This value reflects the additive's activity.[13]

  • Incremental Additions: Continue adding SPS in increments (e.g., 1 or 2 ppm at a time) up to the maximum desired concentration (e.g., 20 ppm), recording the stabilized AR value after each addition.

  • Plot Data: Create a calibration curve by plotting the stripping charge (AR) as a function of SPS concentration. The curve should show a rising response that may begin to plateau at higher concentrations. This curve provides a quantitative measure of the accelerator's activity.[12][16]

Protocol 5.2: Phase 2 - Galvanostatic Plating of Microvia Test Coupons

Objective: To evaluate the actual filling performance of selected SPS concentrations on test panels with representative microvia geometries.

Equipment & Materials:

  • Rectifier for DC or pulse plating.[17]

  • Plating tank with temperature control and agitation (e.g., air sparging).

  • Soluble copper anodes.

  • Microvia test coupons (standard PCB material with laser-drilled or plasma-etched vias).

  • Plating baths prepared with the desired concentrations of all additives (suppressor, leveler) and the specific SPS concentrations selected from Phase 1 (e.g., a low, medium, and high value from the linear portion of the CVS curve).

Procedure:

  • Bath Preparation: Prepare separate plating baths for each SPS concentration to be tested. Ensure all other parameters (copper sulfate, sulfuric acid, chloride, suppressor concentration, temperature) are identical across all baths.

  • Pre-treatment: Clean and micro-etch the test coupons according to standard PCB manufacturing practices to ensure good adhesion and a clean copper surface.

  • Plating: Immerse a test coupon in the first bath. Apply a constant current density (galvanostatic plating) typical for microvia filling (e.g., 15-20 mA/cm²).[18][19] The total plating time should be calculated to deposit enough copper to completely fill the vias.

  • Repeat: Repeat the plating process for each prepared bath, using a new, properly pre-treated coupon for each test.

  • Rinsing and Drying: After plating, thoroughly rinse all coupons with deionized water and dry completely.

Protocol 5.3: Phase 3 - Metallurgical Cross-Section and Analysis

Objective: To visually inspect the internal structure of the plated microvias and identify any filling defects.[20]

Equipment & Materials:

  • Precision cutting tool.

  • Epoxy mounting system.

  • Grinding and polishing equipment with progressively finer abrasive media (e.g., silicon carbide paper, diamond paste).[20]

  • Metallurgical microscope with magnification capabilities (e.g., 200x to 1000x).

  • Chemical etchant (e.g., ammonium persulfate solution) to reveal the grain structure of the copper.[20]

Procedure:

  • Sample Extraction: Carefully cut a small section containing a representative array of microvias from each plated test coupon.[20]

  • Mounting: Embed the cut sections in epoxy resin, ensuring the cross-plane of the vias is oriented for viewing.[20]

  • Grinding and Polishing: Meticulously grind the mounted sample to expose the center of the microvias. Follow with a series of polishing steps to achieve a mirror-like, scratch-free surface.[20][21]

  • Etching: Lightly etch the polished surface to reveal the copper grain boundaries and highlight any interfaces or voids.

  • Microscopic Examination: Inspect the via cross-sections under the microscope.[10][22] Carefully look for defects such as:

    • Voids: Entrapped plating solution due to incomplete filling.[2][23][24]

    • Seams: A line at the center of the via where the two sidewalls have grown together.

    • Overburden/Bumps: Excessive copper deposition on the surface above the via.

    • Dimple Size: Measure the depth of the surface depression over the filled via.

  • Select Optimum: The optimal SPS concentration is the one that produces void- and seam-free filling with minimal surface overburden and an acceptable dimple.[10]

Data Interpretation and Troubleshooting

ObservationProbable CauseCorrective Action
Large voids in via centerSPS concentration is too low.Increase SPS concentration. Verify suppressor concentration is not too high.
Large bumps on surfaceSPS concentration is too high.Decrease SPS concentration.
Conformal plating (no bottom-up)Insufficient SPS activity or excessive suppressor activity.Increase SPS concentration. Check for suppressor overdose or breakdown products.
Seams or "dog-bone" shapeSub-optimal SPS/Suppressor balance.Fine-tune SPS concentration. Adjust plating current density.
Inconsistent filling across panelPoor agitation; bath contamination.Check air sparging/solution flow. Perform carbon treatment to remove organic contaminants.[15]

Conclusion

Optimizing the Bis-(sodium sulfopropyl)-disulfide concentration is a critical control parameter in modern copper electroplating for microvia filling. A deficiency or excess of this powerful accelerator can directly lead to reliability-limiting defects. By employing a systematic workflow that combines rapid electrochemical screening (CVS) with galvanostatic plating tests and definitive metallurgical cross-sectioning, process engineers can establish a robust and repeatable manufacturing window. This rigorous, data-driven approach is essential for achieving the high yields and long-term reliability required for advanced electronic devices.

References

  • The Role of SPS in Damascene Copper Electropl
  • Cyclic Voltammetry Stripping: The Fundamentals. (2021-02-24). AZoM.
  • Control of production copper electroplating baths using cyclic voltammetric stripping analysis.
  • Cyclic Voltammetric Stripping (CVS) Analysis. Scribd.
  • Analysis and Control of Plating Baths Chrom
  • Introduction to Cyclic Voltammetric Stripping (CVS). (2024-12-16). Metrohm.
  • Cross-sectional metallographic diagram of filling microvias.
  • Competitive Adsorption between Bromide ions and bis(3-Sulfopropyl)-Disulfide for Cu Microvia Filling.
  • Competitive Adsorption of PEG and SPS on Copper Surface in Acidic Electrolyte Containing Cl-. (2025-08-09).
  • A Study on the Decomposition of SPS and Its Effects on Via Filling Performance. (2025-08-08).
  • Effects of Electroplating Parameters on the Defects of Copper via for 3D SiP. Scientific.Net.
  • Mechanism of SPS acceleration in a PEG containing copper plating b
  • Optimization of Additive and Current Conditions for Void-Free Filled Through-Silicon Via. (2018-11-02).
  • Electrodeposition of Cu in the PEI-PEG-Cl-SPS Additive System.
  • Guide to Copper Filling of Blind Microvias. Millennium Circuits Limited.
  • Additive Behavior During Copper Electrodeposition in Solutions Containing Cl-, PEG, and SPS. (2025-08-09).
  • The chemistry of additives in damascene copper pl
  • Studies of Bis-(Sodium-Sulfopropyl)-Disulfide and 3-Mercapto-1-Propanesulfonate on/into the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. PMC.
  • SPS Adsorption and Desorption during Copper Electrodeposition and Its Impact on PEG Adsorption. (2025-08-06).
  • Mechanism of SPS acceleration in a PEG containing copper plating b
  • Studies of Bis-(Sodium-Sulfopropyl)-Disulfide and 3-Mercapto-1-Propanesulfonate on/into the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. (2022-11-22). PubMed.
  • Microvia Reliability Failure Modes.
  • The Effect of Via-in-Pad Via-Fill on Solder Joint Void Form
  • Galvanostatic Plating with a Single Additive Electrolyte for Bottom-Up Filling of Copper in Mesoscale TSVs. (2018-12-13).
  • Microstructure and Texture in Copper Filled Millimeter Scale Through Silicon Vias. PMC.
  • Copper Crystal Structures in Plated Microvias.
  • Galvanic process for filling through-holes with metals, in particular of printed circuit boards with copper.
  • A Novel Technique to Perform Plating on Printed Circuit Board.
  • Microsectioning 101: Your Essential Guide to PCB Cross-Section Analysis. (2025-08-13). ALLPCB.
  • Reducing Solder Voids with Copper-Filled Microvias. Circuits Assembly.
  • Interaction of Bis-(sodium-sulfopropyl)-Disulfide and Polyethylene Glycol on the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. (2023-01-03). PubMed.
  • Interaction of Bis-(sodium-sulfopropyl)-Disulfide and Polyethylene Glycol on the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. (2023-01-03). MDPI.
  • Galvanic plating panel | How to make a PCB step 5.2. (2024-06-25). YouTube.
  • Filling of Microvias and Through Holes by Electrolytic Copper Plating –Current St
  • Troubleshooting Buried Via Reliability Issues: A Practical Guide. (2025-08-18). ALLPCB.

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Application

Application Notes and Protocols for Decorative Copper Plating Baths Utilizing Bis-(sodium sulfopropyl)-disulfide (SPS)

Introduction: The Pursuit of Brilliance in Decorative Copper Plating Decorative copper plating is a cornerstone of modern surface finishing, valued for its aesthetic appeal, conductivity, and as a crucial underlayer for...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Brilliance in Decorative Copper Plating

Decorative copper plating is a cornerstone of modern surface finishing, valued for its aesthetic appeal, conductivity, and as a crucial underlayer for subsequent plating with metals like nickel and chromium.[1] The quality of the copper deposit is paramount, with brightness, leveling (the ability to fill in microscopic scratches), and ductility being key indicators of a successful application.[2] At the heart of high-performance acid copper plating formulations lies a sophisticated blend of organic additives. Among these, Bis-(sodium sulfopropyl)-disulfide, commonly known as SPS, has emerged as an indispensable component for achieving a brilliant, mirror-like finish.[3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in the field. It provides a deep dive into the formulation, operation, and maintenance of decorative copper plating baths featuring SPS, moving beyond a simple recitation of steps to explain the underlying chemical and electrochemical principles.

The Role and Mechanism of SPS: A Molecular Perspective

SPS (CAS 27206-35-5) is primarily classified as a brightener and a grain refiner in acid copper electroplating.[3] Its mechanism of action is complex and relies on its interaction with other bath components at the cathode surface.

During electrodeposition, SPS adsorbs onto the copper surface, where it influences the crystallographic growth of the copper deposit. It is believed to undergo electrochemical reduction at the cathode to form 3-mercapto-1-propanesulfonate (MPS), which is the active accelerating species.[4] This accelerator competes with suppressor molecules, such as polyethylene glycol (PEG), for adsorption sites on the copper surface.

The synergistic interplay between the suppressor (PEG-Cl⁻ complex) and the accelerator (MPS) is fundamental. The suppressor film inhibits copper deposition, while the accelerator locally displaces the suppressor, promoting controlled, fine-grained crystal growth.[5] This competitive adsorption mechanism is what ultimately leads to a bright, leveled, and ductile copper layer.[2]

Bath Formulation and Component Functions

A stable and high-performance decorative copper plating bath is a finely tuned system. Each component has a specific function, and their concentrations must be maintained within optimal ranges.

Component Chemical Formula Concentration Range Primary Function
Copper Sulfate (pentahydrate) CuSO₄·5H₂O180 - 240 g/LSource of cupric ions (Cu²⁺) for deposition.[6]
Sulfuric Acid H₂SO₄40 - 75 g/LIncreases conductivity of the bath and aids in anode dissolution.[6]
Chloride Ions (from HCl) Cl⁻50 - 120 mg/L (ppm)Essential for the function of both suppressors and brighteners; aids in anode corrosion.[7]
Bis-(sodium sulfopropyl)-disulfide (SPS) C₆H₁₂Na₂O₆S₄10 - 50 mg/L (ppm)Primary brightener and grain refiner; acts as an accelerator.[8]
Polyethylene Glycol (PEG) H(OCH₂CH₂)nOH0.1 - 1.0 g/LSuppressor agent; works with chloride to inhibit deposition and promote leveling.[5]
Leveling Agent (optional) Varies (e.g., nitrogen- or sulfur-containing polymers)VariesEnhances the bath's ability to fill in surface imperfections.

Visualizing the Plating Dynamics

To better understand the interactions within the plating bath, the following diagrams illustrate the key relationships and workflows.

PlatingBathInteractions cluster_solution Plating Bath Solution cluster_cathode Cathode Surface CuSO4 Copper Sulfate (Cu²⁺) Cathode Substrate CuSO4->Cathode Cu²⁺ migration H2SO4 Sulfuric Acid (H⁺) Cl Chloride (Cl⁻) PEG PEG (Suppressor) Cl->PEG Forms Suppressor Complex PEG->Cathode Adsorption (Inhibition) SPS SPS (Brightener) SPS->PEG Competitive Adsorption (Acceleration) SPS->Cathode Adsorption & Reduction to MPS Deposit Bright Copper Deposit Cathode->Deposit Cu⁰ deposition

Caption: Interactions of key components at the cathode surface.

Protocols for Bath Preparation and Operation

I. Laboratory-Scale Bath Preparation (1 Liter)

This protocol details the preparation of a standard 1-liter decorative acid copper plating bath.

Materials and Equipment:

  • Deionized (DI) water

  • Copper Sulfate (CuSO₄·5H₂O), electroplating grade

  • Sulfuric Acid (H₂SO₄), concentrated (96-98%)

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Bis-(sodium sulfopropyl)-disulfide (SPS)

  • Polyethylene Glycol (PEG), avg. molecular weight 3000-4000

  • 1.5 L beaker

  • Magnetic stirrer and stir bar

  • Graduated cylinders and pipettes

  • Personal Protective Equipment (PPE): safety goggles, acid-resistant gloves, lab coat.[9]

Procedure:

  • Safety First: Conduct all operations in a well-ventilated fume hood. Always wear appropriate PPE. Remember the rule: Always Add Acid to Water (AAA) .[9]

  • Dissolving Copper Sulfate: Add approximately 600 mL of DI water to the 1.5 L beaker. Gently heat the water to around 40-50°C while stirring to aid dissolution. Slowly add 220 g of copper sulfate crystals. Continue stirring until all crystals are completely dissolved. Allow the solution to cool to room temperature.

  • Acid Addition: While stirring the cooled copper sulfate solution, slowly and carefully add 55 g (approx. 30 mL) of concentrated sulfuric acid. An exothermic reaction will occur, causing the solution to heat up.

  • Chloride Ion Addition: Once the solution has cooled again, add 0.2 mL of concentrated hydrochloric acid to achieve a chloride concentration of approximately 75 mg/L.

  • Additive Introduction:

    • Separately prepare stock solutions of PEG and SPS for accurate dosing if desired.

    • Add 0.5 g of PEG to the main solution and stir until dissolved.

    • Add 20 mg of SPS to the solution and ensure it is fully dissolved.

  • Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask and add DI water to the mark. Transfer back to the beaker for use.

  • Bath Purification (Dummy Plating): Before plating actual parts, it is crucial to perform "dummy plating" to remove impurities. This involves plating a large, corrugated copper sheet at a low current density (e.g., 0.2-0.5 A/dm²) for 1-2 hours.[10]

II. Operating Parameters for a High-Gloss Finish

Parameter Optimal Range Rationale and Impact on Deposit
Cathode Current Density 2.0 - 6.0 A/dm²Too high can cause "burning" (dark, rough deposits); too low can result in a dull finish and slow deposition rates.[11][12]
Temperature 22 - 30°CHigher temperatures increase brightener consumption and decomposition; lower temperatures can cause copper sulfate to crystallize.[11]
Agitation Moderate air or mechanicalEssential for replenishing ions at the cathode surface, preventing high-current density burning, and achieving a uniform, bright deposit.[13]
Anodes Phosphorized copper (0.04-0.06% P)Promotes uniform anode dissolution and prevents the formation of sludge that can cause deposit roughness.[7]
Filtration Continuous (1-5 µm filter)Removes particulate contamination from the bath, which is a primary cause of rough deposits.[10]

Quality Control and Bath Maintenance

Consistent, high-quality results depend on rigorous process control and regular maintenance.

I. Hull Cell Testing: A Visual Diagnostic Tool

The Hull Cell is an indispensable tool for qualitatively assessing the condition of a plating bath.[14] It is a miniature plating cell that allows for the evaluation of the deposit quality over a wide range of current densities on a single test panel.

HullCellWorkflow Start Start: Bath Sample Setup Prepare Hull Cell (267 mL sample, clean panel, correct anode) Start->Setup Plating Plate at specified current and time (e.g., 2A for 5 min) Setup->Plating Analysis Rinse, dry, and visually inspect panel Plating->Analysis Interpretation Interpret appearance across current densities (High, Mid, Low) Analysis->Interpretation Decision Make corrective additions to Hull Cell and re-test, OR adjust main bath Interpretation->Decision Decision->Setup Unsatisfactory End End: Optimized Bath Decision->End Satisfactory

Sources

Method

Protocol for Preparing and Maintaining a Stable Bis-(sodium sulfopropyl)-disulfide (SPS) Electroplating Solution

An Application Note for Researchers and Drug Development Professionals Author: Gemini, Senior Application Scientist Publication Date: January 3, 2026 Abstract Bis-(sodium sulfopropyl)-disulfide (SPS) is a critical perfor...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Author: Gemini, Senior Application Scientist
Publication Date: January 3, 2026

Abstract

Bis-(sodium sulfopropyl)-disulfide (SPS) is a critical performance-enhancing additive in acidic copper electroplating, acting as an accelerator or brightener to produce uniform, ductile, and void-free copper deposits.[1][2] Its application is pivotal in high-technology sectors, including the manufacturing of printed circuit boards (PCBs) and semiconductor interconnects.[1][3] However, the inherent instability of SPS in the plating bath presents a significant process control challenge. SPS is susceptible to complex chemical and electrochemical degradation, leading to a finite bath lifespan and potential defects in the final deposit.[4][5][6] This application note provides a comprehensive, in-depth guide to the principles of SPS stability and a detailed, field-proven protocol for the preparation and maintenance of a robust SPS-containing electroplating solution. By explaining the causality behind each procedural step, this document aims to empower researchers and engineers to achieve consistent, high-quality copper electrodeposition.

The Chemistry of SPS: Mechanism and Instability

A foundational understanding of the SPS mechanism and its degradation pathways is essential for establishing a stable electroplating process.

The Acceleration Mechanism

SPS itself is a precursor to the active accelerating species. During electrodeposition, the disulfide bond in SPS is cleaved at the cathode surface to form two molecules of its monomer, 3-mercapto-1-propanesulfonate (MPS).[7][8] MPS is the effective accelerant; it adsorbs onto the copper surface and displaces suppressor molecules (like polyethylene glycol, PEG), thereby creating active sites for copper ion reduction and accelerating the deposition rate.[7][9][10] This competitive adsorption mechanism is fundamental to achieving "bottom-up" or superconformal filling of micro-vias and trenches.[11]

Pathways of Decomposition

The stability of an SPS-based electroplating solution is compromised by several parallel degradation pathways that consume the accelerator and generate detrimental by-products.

  • Chemical Decomposition: In the presence of metallic copper and Cu(I) ions (an intermediate in Cu(II) reduction), SPS can chemically degrade to form a Cu(I)-thiolate complex.[4][5] This process occurs even at open circuit and is a primary driver of SPS consumption.

  • Oxidative Degradation: The most significant degradation pathway often involves the oxidation of SPS and its intermediates. This process, which is accelerated by dissolved oxygen, can lead to the formation of 1,3-propane disulfonate (PDS).[4][6][12] PDS does not possess accelerating properties and has been shown to counteract the effect of SPS, leading to a deterioration in plating performance.[4][6]

  • Electrochemical Breakdown: SPS can be electrochemically reduced at the cathode to MPS, but it can also be oxidized at the anode, particularly if insoluble anodes are used.[4][6] This anodic oxidation also contributes to the formation of PDS.

The cumulative effect of these reactions gives SPS a relatively short half-life in a working bath, sometimes on the order of hours, necessitating careful preparation and maintenance.[5]

Critical Factors Governing Solution Stability

The longevity and performance of the SPS solution are dictated by several key operating parameters. Controlling these factors is the primary strategy for minimizing degradation.

ParameterOptimal RangeRationale & Impact on Stability
SPS Concentration 10 - 50 mg/LBelow this range, the accelerating effect is diminished, leading to potential defects.[9] Above this range, the deposition rate can become difficult to control, and excessive consumption can lead to rapid by-product accumulation.[13][14]
Temperature 20 - 30°C (Room Temp)Higher temperatures increase the rate of all chemical reactions, including the decomposition of SPS and other organic additives.[15][16][17] Maintaining a controlled, lower temperature is crucial for extending bath life.
pH < 1.0 (Highly Acidic)Acid copper plating baths operate at a very low pH. Deviations from this acidic environment can cause the decomposition of organic additives and instability of the entire plating solution.[18][19][20]
Chloride Ion (Cl⁻) Conc. 40 - 60 ppmChloride ions are essential for the function of suppressor additives (e.g., PEG). Their concentration must be tightly controlled, as they are part of the delicate competitive adsorption balance with the SPS-derived accelerator.[9][21]
Agitation Moderate & UniformAgitation is necessary to replenish ions at the cathode surface but can also introduce atmospheric oxygen, accelerating oxidative degradation.[22] The agitation level must be optimized for the specific plating geometry.

Protocol for Preparation of a Stable SPS Electroplating Solution

This protocol is designed to mitigate the factors that cause instability by emphasizing purification, proper component sequencing, and validation.

Required Materials and Equipment
  • Reagents: Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O, high purity), Sulfuric Acid (H₂SO₄, electronics grade), Hydrochloric Acid (HCl, electronics grade), Bis-(sodium sulfopropyl)-disulfide (SPS, >95% purity), Polyethylene Glycol (PEG, appropriate molecular weight, e.g., 3350 g/mol ), Activated Carbon (sulfur-free), High-Purity Deionized (DI) Water (>18 MΩ·cm).

  • Equipment: Glass or polypropylene tank, magnetic stirrer and stir bar, pH meter, Hull cell, DC power supply, copper and appropriate anodes (phosphorus-doped copper recommended), filtration system (1-5 µm), graduated cylinders, beakers.

Experimental Workflow Diagram

G cluster_prep Part A: Base Solution Preparation cluster_purify Part B: Critical Purification cluster_additives Part C: Additive Incorporation cluster_validate Part D: Validation A 1. Dissolve CuSO4 in DI Water B 2. Add H2SO4 (Caution: Acid to Water) A->B C 3. Add HCl (Chloride Source) B->C D 4. Carbon Treatment (Removes Organics) C->D E 5. Filter Solution D->E F 6. Dummy Plating (Removes Metallics) E->F G 7. Add Suppressor (PEG) F->G H 8. Add Accelerator (SPS) FINAL STEP G->H I 9. Final Volume Adjustment & Equilibration H->I J 10. Analyze via CVS & Hull Cell Testing I->J

Caption: Workflow for preparing a stable SPS electroplating solution.

Step-by-Step Methodology

Part A: Base Solution Preparation

  • Dissolve Copper Sulfate: Fill the main tank with approximately 70% of the final required volume of DI water. While stirring, slowly add the required amount of CuSO₄·5H₂O and stir until fully dissolved.

  • Acidification: CAUTION: Always add acid to water, never the other way around, as the reaction is highly exothermic. Slowly and carefully add the required volume of concentrated H₂SO₄ to the stirring solution.

  • Add Chloride: Add the required amount of HCl to establish the target chloride ion concentration.

Part B: Critical Purification Steps The causality for this section is paramount: organic and metallic impurities can catalyze the decomposition of SPS.[23] Removing them before adding the sensitive organic additives is the single most important principle for ensuring bath stability. 4. Carbon Treatment: Add 1-2 g/L of activated carbon to the solution. Stir for 1-2 hours at room temperature. This step adsorbs and removes residual organic contaminants from the raw materials or the mixing environment. 5. Filtration: Filter the solution through a 1-5 µm filter to remove all activated carbon particles. An incomplete filtration will lead to particle incorporation and rough deposits. 6. Dummy Plating: Place a large surface area copper cathode and appropriate anodes into the bath. Apply a low current density (e.g., 0.1-0.2 A/dm²) for several hours. This process preferentially plates out metallic impurities that have a higher reduction potential than copper, effectively purifying the electrolyte.

Part C: Additive Incorporation The order of addition is critical. The accelerator (SPS) is the most sensitive component and should be added last to a clean, stable matrix. 7. Add Suppressor: With the purified solution stirring, add the required concentration of the suppressor (PEG). Allow it to dissolve completely. 8. Add Accelerator (SPS): Add the required concentration of SPS. It should dissolve readily. 9. Finalize Solution: Top up the solution to its final volume with DI water and allow it to stir for at least one hour to ensure homogeneity and equilibration.

Part D: Validation and Quality Control 10. Analysis: The freshly prepared bath must be validated.

  • Cyclic Voltammetric Stripping (CVS): Use CVS to measure the effective concentration of the accelerator (SPS). This will serve as the baseline for future monitoring.[8][22]
  • Hull Cell Testing: Perform a Hull cell test to verify the desired plating characteristics (brightness, throwing power) across a range of current densities.

SPS Decomposition and Mitigation

G SPS SPS (Precursor) MPS MPS (Active Accelerator) SPS->MPS Electrochemical Reduction @ Cathode PDS PDS (Inert By-product) MPS->PDS Oxidation Cu_Surface Copper Surface (Cathode) MPS->Cu_Surface Adsorption & Acceleration Anode Anode / O2 Anode->PDS

Caption: Simplified SPS decomposition pathway in a copper plating bath.

To maintain the stability achieved during preparation, regular monitoring is key. The concentration of SPS and its breakdown products should be monitored using CVS.[22] A decrease in the CVS response for the accelerator indicates consumption. Some advanced analytical techniques like HPLC can also be used to directly measure the concentrations of SPS and PDS.[24] When the accelerator concentration drops below the specified limit, a replenishment based on analytical results should be performed. If plating defects appear that cannot be solved by simple replenishment, it may indicate a high concentration of PDS, requiring partial bath replacement or a full carbon treatment.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Dull or Hazy Deposit Low SPS concentration; High concentration of PDS; Organic contamination.Analyze SPS concentration via CVS and replenish. Perform Hull cell test. If replenishment does not help, perform carbon treatment.
Brittle Deposit Imbalance of organic additives; High concentration of breakdown products.Analyze all organic additives. Consider a partial dilution of the bath ("bleed and feed") to reduce by-product concentration.
Poor "Throwing Power" SPS concentration too low; Suppressor (PEG) concentration incorrect.Verify concentrations of all organic additives via CVS and adjust as necessary.
"Burnt" High Current Areas Temperature too high; pH out of range; Insufficient agitation.Check and adjust operating temperature and pH. Verify agitation is uniform across the part.[19]

Conclusion

The preparation of a stable Bis-(sodium sulfopropyl)-disulfide electroplating solution is not merely a matter of dissolving components in the correct ratio. It is a systematic process rooted in the chemical principles of the additives. The long-term stability and performance of the bath are overwhelmingly dependent on the initial purity of the solution and the correct sequence of component addition. By implementing a rigorous purification protocol before the introduction of the sensitive SPS accelerator and by employing regular analytical validation, researchers and engineers can establish a robust, reliable, and high-performance copper electroplating process.

References

  • The Role of SPS in Damascene Copper Electroplating. (n.d.). Google Inc.
  • Categories of electroplating additives and their applications. (2021, August 31). Hopax Fine Chemicals.
  • The Role of SPS in Achieving High-Quality Copper Electroplating. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Investigation of Bis-(3-sodiumsulfopropyl disulfide) (SPS) Decomposition in a Copper-Electroplating Bath Using Mass Spectroscopy. (2025, August 6). ResearchGate.
  • The Decomposition of the Sulfonate Additive Sulfopropyl Sulfonate in Acid Copper Electroplating Chemistries. (n.d.). Allen J. Bard.
  • Mechanism of SPS acceleration in a PEG containing copper plating bath. (n.d.). Semantic Scholar.
  • A Study on the Decomposition of SPS and Its Effects on Via Filling Performance. (2025, August 8). ResearchGate.
  • Electroplated Copper Additives for Advanced Packaging: A Review. (n.d.). PubMed Central.
  • Electrochemical Analysis of Aged Copper Plating Bath in Wafer Level Packaging (Part 1). (n.d.). IMAPS.
  • Mechanism of SPS acceleration in a PEG containing copper plating bath. (2012). Semantic Scholar.
  • Investigation of bis-(3-sodiumsulfopropyl disulfide) (SPS) decomposition in a copper-electroplating bath using mass spectroscopy. (n.d.). National Cheng Kung University.
  • Electroplated Copper Additives for Advanced Packaging: A Review. (n.d.). ACS Omega.
  • SPE-HPLC Detection of Organic Additives in Acidic Copper Plating Baths I. Sulfopropyl Disulfide-Based Brighteners. (2025, August 6). ResearchGate.
  • Impurity Effects in Electroplated-Copper Solder Joints. (2018, May 28). MDPI.
  • What is Bis-(sodium sulfopropyl)-disulfide?. (2020, January 10). ChemicalBook.
  • How to choose the processing temperature for electroplating? What are the effects of different temperatures?. (2025, October 14). Superb Heater Group Limited.
  • Copper Plating Baths: Detecting Accelerator Breakdown Products Via CVS. (2021, February 24). AZoM.
  • How does temperature affect plating speed and quality?. (2025, June 16). ProPlate.
  • CAS 27206-35-5 Bis-(sodium sulfopropyl)-disulfide. (n.d.). Alfa Chemistry.
  • The Importance of PH Measurement in Electroplating and Metal Finishing. (2024, June 5). Sensorex.
  • How do factors like current density, temperature, and agitation affect the growth and quality of thin film coatings during electroplating?. (n.d.). ProPlate.
  • Bis-(sodium sulfopropyl)-disulfide / SPS CAS 27206-35-5. (n.d.). Longchang Chemical.
  • Why is Heat Management Crucial in the Electroplating Process?. (2024, November 4). Pavco.
  • Improving the Electroplating Process Using pH Control. (n.d.). Sensorex.
  • pH, Hydrogen Evolution & Their Significance In Electroplating Operations. (n.d.). pfonline.com.

Sources

Application

Application Note &amp; Protocol: Leveraging Bis-(sodium sulfopropyl)-disulfide (SPS) for Grain Refinement in Functional Copper Coatings

Abstract This document provides a comprehensive technical guide for researchers, scientists, and engineers on the application of Bis-(sodium sulfopropyl)-disulfide (SPS) as a critical grain refining and accelerating addi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and engineers on the application of Bis-(sodium sulfopropyl)-disulfide (SPS) as a critical grain refining and accelerating additive in the electrodeposition of functional copper coatings. With a primary focus on its role in the Damascene process for microelectronics, this guide elucidates the underlying electrochemical mechanisms, provides validated experimental protocols for bath preparation, electrochemical analysis, and coating deposition, and details methods for the characterization of the resulting copper films. By integrating theoretical principles with actionable protocols, this guide serves as an essential resource for achieving high-quality, fine-grained copper films with desirable properties for advanced applications.

The Electrochemical Mechanism and Role of SPS

Bis-(sodium sulfopropyl)-disulfide is a cornerstone additive in modern acid copper electroplating, renowned for its function as a powerful brightener and grain refiner.[1] Its primary role is to accelerate the copper deposition rate, a function that is critical in achieving the "superconformal" or "bottom-up" filling of sub-micron features like trenches and vias in the Damascene process.[2]

The mechanism of SPS is complex and involves a synergistic interaction with other bath components, namely a suppressor (typically polyethylene glycol, PEG) and chloride ions (Cl⁻).

  • Suppression Layer Formation: In an acid copper bath, PEG and Cl⁻ co-adsorb on the copper cathode surface, forming an inhibiting layer (PEG-Cu⁺-Cl⁻) that suppresses the copper reduction reaction.[3][4] This suppression is strongest on the planar surfaces of the substrate.

  • SPS Action as an Anti-Suppressor/Accelerator: SPS acts by counteracting the effect of the suppressor.[5] Upon introduction to the bath, the disulfide bond in SPS cleaves at the copper surface, forming two molecules of its monomer, 3-mercapto-1-propanesulfonate (MPS).[6] This MPS species is believed to be the true accelerating agent.[7]

  • Catalytic Cycle: The adsorbed MPS displaces the inhibiting PEG-Cl⁻ layer, creating active sites for copper deposition.[8] It is proposed that MPS facilitates the Cu²⁺ reduction by forming a cuprous thiolate complex [Cu(I)(S(CH₂)₃SO₃H)ad], which enhances the charge transfer kinetics.[9] This localized acceleration of copper deposition is the key to achieving void-free, bottom-up filling in high-aspect-ratio features.[2]

The concentration of SPS is a critical parameter. Increasing SPS concentration generally enhances the deposition rate and brightness of the copper film.[10] However, excessive concentrations can negatively impact deposit properties.[11] The dynamic competition for surface adsorption sites between the PEG-Cl⁻ suppressor complex and the SPS-derived accelerator is fundamental to achieving the desired grain structure and filling performance.[12]

Core Experimental Protocols

This section provides detailed, step-by-step methodologies for utilizing SPS in a laboratory setting. These protocols are designed to be self-validating by incorporating electrochemical analysis and material characterization checkpoints.

Plating Bath Formulation

A typical acid copper plating bath for functional coatings consists of a base electrolyte and an organic additive package. The following table outlines a standard formulation. All reagents should be of high purity (e.g., ACS grade or higher) and prepared with 18 MΩ·cm deionized water.

Table 1: Standard Acid Copper Plating Bath Composition

ComponentChemical FormulaFunctionTypical Concentration
Copper (II) SulfateCuSO₄·5H₂OSource of Cu²⁺ ions40 - 50 g/L (0.16 - 0.2 M)
Sulfuric AcidH₂SO₄Increases conductivity, prevents Cu₂O formation50 - 100 g/L (0.5 - 1.0 M)
Chloride IonsHCl or NaClSuppressor co-factor50 - 70 mg/L (ppm)
Suppressor Polyethylene Glycol (PEG)Inhibits deposition on planar surfaces200 - 400 mg/L (ppm)
Accelerator SPS Grain refiner, accelerates deposition 1 - 20 mg/L (ppm)

Protocol for Bath Preparation (1 Liter):

  • Fill a clean 1 L volumetric flask with approximately 700 mL of deionized water.

  • Slowly and carefully add the required amount of concentrated sulfuric acid while stirring. Caution: This reaction is exothermic.

  • Once the solution has cooled, dissolve the copper (II) sulfate pentahydrate completely.

  • Add the required volume of a stock solution of chloride ions (e.g., from 1 g/L NaCl stock).

  • Add the required volume of a stock solution of PEG.

  • Add the required volume of a stock solution of SPS. It is recommended to prepare fresh, dilute stock solutions of SPS (e.g., 100 mg/L) as it can degrade over time.[5][13]

  • Add deionized water to bring the final volume to 1 L.

  • Stir the solution thoroughly for at least 30 minutes before use.

Electrochemical Analysis & Bath Validation (Cyclic Voltammetry)

Cyclic Voltammetry (CV) is an indispensable tool for characterizing the electrochemical behavior of the plating bath and confirming the activity of the additives. The signature of a well-functioning SPS-containing bath is a distinct hysteretic response.[12]

Protocol for Cyclic Voltammetry:

  • Setup: Use a standard three-electrode cell with a rotating disk electrode (RDE) as the working electrode (e.g., Platinum or Glassy Carbon), a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode, SCE).

  • Electrolyte: Use the prepared plating bath from section 2.1.

  • Parameters:

    • Potential Window: Scan from a potential where no reaction occurs (e.g., +1.0 V vs. Ag/AgCl) to a potential well into the copper deposition region (e.g., -0.5 V vs. Ag/AgCl) and back.

    • Scan Rate: A slow scan rate, such as 1 to 10 mV/s, is typically used.[14]

    • Rotation Speed (RDE): 100 - 1000 RPM.

  • Procedure:

    • Perform an initial scan in the base electrolyte (CuSO₄ + H₂SO₄) to establish a baseline.

    • Perform a scan with the Suppressor (PEG + Cl⁻) added. A significant inhibition (suppression) of the copper deposition current should be observed compared to the baseline.[12]

    • Finally, perform a scan in the full bath containing SPS.

  • Expected Results: The addition of SPS should cause a notable increase in the deposition current (depolarization) compared to the suppressed bath. A characteristic hysteresis loop will appear, where the current on the reverse (anodic) scan is significantly higher than on the forward (cathodic) scan.[12][14] This hysteresis is a hallmark of the competitive adsorption mechanism and indicates an active accelerator.

Electrodeposition Protocol

This protocol describes the deposition of a blanket copper film onto a conductive substrate (e.g., a copper-seeded silicon wafer).

Table 2: Typical Electrodeposition Parameters

ParameterRecommended ValuePurpose
Mode Galvanostatic (Constant Current)Controls deposition rate and thickness
Current Density 10 - 20 mA/cm²Influences film microstructure
Deposition Time Varies (e.g., 60 - 300 seconds)Determines final film thickness
Temperature Room Temperature (20-25 °C)Affects kinetics and additive behavior
Agitation Moderate (e.g., magnetic stirring or RDE)Ensures uniform ion and additive transport

Protocol for Coating Deposition:

  • Substrate Preparation: Ensure the substrate is clean and the seed layer is free of oxidation. A brief dip in dilute sulfuric acid (e.g., 5% v/v) followed by a deionized water rinse is recommended.

  • Cell Setup: Place the substrate as the cathode and a soluble copper anode (phosphorized copper is recommended to prevent sludge formation) in the plating cell filled with the validated bath.

  • Deposition: Apply the desired constant current density for the calculated time to achieve the target film thickness. For example, at 15 mA/cm², a deposition rate of approximately 250-300 nm/min can be expected.

  • Post-Treatment: After deposition, immediately rinse the substrate thoroughly with deionized water and dry with nitrogen gas to prevent oxidation.

Characterization of SPS-Refined Coatings

Validating the success of the deposition protocol requires characterizing the resulting film. The primary goal of using SPS is to achieve a fine-grained, smooth, and low-resistivity film.

  • Morphological and Grain Size Analysis (SEM): Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and grain structure of the deposited film. Films deposited with an optimal SPS concentration will exhibit a smooth surface with fine, uniformly sized grains.[11]

  • Crystallographic Texture (XRD): X-ray Diffraction (XRD) analysis reveals the preferred crystal orientation (texture) of the copper film. SPS is known to influence the texture, often promoting a (111) or (220) preferred orientation, which can impact the film's mechanical and electrical properties.[10][15][16]

  • Electrical Properties (Four-Point Probe): A four-point probe is used to measure the sheet resistance of the copper film, from which resistivity can be calculated. A well-refined, pure copper film should have a resistivity approaching that of bulk copper (~1.7 µΩ·cm).[17]

Visualizations: Mechanisms and Workflows

Diagrams

The following diagrams, generated using DOT language, illustrate the key mechanisms and workflows described in this guide.

SPS_Mechanism cluster_surface Copper Cathode Surface cluster_solution Electrolyte Bulk PEG_Cl PEG-Cu⁺-Cl⁻ Complex (Suppressing Layer) ActiveSite Active Deposition Site PEG_Cl->ActiveSite Blocks MPS_ad Adsorbed MPS (Catalyst) MPS_ad->ActiveSite Creates SPS SPS (Accelerator) SPS->PEG_Cl Displaces SPS->MPS_ad Adsorbs & Cleaves Cu2 Cu²⁺ Ions Cu2->ActiveSite Reduces to Cu⁰

Caption: Competitive adsorption mechanism of SPS and PEG at the cathode surface.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_process Phase 2: Process & Validation cluster_analysis Phase 3: Characterization BathPrep 1. Plating Bath Formulation CV 3. Cyclic Voltammetry (Bath Validation) BathPrep->CV SubstratePrep 2. Substrate Cleaning Deposition 4. Galvanostatic Electrodeposition SubstratePrep->Deposition CV->Deposition Validated Bath SEM 5a. SEM (Morphology) Deposition->SEM Coated Substrate XRD 5b. XRD (Texture) Deposition->XRD Coated Substrate FPP 5c. 4-Point Probe (Resistivity) Deposition->FPP Coated Substrate

Caption: End-to-end experimental workflow from preparation to characterization.

References

  • The Role of SPS in Damascene Copper Electroplating. (n.d.). ECI Technology. Retrieved January 3, 2026, from [Link]

  • Moffat, T. P., Wheeler, D., & Josell, D. (n.d.). Electrodeposition of Copper in the SPS-PEG-Cl Additive System. National Institute of Standards and Technology. Retrieved January 3, 2026, from [Link]

  • Andricacos, P. C., Uzoh, C., Dukovic, J. O., Horkans, J., & Deligianni, H. (2005). The chemistry of additives in damascene copper plating. IBM Journal of Research and Development, 49(1), 3-18. [Link]

  • Cui, C., et al. (n.d.). Influence of Chloride Ion on the Synergistic Interaction and Adsorption Behavior of SPS, PEG and TPM-1. IEEE Xplore. Retrieved January 3, 2026, from [Link]

  • Role of SPS in chloride ions and PEG additive system for copper electrocrystallisation. (n.d.). Taylor & Francis Online. Retrieved January 3, 2026, from [Link]

  • Kim, S.-K., Josell, D., & Moffat, T. P. (2006). Electrodeposition of Cu in the PEI-PEG-Cl-SPS Additive System. Journal of The Electrochemical Society, 153(9), C616. [Link]

  • Effect of SPS concentration on the surface morphology of copper foil coarsened layer. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Olejnik, M., et al. (2023). Interaction of Bis-(sodium-sulfopropyl)-Disulfide and Polyethylene Glycol on the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. PMC - PubMed Central. Retrieved January 3, 2026, from [Link]

  • Effects of SPS concentration on electrodeposition and morphology of copper coatings. (2025). Journal of Physics: Conference Series, 3068(1), 012053. [Link]

  • The Effects of Bis(3-Sulfo-Propyl)di-Sulfide (SPS) Additives on the Surface Morphology and Mechanical Properties of Electrolytic Copper Foil. (2021). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Effect of additives on the microstructure and properties of pulsed electrodeposited copper foils. (n.d.). Taylor & Francis Online. Retrieved January 3, 2026, from [Link]

  • Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils. (2023). MDPI. Retrieved January 3, 2026, from [Link]

  • Copper Plating Baths: Detecting Accelerator Breakdown Products Via CVS. (2021). AZoM. Retrieved January 3, 2026, from [Link]

  • Bis-(sodium sulfopropyl)-disulfide: Enhancing Copper Electroplating with Superior Brightness and Refinement. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 3, 2026, from [Link]

  • Olejnik, M., et al. (2023). Interaction of Bis-(sodium-sulfopropyl)-Disulfide and Polyethylene Glycol on the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. MDPI. Retrieved January 3, 2026, from [Link]

  • SPS Adsorption and Desorption during Copper Electrodeposition and Its Impact on PEG Adsorption. (2020). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Studies of Bis-(Sodium-Sulfopropyl)-Disulfide and 3-Mercapto-1-Propanesulfonate on/into the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. (2022). PMC - PubMed Central. Retrieved January 3, 2026, from [Link]

  • A Study on the Decomposition of SPS and Its Effects on Via Filling Performance. (2022). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Texture development of blanket electroplated copper films. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Cyclic voltammetry of 10 mM copper sulfate in 0.1 M sodium... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Cho, S. K., et al. (2014). Voltammetric observation of transient catalytic behavior of SPS in copper electrodeposition-its interaction with cuprous ion from comproportionation. Journal of the Electrochemical Society, 161(4), D157-D161. [Link]

  • Investigation of bis-(3-sodiumsulfopropyl disulfide) (SPS) decomposition in a copper-electroplating bath using mass spectroscopy. (2008). National Cheng Kung University - Research NCKU. Retrieved January 3, 2026, from [Link]

  • Investigation of Bis-(3-sodiumsulfopropyl disulfide) (SPS) Decomposition in a Copper-Electroplating Bath Using Mass Spectroscopy. (2008). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Film Properties of Copper Grown by the Electroplating Process. (2000). Journal of the Korean Physical Society. Retrieved January 3, 2026, from [Link]

  • Cyclic voltammetric curve of 10 mM Copper sulfate in 0.2 M Sodium... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Copper Foil Characterization and Cleanliness Testing. (n.d.). Photo Emission Tech. Retrieved January 3, 2026, from [Link]

  • The Role of SPS, MPSA, and Chloride in Additive Systems for Copper Electrodeposition. (2023). ECS Meeting Abstracts. Retrieved January 3, 2026, from [Link]

  • Microstructural Analysis of Copper Thin Films for Characterization of Stress-Induced Voiding Mechanisms. (n.d.). BYU Physics and Astronomy. Retrieved January 3, 2026, from [Link]

  • Electroplating Copper onto Resistive Barrier Films. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Understanding and Managing SPS Degradation in Copper Electroplating Baths

This guide is designed for researchers and scientists in the field of drug development and other advanced technology sectors who utilize copper electroplating. As a Senior Application Scientist, this document synthesizes...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers and scientists in the field of drug development and other advanced technology sectors who utilize copper electroplating. As a Senior Application Scientist, this document synthesizes technical data and field-proven insights to help you navigate the complexities of Bis-(sodium sulfopropyl)-disulfide (SPS) degradation in your electroplating baths.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and behavior of SPS in copper electroplating.

What is Bis-(sodium sulfopropyl)-disulfide (SPS) and what is its primary function in a copper electroplating bath?

Bis-(sodium sulfopropyl)-disulfide, commonly abbreviated as SPS, is a critical organic additive in modern acidic copper electroplating baths.[1][2][3] Its primary role is that of an accelerator or brightener.[2][3] SPS refines the crystal structure of the deposited copper, resulting in a smooth, bright, and ductile copper layer.[2][3] It also enhances the current density, which allows for faster and more efficient plating.[2] In advanced applications like the damascene process for semiconductor manufacturing, SPS is essential for achieving "bottom-up" or "superconformal" filling of fine trenches and vias without voids.[1]

What are the main degradation products of SPS in a copper electroplating bath?

SPS undergoes both chemical and electrochemical degradation in a copper plating bath.[4][5] The primary degradation products are:

  • 3-mercapto-1-propane sulfonic acid (MPS or MPSA): This is formed by the cleavage of the disulfide bond in the SPS molecule.[5][6] MPS is a highly active species and is considered by some to be the actual accelerator in the plating process.[6]

  • 1,3-propane disulfonic acid (PDS): This is a more stable and less active byproduct that forms through the oxidation of SPS and MPS.[5][7][8] Unlike MPS, PDS tends to accumulate in the plating bath over time.[5][7]

What factors contribute to the degradation of SPS?

Several factors can accelerate the degradation of SPS in a copper electroplating bath:

  • Electrochemical Reactions: SPS can be electrochemically cleaved at the cathode to form MPS.[6] It can also be oxidized at the anode, particularly insoluble anodes, to form PDS.[7]

  • Presence of Oxygen: Dissolved oxygen in the bath can accelerate the chemical oxidation of SPS and MPS.[4]

  • Interaction with Copper Ions: The presence of cupric ions (Cu²⁺) can facilitate the dimerization of MPS back into SPS, but also contribute to the formation of PDS.[5][9]

  • Bath Aging and Contamination: Over time, the accumulation of degradation byproducts and other contaminants can alter the bath chemistry and affect the stability of SPS.[8][9]

How does the degradation of SPS affect the copper electroplating process?

The degradation of SPS and the accumulation of its byproducts can have several detrimental effects on the plating process:

  • Reduced Acceleration and Brightening: As SPS is consumed and converted to the less active PDS, the brightening and accelerating effects are diminished.[5][7] This can lead to dull or uneven copper deposits.[10]

  • Deterioration of Feature Filling: The accumulation of PDS has been shown to compromise the "bottom-up" filling performance in fine features, potentially leading to voids and other defects in semiconductor applications.[7]

  • Shift in Plating Performance: The changing ratio of SPS to its degradation products alters the delicate balance of the additive package, leading to inconsistent plating results.[8]

  • Interference with Bath Analysis: The presence of electrochemically active breakdown products like MPS can interfere with analytical techniques such as Cyclic Voltammetric Stripping (CVS), making it difficult to accurately determine the concentration of the primary additives.[11]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to SPS degradation in copper electroplating baths.

Issue 1: Dull or Matte Copper Deposits

Possible Cause: A decrease in the effective concentration of the accelerator (SPS and MPS) due to degradation and conversion to the less active PDS.[10]

Troubleshooting Steps:

  • Analyze the Bath: Use Cyclic Voltammetric Stripping (CVS) to determine the concentration of the accelerator. A decrease in the stripping peak area can indicate a depletion of the active species.[4]

  • Inspect for Signs of Excessive Oxidation: Check for an unusually high concentration of dissolved oxygen or signs of anode passivation.

  • Replenish the Brightener: Based on the CVS analysis, make a small, controlled addition of the SPS-containing brightener.

  • Perform a Hull Cell Test: A Hull cell test can visually confirm the effectiveness of the brightener addition and help optimize the concentration.

  • Consider a Carbon Treatment: If the bath is aged, a carbon treatment can help remove accumulated organic contaminants, including some degradation products, but be aware that this will also remove the active additives which will then need to be replenished.[12]

Issue 2: Poor "Bottom-Up" Filling and Void Formation in Fine Features

Possible Cause: Accumulation of 1,3-propane disulfonic acid (PDS), which has been shown to compromise via filling performance.[7] This is often coupled with a depletion of the active SPS concentration.[5]

Troubleshooting Steps:

  • Quantify PDS (if possible): Advanced analytical techniques like mass spectrometry or high-performance liquid chromatography (HPLC) can be used to quantify the concentration of PDS.[8][9]

  • Bath Dilution or Replacement: In cases of severe PDS accumulation, a partial or complete bath replacement may be necessary to restore optimal performance.

  • Optimize Anode Performance: Ensure that the anodes are functioning correctly and not excessively promoting the oxidation of SPS. The use of phosphorized copper anodes is recommended to minimize sludge formation.[13]

  • Review Bath Maintenance Procedures: Implement a regular "bleed and feed" schedule to maintain a steady-state concentration of additives and byproducts.[11]

Issue 3: Inconsistent Plating Results and Process Drift

Possible Cause: A fluctuating and uncontrolled ratio of SPS, MPS, and PDS in the plating bath.[8]

Troubleshooting Steps:

  • Increase Monitoring Frequency: Implement a more frequent schedule for bath analysis using CVS to track the concentration of the accelerator.

  • Stabilize Operating Conditions: Ensure that bath temperature, agitation, and current density are kept consistent, as these can influence the rate of SPS degradation.[14][15]

  • Investigate Sources of Oxygen Ingress: Minimize the introduction of air into the bath through leaks in pumps or excessive air agitation.

  • Implement a Predictive Maintenance Model: Based on historical data of bath performance and analysis, develop a model to predict when additive additions or bath maintenance will be required.

Experimental Protocols

Protocol 1: Monitoring Accelerator Concentration using Cyclic Voltammetric Stripping (CVS)

This protocol outlines a general procedure for using CVS to monitor the effective concentration of the accelerator (SPS and its active breakdown product, MPS).

Materials:

  • CVS apparatus with a rotating disk electrode (e.g., platinum)

  • Copper plating bath sample

  • Virgin make-up solution (VMS) of the plating bath (without organic additives)

  • Standard accelerator solution of known concentration

Procedure:

  • Calibration:

    • Prepare a series of calibration standards by adding known volumes of the standard accelerator solution to the VMS.

    • For each standard, run a CVS cycle, which typically involves plating copper onto the rotating disk electrode at a specific potential, followed by stripping the deposited copper by scanning the potential in the anodic direction.

    • Measure the area of the copper stripping peak for each standard.

    • Plot the stripping peak area as a function of the accelerator concentration to generate a calibration curve.

  • Sample Analysis:

    • Take a representative sample of the production plating bath.

    • Run a CVS cycle on the bath sample under the same conditions as the calibration standards.

    • Measure the area of the copper stripping peak.

  • Concentration Determination:

    • Using the calibration curve, determine the effective accelerator concentration in the bath sample based on its stripping peak area.

Data Interpretation:

A decrease in the stripping peak area over time indicates a depletion of the active accelerator species. This data can be used to guide the replenishment of the SPS-containing brightener.

Visualizations

SPS Degradation Pathway

SPS_Degradation SPS SPS (Bis-(sodium sulfopropyl)-disulfide) MPS MPS (3-mercapto-1-propane sulfonic acid) SPS->MPS Cathodic Cleavage / Chemical Reduction PDS PDS (1,3-propane disulfonic acid) SPS->PDS Anodic Oxidation MPS->SPS Dimerization (in presence of Cu2+) MPS->PDS Oxidation Troubleshooting_Dull_Deposits Start Dull Copper Deposit Observed Analyze Analyze Bath via CVS Start->Analyze Low_Accelerator Low Accelerator Concentration? Analyze->Low_Accelerator Replenish Replenish Brightener Low_Accelerator->Replenish Yes OK Concentration OK Low_Accelerator->OK No Hull_Cell Perform Hull Cell Test Replenish->Hull_Cell Monitor Monitor Bath Performance Hull_Cell->Monitor Carbon_Treat Consider Carbon Treatment for Aged Bath Carbon_Treat->Monitor OK->Carbon_Treat

Caption: A logical workflow for troubleshooting dull copper deposits.

Quantitative Data Summary

ParameterTypical RangeImpact of DeviationTroubleshooting Action
SPS Concentration 10 - 100 ppmLow: Dull deposits, poor throwing power. [13]High: Can lead to brittle deposits.Analyze via CVS and replenish as needed.
Chloride Ion Concentration 50 - 120 ppmLow: Reduced brightener effectiveness. [14]High: Rough, dull deposits, anode polarization. [13]Analyze and adjust to the recommended range.
Bath Temperature 25 - 35 °CLow: Reduced plating rate, potential for dullness. [14]High: Increased degradation of organic additives. [15]Monitor and control with heating or cooling.
Copper Sulfate 150 - 225 g/LLow: Burnt deposits at high current densities. [14]High: Can reduce throwing power. [13]Analyze and adjust as needed.
Sulfuric Acid 50 - 75 g/LLow: Reduced conductivity and throwing power. [15]High: Can increase throwing power but may cause copper sulfate precipitation. [13]Analyze and adjust as needed.

References

  • The Role of SPS in Damascene Copper Electroplating.
  • The Role of SPS in Achieving High-Quality Copper Electroplating. NINGBO INNO PHARMCHEM CO.,LTD.
  • Categories of electroplating additives and their applications. Hopax Fine Chemicals.
  • Copper Plating Baths: Detecting Accelerator Breakdown Products Via CVS. AZoM.
  • Mechanism of SPS acceleration in a PEG containing copper plating bath.
  • Degradation of Bis(3-sulfopropyl) Disulfide and Its Influence on Copper Electrodeposition for Feature Filling. ResearchGate.
  • A Study on the Decomposition of SPS and Its Effects on Via Filling Performance. ResearchGate.
  • Investigation of bis-(3-sodiumsulfopropyl disulfide) (SPS) decomposition in a copper-electroplating bath using mass spectroscopy. National Cheng Kung University.
  • Investigation of Bis-(3-sodiumsulfopropyl disulfide) (SPS) Decomposition in a Copper-Electroplating Bath Using Mass Spectroscopy. ResearchGate.
  • Electrochemical Analysis of Aged Copper Plating Bath in Wafer Level Packaging (Part 1).
  • Studies of Bis-(Sodium-Sulfopropyl)-Disulfide and 3-Mercapto-1-Propanesulfonate on/into the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. PMC.
  • When using acid copper brightener, there are some typical causes of failure and solutions summarized. Bigely Technology.
  • Electrodeposition of Copper in the SPS-PEG-Cl Additive System: I. Kinetic Measurements.
  • Interaction of Bis-(sodium-sulfopropyl)-Disulfide and Polyethylene Glycol on the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. MDPI.
  • Copper Plating Problems (& Their Solutions). ChemResearch Co.
  • SPE-HPLC Detection of Organic Additives in Acidic Copper Plating Baths I. Sulfopropyl Disulfide-Based Brighteners. ResearchGate.
  • Copper Plating Troubleshooting. Caswell Europe.
  • Kinetics of electrocrystallization of copper from an acid sulfate solution in the presence of N-methylpolyvinylpyridinemethylsulfate. ResearchGate.
  • Trouble Shooting Acid Copper Electrolytes.
  • Analysis and troubleshooting of common faults in bright acid copper plating: the coating is not bright in low current density area. Huizhou Boluo Tenglong Technology Co., Ltd.

Sources

Optimization

Technical Support Center: Influence of Bis-(sodium sulfopropyl)-disulfide (SPS) Byproducts on Copper Deposit Quality

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers and scientists working with copper electroplating chemistries. This document provides in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers and scientists working with copper electroplating chemistries. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding Bis-(sodium sulfopropyl)-disulfide (SPS), a critical accelerator additive, and the impact of its byproducts on the quality of electrodeposited copper films. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose and resolve common issues encountered during your experiments.

Section 1: Fundamentals - The SPS Lifecycle in a Copper Plating Bath

Understanding the chemical transformations of SPS is the first step in troubleshooting its related deposit issues. This section breaks down the lifecycle of SPS from an active accelerator to its eventual degradation products.

Q1: What is SPS and what is its primary function in copper electroplating?

Bis-(sodium sulfopropyl)-disulfide (SPS) is an organic additive widely used as an accelerator or "brightener" in acidic copper sulfate electroplating baths.[1][2] Its primary function is to enable "superconformal" or "bottom-up" filling of microscopic features like trenches and vias, which is essential for manufacturing integrated circuits and printed circuit boards.[1] It achieves this by counteracting the effect of a suppressor additive (typically a polymer like polyethylene glycol, PEG), which otherwise inhibits copper deposition.[3] The interplay between the suppressor and the accelerator allows for a higher deposition rate at the bottom of a feature compared to the top surface.[4]

Q2: How does SPS actually work, and what is its most important byproduct?

The mechanism is a catalytic cycle where SPS itself is a pro-accelerator. The key steps are:

  • Diffusion & Reduction: SPS diffuses from the bulk solution to the copper cathode surface.[5]

  • Activation to MPS: At the copper surface, the disulfide bond (S-S) in SPS is electrochemically cleaved, or reduced, to form two molecules of its monomer, 3-mercapto-1-propanesulfonate (MPS).[5][6][7] MPS is the true, active accelerating species.

  • Competitive Adsorption: MPS adsorbs onto the copper surface, displacing the suppressor film (PEG-Cl⁻) that inhibits deposition.[5][6]

  • Catalysis of Copper Reduction: The adsorbed MPS, likely through the formation of a Cu(I)-thiolate complex, provides a catalytic pathway for the reduction of Cu²⁺ to metallic copper.[1][7]

Therefore, the most critical "byproduct" is actually the active intermediate, MPS . The process is critically dependent on the presence of chloride ions (Cl⁻); without chloride, both SPS and MPS can inhibit copper deposition.[8][9]

Q3: What are the main degradation byproducts of SPS, and how are they formed?

While MPS is the active byproduct, SPS and MPS can further degrade through oxidation, especially in an aging bath. The most significant and stable degradation product is 1,3-propanedisulfonic acid (PDS) .[10][11]

  • Formation Pathway: PDS is formed through the oxidation of the thiol group in MPS or the disulfide bond in SPS.[11][12] This process can be accelerated by factors such as dissolved oxygen, high current densities, and interaction with the anode.[12][13] Unlike MPS, which can dimerize back to SPS, PDS is an endpoint that accumulates in the plating solution over time.[11][12]

The diagram below illustrates the primary transformation pathways of SPS in a typical copper plating bath.

SPS_Lifecycle SPS SPS (Pro-Accelerator) Bis-(sodium sulfopropyl)-disulfide MPS MPS (Active Accelerator) 3-mercapto-1-propanesulfonate SPS->MPS Electrochemical Reduction at Cathode PDS PDS (Detrimental Byproduct) 1,3-propanedisulfonic acid SPS->PDS Oxidation (Irreversible) MPS->SPS Dimerization (Reversible) Cu_Thiolate Cu(I)-Thiolate Complex (Catalytic Intermediate) MPS->Cu_Thiolate Complexation with Cu⁺ MPS->PDS Oxidation (Irreversible) Cu_Thiolate->MPS Releases MPS Cu_Deposit Bright, Ductile Copper Deposit Cu_Thiolate->Cu_Deposit Catalyzes Cu²⁺ Reduction

Caption: SPS transformation and degradation pathway in a copper electroplating bath.

Section 2: Troubleshooting Common Deposit Quality Issues

The accumulation of degradation byproducts, particularly PDS, and an imbalance in the SPS/MPS ratio can lead to a host of predictable deposit failures. This section addresses the most common problems in a question-and-answer format.

Problem 1: Dull, Hazy, or Matte Deposits
  • Q: My copper deposit has lost its brightness and appears dull. Could this be related to SPS byproducts?

  • A: Yes, this is a classic symptom of an aging or imbalanced plating bath. There are two primary causes related to SPS byproducts:

    • SPS Consumption: The brightener (SPS) is consumed during plating. If the replenishment rate is too low, the deposit will become dull.[14]

    • Byproduct Accumulation: The buildup of organic breakdown products, especially PDS, can interfere with the brightening mechanism.[14][15] Studies have shown that PDS counters the accelerating (and thus, brightening) effect of SPS, leading to a duller finish even if the SPS concentration appears correct.[12]

Problem 2: Increased Film Stress, Brittleness, or Cracking
  • Q: We're observing high tensile stress in our copper films, sometimes leading to cracking. What's the potential cause?

  • A: A significant increase in the tensile stress of electroplated copper films is strongly correlated with the accumulation of 1,3-propanedisulfonic acid (PDS) in the plating bath.[10][16] As the bath ages and more SPS degrades into PDS, the PDS molecules can be incorporated into the copper deposit, altering its crystal structure and leading to higher internal stress. This can compromise the mechanical reliability of the copper interconnects.

Problem 3: Poor "Bottom-Up" Filling and Void Formation
  • Q: Our feature-filling performance has degraded, leading to voids in trenches and vias. How do SPS byproducts play a role?

  • A: Successful "bottom-up" filling relies on a delicate balance where the deposition rate inside the feature is significantly higher than at the surface. This is driven by the accumulation of the active accelerator, MPS, within the feature.[1] The degradation of SPS to the electrochemically inactive PDS has a direct negative impact:

    • It reduces the overall concentration of the active accelerator available in the bath.

    • PDS has been shown to reduce the acceleration effect of the remaining SPS.[12]

    • This net loss of acceleration capability weakens the "bottom-up" mechanism, leading to conformal deposition that can cause voids or seams in high-aspect-ratio features.[11][12]

Problem 4: Post-Plating Defects (e.g., after Chemical Mechanical Polishing)
  • Q: We are seeing an increase in copper defects after our CMP process. Is there a link to the plating bath's age?

  • A: Absolutely. Research has demonstrated that PDS accumulation not only increases film stress but also enhances the chemical corrosion rate of the deposited copper.[10][11][16] A copper film with higher PDS incorporation is more susceptible to attack by the oxidizing agents present in conventional CMP slurries.[10][16] This increased corrosion can lead to the formation of various surface defects, compromising the planarization process and final device yield.[10]

Data Summary: Byproduct Impact on Copper Quality
ByproductChemical NameFormationImpact on Deposit Quality
MPS 3-mercapto-1-propanesulfonateElectrochemical reduction of SPSActive Accelerator: Essential for bright, ductile deposits and feature filling. Imbalance can affect control.[5][17]
PDS 1,3-propanedisulfonic acidOxidation of SPS or MPSDetrimental: Causes dullness, increases tensile stress, worsens filling, increases post-CMP defects.[10][11][12]
Cu(I)-Thiolate Copper(I)-MPS ComplexReaction of MPS with Cu⁺Catalytic Intermediate: Necessary part of the acceleration cycle.[1][7]

Section 3: Diagnostic and Analytical Protocols

Effective troubleshooting requires accurate monitoring of the plating bath's health. While simple visual inspection of the deposit can indicate a problem, quantitative analysis is necessary for precise control.

Q: How can I monitor the health of my plating bath and the concentration of SPS byproducts?

A combination of electrochemical and chromatographic techniques is recommended for comprehensive bath analysis.

Protocol 1: Monitoring Accelerator Activity with Cyclic Voltammetric Stripping (CVS)

CVS is a widely used electrochemical technique to measure the effective activity of additives. It does not directly measure SPS concentration but rather its effect on the copper deposition rate.

Principle: The method involves alternately plating and stripping copper onto a platinum rotating disk electrode. The area of the copper stripping peak is proportional to the amount of copper deposited, which is influenced by the accelerator's activity.[17]

Step-by-Step Methodology:

  • Prepare Virgin Makeup Solution (VMS): Create a fresh plating bath solution containing all components except the accelerator (SPS).

  • Calibrate: Run a CVS analysis on the VMS to establish a baseline stripping charge (peak area).

  • Analyze Sample: Take a sample from your production bath and run the same CVS analysis.

  • Interpret Results: An increased stripping peak area relative to the VMS indicates accelerator activity.

  • Quantify (Optional): Perform a standard addition calibration by adding known amounts of SPS to the VMS to create a calibration curve, allowing you to quantify the "effective" concentration in your bath.

Important Note: Standard CVS is susceptible to interference from electrochemically active byproducts.[7] For instance, the presence of MPS can distort the analytical signal for SPS.[7][17] Specialized CVS methods can be employed to specifically detect MPS by observing the change in the stripping peak over consecutive cycles.[17]

CVS_Workflow Start Start PrepVMS Prepare Virgin Makeup Solution (VMS) Start->PrepVMS Sample Obtain Bath Sample Start->Sample RunCVS Run CVS Analysis (Plate/Strip Cycles) PrepVMS->RunCVS Sample->RunCVS Analyze Measure Stripping Peak Area (Ar) RunCVS->Analyze Compare Compare Sample Ar to VMS/Calibration Analyze->Compare End End Compare->End

Caption: A simplified workflow for CVS analysis of accelerator activity.

Protocol 2: Quantifying Byproducts with Chromatography

To specifically identify and quantify degradation products like PDS, more advanced techniques are necessary.

  • High-Performance Liquid Chromatography (HPLC) / Ion Chromatography (IC): These methods are excellent for separating different components in the plating bath. By using appropriate columns and detectors, it's possible to get a quantitative concentration of both SPS and its byproducts like PDS.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific technique used in research settings to definitively identify and quantify a wide range of byproducts, including intermediates that may not be visible with other methods.[10][11][13]

Section 4: Corrective Actions and Bath Maintenance

Once a problem is diagnosed, several corrective actions can be taken to restore deposit quality.

  • Q: What steps can I take to mitigate the negative effects of SPS byproduct accumulation?

  • A: The primary goal is to remove the detrimental byproducts and re-establish the correct balance of additives.

    • Activated Carbon Treatment: This is the most common method for removing a broad range of organic contaminants and breakdown products.[14][19] A slurry of activated carbon is mixed with the plating solution, allowed to adsorb the organics, and then filtered out. This is effective but non-selective, meaning it will also remove the desired additives, which must then be carefully replenished.

    • Bath Dilution ("Bleed and Feed"): This is a continuous maintenance strategy where a small portion of the plating bath is regularly removed ("bled") and replaced with fresh solution ("fed").[7] This prevents byproducts from accumulating to detrimental levels and provides a more stable operating environment than periodic large-scale treatments.

    • Process Optimization: Ensure operating parameters are within specification. Excessively high current densities or bath temperatures can accelerate the breakdown of organic additives.[20] Proper agitation is also crucial for maintaining a homogenous bath and preventing localized overheating.[21]

Section 5: Frequently Asked Questions (FAQs)

  • Q: Is MPS a "bad" byproduct?

    • A: No. MPS is the necessary active form of the accelerator. The issue arises when the balance between SPS, MPS, and their degradation products is lost, or when the presence of MPS interferes with analytical measurements of the parent SPS.[7][17]

  • Q: What is the role of chloride, and how does it interact with SPS byproducts?

    • A: Chloride is essential. It forms a complex with the suppressor (PEG) to create the inhibiting layer on the copper surface.[22] It also plays a crucial role in mediating the accelerating action of MPS, possibly by forming a Cu-Cl bridge that facilitates the catalytic process.[8][23] The entire suppressor-accelerator mechanism is dependent on a specific range of chloride concentration.[22]

  • Q: How quickly do SPS byproducts like PDS accumulate?

    • A: The rate of accumulation depends on many factors, including the bath's workload (total Ampere-hours), operating temperature, current density, exposure to air (oxygen), and the type of anode being used (soluble vs. insoluble).[12] High workloads and the use of insoluble anodes can significantly increase the rate of PDS formation.[12]

References

  • Kreider, A. (2012). Mechanism of SPS acceleration in a PEG containing copper plating bath. Semantic Scholar. [Link]

  • Dow, W. P., et al. (2003). The Role of SPS in Damascene Copper Electroplating. Electrochemical Society Proceedings, Volume 2003-15, 1-12.
  • Tan, M., et al. (2006). The Role of SPS, MPSA, and Chloride in Additive Systems for Copper Electrodeposition. Journal of The Electrochemical Society, 153(9), C623-C629.
  • Wang, C. H., et al. (2011). Investigation of Bis-(3-sodiumsulfopropyl disulfide) (SPS) Decomposition in a Copper-Electroplating Bath Using Mass Spectroscopy. ECS Transactions, 35(19), 23-30.
  • Li, J., et al. (2025). Effects of SPS concentration on electrodeposition and morphology of copper coatings. Journal of Physics: Conference Series, 3068, 012053.
  • Kreider, A. (2012).
  • Kogan, A., et al. (2017). Electrochemical Analysis of Aged Copper Plating Bath in Wafer Level Packaging (Part 1).
  • ChemResearch Co. (2024). Copper Plating Problems (& Their Solutions). ChemResearch Co. Blog. [Link]

  • Wang, C. H., et al. (2008). Effect of bis-(3-sodiumsulfopropyl disulfide) byproducts on copper defects after chemical mechanical polishing. Journal of Applied Physics, 103(2), 024904.
  • Gallaway, J. W., et al. (2014). Influence of Chloride Anions on the Mechanism of Copper Electrodeposition from Acidic Sulfate Electrolytes. Journal of The Electrochemical Society, 161(6), D253-D261.
  • Tench, M., & White, J. (1999).
  • Tan, Y., et al. (2005). Role of SPS in chloride ions and PEG additive system for copper electrocrystallisation. Transactions of the IMF, 83(2), 75-79.
  • Think & Tinker, Ltd. (n.d.). Trouble Shooting Acid Copper Electrolytes. Think & Tinker, Ltd. [Link]

  • AZoM. (2021). Copper Plating Baths: Detecting Accelerator Breakdown Products Via CVS. AZoM.com. [Link]

  • Wang, C. H., et al. (2008). Effect of bis-(3-sodiumsulfopropyl disulfide) byproducts on copper defects after chemical mechanical polishing. Request PDF.
  • Hebert, K. R. (n.d.). Role of Chloride Ions in Suppression of Copper Electrodeposition by Polyethylene Glycol.
  • Kelly, J. J., & West, A. C. (2006). Electrodeposition of Cu in the PEI-PEG-Cl-SPS Additive System. Journal of The Electrochemical Society, 153(9), C616-C622.
  • Wang, C. H., et al. (2008). Effect of bis-(3-sodiumsulfopropyl disulfide) byproducts on copper defects after chemical mechanical polishing. AIP Publishing. [Link]

  • Bard, A. J., et al. (2003). The Decomposition of the Sulfonate Additive Sulfopropyl Sulfonate in Acid Copper Electroplating Chemistries. Journal of The Electrochemical Society, 150(4), C222-C228.
  • Horner, J. (2002). Eliminating Problems In Cyanide Copper Plating. Surface Technology Environmental Resource Center.
  • Kondo, K., et al. (2012). A Study on the Decomposition of SPS and Its Effects on Via Filling Performance. Journal of The Electrochemical Society, 159(7), D411-D415.
  • Hapiot, P., et al. (2018). Studies of Bis-(Sodium-Sulfopropyl)-Disulfide and 3-Mercapto-1-Propanesulfonate on/into the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. Molecules, 23(11), 2969.
  • Kondo, K., et al. (2011). Degradation of Bis(3-sulfopropyl) Disulfide and Its Influence on Copper Electrodeposition for Feature Filling. ECS Transactions, 33(35), 3-10.
  • Finishing.com. (n.d.). Acid Copper Plating Problems: FAQs + Q&A Forum. Finishing.com. [Link]

  • Bigely Technology. (2022). When using acid copper brightener, there are some typical causes of failure and solutions summarized. Bigely Technology. [Link]

  • Wang, C. H., et al. (2011). Investigation of bis-(3-sodiumsulfopropyl disulfide) (SPS) decomposition in a copper-electroplating bath using mass spectroscopy. National Cheng Kung University Research. [Link]

  • Hopax Fine Chemicals. (2021). Categories of electroplating additives and their applications. Hopax Fine Chemicals Blog. [Link]

  • ShuoBao. (2019). How to solve common problems of copper sulfate plating technology?. ShuoBao. [Link]

  • Sharretts Plating Company. (n.d.). Complete Guide to Electroplating Defects & Issues. SPC Blog. [Link]

  • Sharretts Plating Company. (n.d.). Copper Plating Troubleshooting Tips. Sharretts Plating Company. [Link]

Sources

Troubleshooting

Impact of Bis-(sodium sulfopropyl)-disulfide concentration on the brightness and leveling of copper deposits

Welcome to the technical support center for advanced copper electroplating. This guide is designed for researchers, scientists, and professionals in process development to deepen their understanding and troubleshoot issu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced copper electroplating. This guide is designed for researchers, scientists, and professionals in process development to deepen their understanding and troubleshoot issues related to Bis-(sodium sulfopropyl)-disulfide (SPS), a critical additive for achieving bright and level copper deposits. Here, we move beyond simple procedural steps to explain the underlying chemical and electrochemical principles that govern the performance of your plating bath.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of Bis-(sodium sulfopropyl)-disulfide (SPS) in an acid copper plating bath?

SPS is a cornerstone additive in modern acid copper electroplating, where it primarily functions as a brightener and a grain refiner.[1][2] Its principal role is to modify the crystal structure of the copper as it deposits, promoting the growth of smaller, more uniform crystals.[2] This grain refinement is directly responsible for increased brightness, smoothness, and overall uniformity of the final copper layer.[1][3] In synergistic combination with other additives, it allows for superior control over the plating process, leading to high-quality decorative and functional finishes.[2]

Q2: How does SPS concentration directly impact the brightness and leveling of the copper deposit?

The concentration of SPS is a critical parameter that directly influences the deposit's aesthetic and physical properties.

  • Brightness: An increase in SPS concentration generally leads to an enhancement in the brightness of the plated surface.[3][4] SPS molecules adsorb onto the cathode surface, disrupting the formation of large, coarse grains and forcing the development of a fine-grained microstructure, which results in a brighter deposit.[2] Studies have shown a clear trend where increasing SPS concentration improves the gloss of copper foils.[5]

  • Leveling: Leveling, or the ability of the plating process to produce a smoother surface than the substrate, is achieved through the interplay of SPS with other additives, particularly suppressors like polyethylene glycol (PEG). SPS acts as an accelerator, and its concentration-dependent behavior is key to achieving "bottom-up" growth in microfeatures, a phenomenon known as superfilling.[6][7] An optimal concentration of SPS ensures that it effectively counteracts the suppressing effect of PEG at the bottom of features, leading to void-free filling and a level surface.[8][9] One study identified an optimal SPS concentration of 7 ppm for achieving the smoothest surface.[4]

Q3: What is the proposed mechanism by which SPS accelerates copper deposition?

The accelerating action of SPS is a complex electrochemical process. It is widely believed that SPS itself is a precursor to the active accelerating species.[9][10] The proposed mechanism involves the following key steps:

  • Diffusion and Cleavage: SPS diffuses from the bulk solution to the cathode surface.[9][10] At the electrode, the disulfide bond (S-S) in the SPS molecule is electrochemically cleaved, forming two molecules of its thiol analog, 3-mercapto-1-propanesulfonate (MPS).[9][10][11] This reaction is driven by the applied potential.[9][10]

  • Competitive Adsorption: The newly formed MPS, the effective accelerant, then competes with suppressor molecules (like PEG) for adsorption sites on the copper surface.[9][10][12]

  • Catalytic Action: Adsorbed MPS is thought to accelerate the copper reduction reaction (Cu²⁺ → Cu). One theory suggests that MPS displaces the passivating PEG-Chloride layer, effectively depassivating the surface and accelerating the deposition rate.[13] Another prominent theory posits that MPS stabilizes the Cu⁺ intermediate, forming a Cu(I)-thiolate complex that facilitates a more rapid reduction to metallic copper.[7][12]

This entire sequence shows the catalytic nature of SPS in the copper deposition process.[8]

Q4: How does SPS interact with other common additives like suppressors (PEG) and chloride ions?

SPS does not work in isolation. Its performance is critically dependent on its interaction with suppressors (e.g., polyethylene glycol, PEG) and chloride ions (Cl⁻), which are almost always present in the plating bath.

  • SPS and PEG: There is a synergistic and competitive relationship between SPS and PEG.[12] PEG, in the presence of chloride, forms a suppressing layer on the copper surface that inhibits deposition.[13] SPS, by converting to MPS, actively displaces this suppressing layer, thereby accelerating deposition in those areas.[9][12] This competitive adsorption is the foundation of superconformal filling of microvias and trenches in the semiconductor and PCB industries.[7][8] The addition of SPS causes a gradual decrease in the suppressing abilities of the PEG-Cl⁻ layer.[12]

  • Role of Chloride: Chloride ions are essential for both the suppressor and accelerator to function effectively. They help form the passivating complex with PEG and also play a role in the catalytic cycle of MPS.[12][13] The entire three-component system (PEG-Cl⁻-SPS) must be in balance to achieve the desired deposit characteristics.

Troubleshooting Guide

This section addresses common problems encountered during copper electroplating that can be linked to SPS concentration and its interaction with the plating bath chemistry.

Problem Observed Potential Cause(s) Related to SPS Recommended Troubleshooting Steps & Solutions
Dull, Hazy, or Matte Deposits Insufficient SPS Concentration: The bath lacks enough brightener to refine the grain structure.[14][15]1. Analyze Bath: Use Cyclic Voltammetry Stripping (CVS) or High-Performance Liquid Chromatography (HPLC) to determine the current SPS concentration.[16][17] 2. Hull Cell Test: Perform a Hull cell test to visually confirm the diagnosis. A dull low-current-density area often indicates low brightener.[18][19] 3. Incremental Addition: Make small, calculated additions of SPS to a Hull cell or the main tank, running panels after each addition until brightness is restored.[19]
Brittle Deposits / High Internal Stress Excessive SPS Concentration: Too much accelerator can lead to the co-deposition of sulfur from the additive, resulting in a highly stressed, brittle deposit.1. Analyze Bath: Confirm high SPS levels via CVS or HPLC.[16][17] 2. Carbon Treatment: Perform a carbon treatment on a small bath sample, followed by a Hull cell test, to confirm that removing organics resolves the issue. If successful, proceed with a batch carbon treatment of the main tank. 3. Dilution: In severe cases, a partial dilution of the plating bath ("bleeding") and replenishment with fresh, SPS-free makeup solution may be necessary.
Poor Leveling or "Dog-Bone" Effect Imbalance between SPS and Suppressor (PEG): The ratio of accelerator to suppressor is incorrect, leading to non-uniform deposition rates across the surface.1. Analyze All Additives: The concentration of both SPS and the suppressor must be verified.[17] 2. Review Operating Parameters: Ensure bath agitation is uniform and sufficient.[19] Poor agitation can create localized deficiencies of additives. 3. Hull Cell Analysis: Use the Hull cell to test adjustments to both the SPS and suppressor concentrations to find the optimal ratio for leveling.
Pitting or Roughness Organic Contamination / Additive Breakdown: SPS can degrade over time, and its breakdown products can contribute to roughness.[14] Also, an imbalance can cause irregular deposits.[14]1. Check Filtration: Ensure the bath filtration system is working correctly with clean filters to remove particulate matter.[18] 2. Carbon Treatment: Breakdown products are organic in nature. A light carbon treatment can often remove these harmful contaminants.[19] 3. Analyze for Contaminants: If the problem persists, consider a more detailed analysis of the bath for specific organic contaminants.[17]
Inconsistent Plating Rate Fluctuating SPS Concentration: The plating rate is sensitive to SPS levels.[7] If the concentration is not stable, the deposition rate will vary.1. Implement Regular Analysis: Establish a routine schedule for analyzing the SPS concentration (e.g., daily or per amp-hour usage).[16] 2. Check Dosing Equipment: If using an automatic dosing system, verify that it is calibrated and functioning correctly. 3. Investigate Drag-out/Drag-in: High drag-out or drag-in of contaminants from pre-treatment steps can rapidly alter additive concentrations.[20]

Experimental Protocols & Visualizations

Protocol 1: Hull Cell Test for Visual Optimization of SPS

The Hull cell is an indispensable tool for qualitatively assessing the condition of a plating bath.[18] It allows an operator to observe the plating characteristics over a wide range of current densities on a single panel.

Methodology:

  • Sample Collection: Obtain a 267 mL sample of the production plating bath.

  • Cell Setup: Place the sample in a standard 267 mL Hull cell. Ensure a clean, properly placed anode (phosphorized copper) is used.[18]

  • Panel Preparation: Use a standard polished brass or steel Hull cell panel. Clean and activate it according to your standard pre-treatment cycle.

  • Plating: Place the panel in the cell. Apply a current of 1-2 Amperes for 5-10 minutes. Ensure agitation (typically via an air bubbler) is consistent with the main tank.

  • Analysis:

    • Rinse and dry the panel.

    • Observe the deposit. The left side represents the high-current-density (HCD) region, and the right side represents the low-current-density (LCD) region.

    • A dull LCD area often points to insufficient SPS. A brittle or burnt HCD area could indicate an excess of SPS or other organic issues.

  • Titration: Add a small, precise amount of SPS solution (e.g., 0.1 mL) to the Hull cell, stir, and run a new panel. Repeat until the desired bright appearance is achieved across the entire current density range.

Diagram: Troubleshooting Logic for Dull Copper Deposits

This flowchart outlines the decision-making process when encountering dull or hazy deposits, a common issue related to SPS concentration.

Dull_Deposit_Troubleshooting Start Problem: Dull or Hazy Deposit Hull_Cell Run Hull Cell Test Start->Hull_Cell Check_SPS Analyze SPS Concentration (CVS/HPLC) Is_Low Is SPS Low? Check_SPS->Is_Low Hull_Cell->Check_SPS Add_SPS Make Calculated SPS Addition Is_Low->Add_SPS Yes Check_Organics Check for Organic Contamination Is_Low->Check_Organics No Re_Test Re-run Hull Cell / Re-analyze Bath Add_SPS->Re_Test End_Bright Result: Bright Deposit Re_Test->End_Bright End_Check Problem Persists: Check Other Parameters (Temp, Contaminants) Re_Test->End_Check Carbon_Treat Perform Carbon Treatment Check_Organics->Carbon_Treat Carbon_Treat->Re_Test

Caption: Troubleshooting workflow for diagnosing and correcting dull copper deposits.

Diagram: Competitive Adsorption Mechanism

This diagram illustrates the fundamental principle of competitive adsorption between the suppressor (PEG-Cl⁻) and the accelerator (MPS, derived from SPS) on the copper cathode surface.

Competitive_Adsorption cluster_surface Cathode Surface SPS SPS Cathode Copper Surface SPS->Cathode 1. Diffusion & Electrochemical Cleavage to MPS PEG_Cl PEG + Cl⁻ PEG_Cl->Cathode 2. Forms Suppressing Layer Cathode:s->Cathode:n 3. MPS Displaces PEG-Cl⁻ (Acceleration)

Caption: Competitive adsorption between suppressor (PEG-Cl⁻) and accelerator (SPS/MPS).

References

  • Bis-(sodium sulfopropyl)-disulfide: Enhancing Copper Electroplating with Superior Brightness and Refinement - NINGBO INNO PHARMCHEM CO.,LTD.
  • Effects of SPS concentration on electrodeposition and morphology of copper coatings. Journal of Physics: Conference Series.
  • The Role of SPS in Damascene Copper Electropl
  • Mechanism of SPS acceleration in a PEG containing copper plating b
  • Effects of SPS concentration on electrodeposition and morphology of copper co
  • Interaction of Bis-(sodium-sulfopropyl)-Disulfide and Polyethylene Glycol on the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. MDPI.
  • Role of SPS in chloride ions and PEG additive system for copper electrocrystallisation.
  • Mechanism of SPS acceleration in a PEG containing copper plating b
  • Effect of SPS concentration on the surface morphology of copper...
  • The Science Behind Bright Copper Plating: Understanding the Role of SPS Additives. NINGBO INNO PHARMCHEM CO.,LTD.
  • Additive Behavior During Copper Electrodeposition in Solutions Containing Cl-, PEG, and SPS.
  • Electrodeposition of Copper in the SPS-PEG-Cl Additive System. National Institute of Standards and Technology.
  • Ion-pair chromatography of bis sodium-sulfopropyl) disulfide brightener in acidic copper plating baths.
  • Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils. MDPI.
  • CONTROL, ANALYSIS, AND TESTING.
  • SPE-HPLC Detection of Organic Additives in Acidic Copper Plating Baths I. Sulfopropyl Disulfide-Based Brighteners.
  • (PDF) Suppression Effect of Low-Concentration Bis(3-sodiumsulfopropyl disulfide) on Copper Electroplating.
  • Ion-pair chromatography of bis (sodium-sulfopropyl)
  • Plating B
  • Analyzing Plating Bath Components with High-Performance Liquid Chrom
  • The Unique Challenges for Plating B
  • How to solve common problems of copper sulfate pl
  • Troubleshooting and Eliminating Problems in Plating Baths.
  • Copper Plating Problems (& Their Solutions). ChemResearch Co.
  • Acid Copper Plating Problems: FAQs + Q&A Forum. Finishing.com.
  • Complete Guide to Electroplating Defects & Issues.

Sources

Optimization

Technical Support Center: Troubleshooting Plating Defects Caused by Bis-(sodium sulfopropyl)-disulfide (SPS) Instability

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing Bis-(sodium sulfopropyl)-disulfide (SPS) in their electroplating processes. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing Bis-(sodium sulfopropyl)-disulfide (SPS) in their electroplating processes. This guide provides in-depth troubleshooting advice and frequently asked questions to address common plating defects arising from the inherent instability of SPS. Our focus is on providing not just solutions, but a foundational understanding of the chemical mechanisms at play to empower you in your experimental work.

Troubleshooting Guide: From Defect to Resolution

This section is designed to help you diagnose and resolve specific plating defects linked to SPS degradation. Each issue is presented with its likely causes rooted in SPS chemistry, followed by a step-by-step resolution protocol.

Issue 1: Dull or Hazy Deposits

Symptoms: The plated surface lacks the expected brightness and appears cloudy or matte.

Root Cause Analysis: The brightness of a copper deposit is significantly influenced by the accelerator function of SPS.[1][2] SPS, however, can degrade into byproducts that do not share its brightening capabilities. The primary degradation pathway involves the oxidation of SPS to 1,3-propanedisulfonic acid (PDS), which has been shown to counteract the desired effects of SPS.[3][4][5] This leads to a reduction in the effective concentration of the accelerator and results in a dull appearance.[6]

Troubleshooting Protocol:

  • Verify SPS Concentration: The first step is to determine the current concentration of active SPS in your plating bath. The preferred method for this is Cyclic Voltammetry Stripping (CVS).[7] A significant drop from the target concentration is a strong indicator of degradation.

  • Analyze for Degradation Products: If possible, utilize High-Performance Liquid Chromatography (HPLC) to quantify the presence of degradation products like PDS.[8][9] An elevated PDS level confirms that SPS degradation is the likely culprit.

  • Bath Replenishment: Based on the analytical results, perform a calculated "bleed and feed" of the plating bath. This involves removing a portion of the aged bath and replenishing it with fresh solution containing the optimal SPS concentration.

  • Review Operating Parameters: High bath temperatures and excessive air agitation can accelerate the oxidation of SPS.[7] Ensure your process is running within the recommended temperature and agitation ranges.

Issue 2: Pitting and Roughness

Symptoms: The plated surface exhibits small pits or a rough, sandpaper-like texture.[10][11]

Root Cause Analysis: While pitting can have multiple causes, including inadequate surface preparation, the breakdown of organic additives like SPS is a significant contributor.[6] The decomposition of SPS can lead to the formation of insoluble byproducts or alter the delicate balance of additives, leading to localized areas of poor plating and hydrogen gas bubble adhesion, which cause pits.[6][10] Roughness can be caused by solid particles from additive breakdown suspended in the bath.[12][13]

Troubleshooting Protocol:

  • Microscopic Examination: Visually inspect the pitted or rough areas under a microscope to characterize the defects. This can help differentiate between pitting caused by gas bubbles and roughness from particulate matter.

  • Bath Filtration: Immediately filter the plating bath through a fine filter (e.g., 1-5 micron) to remove any suspended particles that may have resulted from SPS degradation.

  • Check for Organic Contaminants: SPS degradation products can act as organic contaminants.[13] A carbon treatment of the plating bath can be effective in removing these dissolved impurities.

  • Optimize Agitation: Insufficient or uneven agitation can lead to the accumulation of hydrogen bubbles on the substrate surface.[13] Ensure your agitation method provides uniform solution flow across the entire plating surface.

Issue 3: Poor Adhesion and Blistering

Symptoms: The plated layer peels, flakes, or forms blisters, indicating a weak bond with the substrate.[10][11][14]

Root Cause Analysis: Proper adhesion relies on a clean and active substrate surface. The instability of SPS can indirectly lead to adhesion issues. Decomposed SPS can form films on the substrate that interfere with the initial stages of metal deposition.[13] Furthermore, an imbalance in the additive package due to SPS degradation can lead to high internal stress in the deposit, causing it to pull away from the substrate.

Troubleshooting Protocol:

  • Substrate Pre-treatment Verification: Before suspecting the plating bath, rigorously re-verify your entire pre-treatment process, including cleaning, etching, and activation steps.[13][14]

  • Hull Cell Test: Perform a Hull cell test to evaluate the plating performance across a range of current densities. This can reveal if the adhesion issues are specific to certain current density regions, which can be indicative of an additive imbalance.

  • Bath Analysis and Correction: As with other defects, analyze the SPS and byproduct concentrations. A significant deviation from the optimal ratio of SPS to other additives (like suppressors and levelers) can be a direct cause of high stress and poor adhesion.

  • Stress Reducer Additives: In some cases, a small, controlled addition of a stress-reducing agent may be necessary to counteract the effects of SPS degradation while a more permanent solution like bath replacement is planned.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for SPS in a copper plating bath?

A1: The primary degradation of Bis-(sodium sulfopropyl)-disulfide (SPS) in a typical acid copper plating bath occurs through oxidation.[3][4] The disulfide bond in the SPS molecule can be cleaved, and further oxidation leads to the formation of 1,3-propanedisulfonic acid (PDS) as a stable and detrimental byproduct.[3][4][15] This process can be accelerated by factors such as elevated bath temperature, excessive aeration, and the presence of oxidizing agents.[7]

Q2: How does SPS instability affect its role as an accelerator?

A2: SPS functions as an accelerator by being electrochemically reduced at the cathode to its monomer, 3-mercapto-1-propanesulfonic acid (MPS).[16][17][18] MPS is the more active species that directly accelerates copper deposition. When SPS degrades into PDS, the concentration of available SPS to form MPS at the cathode is reduced.[3][8] This depletion of the active accelerator leads to a decrease in the plating rate and can cause defects like "skip plating" or incomplete feature filling in microelectronics applications.[10]

Q3: What are the best practices for storing and handling SPS to minimize degradation?

A3: To minimize the degradation of SPS before it is even introduced into the plating bath, it is crucial to store it under appropriate conditions. We recommend storing SPS in a cool, dry, and dark place. Exposure to high temperatures, humidity, and direct sunlight should be avoided. The containers should be tightly sealed to prevent oxidation from atmospheric oxygen. It is also advisable to use a "first-in, first-out" inventory system to ensure that older stock is used before it has a chance to degrade significantly.

Q4: Can the degradation of SPS be reversed or mitigated in the plating bath?

A4: While the complete reversal of SPS degradation to its original state within the plating bath is not feasible, some mitigation strategies can be employed. The breakdown of SPS to its active monomer, MPS, can be influenced by the presence of certain oxidizing agents.[18] In some cases, carefully controlled additions of specific oxidizers can help to partially regenerate SPS from MPS, but this is a complex process that requires careful monitoring.[18][19] The most practical approach to manage SPS degradation is through regular bath analysis and a disciplined "bleed and feed" replenishment schedule.[20]

Q5: What analytical techniques are recommended for monitoring SPS and its byproducts?

A5: For routine monitoring of the overall "accelerator activity," Cyclic Voltammetry Stripping (CVS) is a widely used and effective technique.[7][9] To gain a more detailed understanding of the bath's health, including the specific concentrations of SPS and its degradation products like PDS, High-Performance Liquid Chromatography (HPLC) is the preferred method.[8][9] Combining these two techniques provides a comprehensive picture of the state of your plating bath additives. Other instrumental methods like X-ray Fluorescence (XRF) can be used for monitoring the concentration of metal ions in the solution.[21]

Data Presentation & Experimental Protocols

Table 1: Typical Operating Parameters for Acid Copper Plating Baths with SPS
ParameterRecommended RangePotential Impact of Deviation
SPS Concentration10 - 100 ppmLower levels lead to poor acceleration; higher levels can cause brittleness.
Suppressor (e.g., PEG)200 - 500 ppmImbalance with SPS affects deposit uniformity and brightness.
Chloride Ions40 - 80 ppmEssential for the function of both suppressor and accelerator.
Copper Sulfate150 - 250 g/LAffects plating rate and deposit characteristics.
Sulfuric Acid50 - 75 g/LControls conductivity and deposit properties.
Temperature20 - 30 °CHigher temperatures accelerate SPS degradation.
AgitationModerate (e.g., air sparging)Insufficient agitation leads to pitting; excessive can increase oxidation.
Protocol 1: Basic Hull Cell Test for Defect Diagnosis

Objective: To visually assess the quality of the plated deposit over a wide range of current densities and identify potential issues related to additive imbalance.

Materials:

  • 267 mL Hull cell

  • Brass or steel Hull cell panel

  • Anode (appropriate for the plating bath)

  • Rectifier

  • Plating bath sample

Procedure:

  • Fill the Hull cell with 267 mL of the plating bath sample.

  • Place the appropriate anode in the designated slot.

  • Insert a clean, pre-treated Hull cell panel into the cathode slot.

  • Connect the rectifier to the anode and cathode.

  • Apply a specific current (e.g., 2A) for a set time (e.g., 5 minutes).

  • Remove the panel, rinse it with deionized water, and dry it.

  • Examine the panel under good lighting. The end with the highest current density is closest to the anode.

  • Look for defects such as burning (high current density end), dullness, pitting, or poor coverage (low current density end) and compare them to a standard panel from a fresh bath.

Visualizations

Diagram 1: SPS Degradation Pathway

SPS_Degradation SPS SPS (Bis-(sodium sulfopropyl)-disulfide) MPS MPS (3-mercapto-1-propanesulfonic acid) SPS->MPS Cathode PDS PDS (1,3-propanedisulfonic acid) SPS->PDS Anode/Bulk Solution MPS->SPS Dimerization Oxidation Oxidation (Heat, O2) Reduction Electrochemical Reduction

Caption: The chemical transformation of SPS in a plating bath.

Diagram 2: Troubleshooting Workflow for Plating Defects

Troubleshooting_Workflow start Plating Defect Observed visual_inspection Visual & Microscopic Inspection start->visual_inspection hull_cell Hull Cell Test visual_inspection->hull_cell chem_analysis Chemical Analysis (CVS, HPLC) hull_cell->chem_analysis parameter_check Check Operating Parameters chem_analysis->parameter_check remedial_action Remedial Action (Filtration, Carbon Treatment, Bleed & Feed) parameter_check->remedial_action end Defect Resolved remedial_action->end

Caption: A systematic approach to identifying and resolving plating defects.

References

  • The Role of SPS in Damascene Copper Electroplating.
  • The Role of SPS in Achieving High-Quality Copper Electroplating.
  • Categories of electroplating additives and their applications. - Hopax Fine Chemicals.
  • A Study on the Decomposition of SPS and Its Effects on Via Filling Performance.
  • Mechanism of SPS acceleration in a PEG containing copper plating bath.
  • Electroplated Copper Additives for Advanced Packaging: A Review - PMC - PubMed Central.
  • Electrochemical Analysis of Aged Copper Plating Bath in Wafer Level Packaging (Part 1).
  • Investigation of Bis-(3-sodiumsulfopropyl disulfide) (SPS) Decomposition in a Copper-Electroplating Bath Using Mass Spectroscopy | Request PDF - ResearchGate.
  • The Decomposition of the Sulfonate Additive Sulfopropyl Sulfonate in Acid Copper Electroplating Chemistries - Allen J. Bard.
  • Investigation of bis-(3-sodiumsulfopropyl disulfide) (SPS) decomposition in a copper-electroplating bath using mass spectroscopy - National Cheng Kung University - Research NCKU.
  • SPS Adsorption and Desorption during Copper Electrodeposition and Its Impact on PEG Adsorption | Request PDF - ResearchGate.
  • Influence of the Anode and the Accelerator on Copper Bath Aging in the Damascene Process.
  • Accelerator Aging Effects During Copper Electrodeposition - National Institute of Standards and Technology.
  • Degradation of Bis(3-sulfopropyl) Disulfide and Its Influence on Copper Electrodeposition for Feature Filling | Request PDF - ResearchGate.
  • SPE-HPLC Detection of Organic Additives in Acidic Copper Plating Baths I. Sulfopropyl Disulfide-Based Brighteners | Request PDF - ResearchGate.
  • Influence of SPS Decomposition Product 1,3-Propane Disulfonic Acid on Electrolytic Copper Via Filling Performance - Semantic Scholar.
  • Observation of Bis-(3-sulfopropyl) Disulfide (SPS) Breakdown at the Cu Cathode and Insoluble Anode under Open-Circuit, Unpowered Closed-Circuit, and Electrolysis Conditions - Seoul National University.
  • Electrodeposition of Cu in the PEI-PEG-Cl-SPS Additive System.
  • Investigation of Bis-(3-sodiumsulfopropyl disulfide) (SPS) Decomposition in a Copper-Electroplating Bath Using Mass Spectroscopy | Semantic Scholar.
  • Seven Common Plating Defects and Control Methods.
  • Process analytical chemistry in a nickel electroplating bath. Automated sequential injection for additive determination - ResearchGate.
  • Plating Bath Solution Analysis - Bowman XRF.
  • Causes and countermeasures of plating defects.
  • CONTROL, ANALYSIS, AND TESTING - Clarkson Laboratory & Supply Inc.
  • Electrochemical Analysis of Aged Copper Plating Bath in Wafer Level Packaging (Part 1) - Allen Press.
  • Copper Plating Baths: Detecting Accelerator Breakdown Products Via CVS - AZoM.
  • Main Causes of Electroplating Defects.
  • Influence of Reducing Agent on Chemical Decomposition of Bis(3- sulfopropyl) Disulfide (SPS) in Cu Plating Bath - ResearchGate.
  • Troubleshooting Your Plating Process - Finishing and Coating.
  • The Role of SPS, MPSA, and Chloride in Additive Systems for Copper Electrodeposition.
  • How to Troubleshoot Plating Defects (Burning, Peeling, Pitting, Roughness & More) | Lab Wizard.
  • Effects of SPS concentration on electrodeposition and morphology of copper coatings.
  • Complete Guide to Electroplating Defects & Issues | SPC Blog - Sharretts Plating.
  • Types and Causes of Plating Defects and Solutions for Problems in Observation and Evaluation | Electronic Device Industry | 4K Digital Microscope - keyence.
  • What safety protocols are heightened during the electroplating process for mission critical components? | ProPlate® Posts.
  • Best Electroplating Practices for Harsh Industrial Environments: Focus on Nickel, Gold, and Silver - ProPlate.
  • Recommended best practice techniques for storing electrical sensors.

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Troubleshooting

Technical Support Center: Optimizing Current Density with Bis-(sodium sulfopropyl)-disulfide (SPS) for Uniform Plating

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for advanced copper electroplating. This guide is designed for researchers, scientists, and development professionals who are util...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced copper electroplating. This guide is designed for researchers, scientists, and development professionals who are utilizing Bis-(sodium sulfopropyl)-disulfide (SPS) to achieve uniform, high-quality copper deposits. Here, we will move beyond simple procedural steps to explore the underlying electrochemical principles, enabling you to troubleshoot complex issues and optimize your plating processes with scientific rigor.

Section 1: Fundamentals - The Role and Mechanism of SPS

This section addresses the foundational knowledge required to effectively use SPS. Understanding how and why SPS works is the first step in troubleshooting.

Q1: What is Bis-(sodium sulfopropyl)-disulfide (SPS) and what is its primary function in copper electroplating?

A1: Bis-(sodium sulfopropyl)-disulfide, commonly known as SPS, is a critical organic additive used in acidic copper electroplating baths. Its primary role is to function as a brightener and an accelerator.[1][2] When used correctly, SPS refines the crystal structure of the deposited copper, which results in smoother, brighter, and more ductile coatings.[3][4] It is a cornerstone of modern plating chemistries, especially for applications requiring high-quality decorative finishes or the precise filling of micro-features like trenches and vias in the semiconductor industry.[1][5]

Q2: How does SPS actually accelerate copper deposition? Is it the active molecule?

A2: This is a crucial point of understanding. SPS itself is a pro-accelerator. The actual acceleration is performed by its monomer, 3-mercapto-1-propanesulfonate (MPS).[6][7] The mechanism proceeds as follows:

  • Diffusion and Reduction: SPS molecules diffuse from the bulk solution to the cathode (the surface being plated).[6] At the cathode, driven by the electrochemical potential, the disulfide bond (S-S) in the SPS molecule cleaves, reducing it to two molecules of MPS.[5][6][7]

  • Competitive Adsorption: Plating baths typically contain a suppressor additive, such as Polyethylene Glycol (PEG), which adsorbs on the copper surface to inhibit deposition.[5] The newly formed MPS molecules are highly effective at displacing this suppressor layer.[6][8]

  • Formation of a Catalytic Complex: Adsorbed MPS forms a cuprous thiolate complex (Cu(I)-thiolate) on the surface.[5] This complex acts as a catalyst, facilitating a more efficient electron transfer for the reduction of cupric ions (Cu²⁺) to copper metal (Cu).[5][9]

This entire process effectively lowers the energy barrier for copper deposition, leading to an accelerated plating rate in areas where MPS is present.

Q3: Why is the interaction between SPS, suppressors (like PEG), and chloride ions so important for uniform plating?

A3: The synergy between these three components is the foundation of "superconformal" or "bottom-up" filling, which is essential for creating void-free deposits in high-aspect-ratio features.

  • Suppressors (PEG): In the presence of chloride, PEG forms a film that strongly inhibits copper deposition on the plating surface.[9][10]

  • Chloride Ions (Cl⁻): Chloride is a mandatory co-additive. It helps the PEG suppressor adsorb onto the copper surface. Critically, chloride is also essential for the accelerating function of SPS/MPS.[11] Without chloride, SPS and MPS can paradoxically act as inhibitors, slowing down the plating process.[11][12]

  • SPS (Accelerator): As described above, SPS converts to MPS, which displaces the PEG-Cl⁻ suppressor layer.[6][8]

For uniform plating, especially in micro-features, the suppressor initially coats all surfaces. Due to geometric effects, the concentration of the accelerator (MPS) builds up faster at the bottom of a feature, leading to localized accelerated plating that "fills" the feature from the bottom up.[5] An imbalance in this delicate interplay can lead to defects like voids, seams, or non-uniform deposits.[13]

Section 2: Troubleshooting Guide for Common Plating Issues

This section provides direct, actionable advice for specific problems you may encounter during your experiments.

Q1: Problem - My plating is uneven, with thick, burnt, or nodular deposits at the edges and thin plating in the center. What is happening?

A1: This classic issue points to an excessive current density in the high-current-density (HCD) areas (typically edges and corners) of your workpiece.[14]

  • Causality: Current naturally concentrates at geometric extremities. While SPS allows for higher overall current densities, these HCD areas can exceed the optimal range.[2][15] At excessively high current densities, the rate of copper ion deposition outpaces the ability of the additives to refine the crystal structure, leading to rough, poorly organized, and "burnt" deposits.[14]

  • Troubleshooting Steps:

    • Reduce Overall Current Density: Lower your rectifier's setpoint. This is the most direct solution.

    • Check Bath Agitation: Poor or non-uniform agitation fails to replenish copper ions and additives in the HCD areas, exacerbating the problem. Ensure consistent and moderate agitation across the entire part surface.[13]

    • Analyze Additive Concentrations: An imbalance, particularly low suppressor concentration, can reduce the plating bath's tolerance for high current densities. Conversely, an extremely high SPS concentration can sometimes lead to surface blocking that mitigates the desired effect.

    • Consider Rack Design: Ensure the part is positioned to minimize extreme current variations. Using shields or "robbers" on your plating rack can redirect current away from HCD areas.[13]

Q2: Problem - The plated surface appears dull, hazy, or cloudy instead of bright and reflective. What are the likely causes related to SPS?

A2: A dull finish is often a sign that the brightening and grain-refining action of the SPS is compromised.[1][13]

  • Causality: The bright finish is a direct result of a fine-grained, level copper deposit. Any disruption to the SPS mechanism can lead to a rougher, more scattered light-reflecting surface.

  • Troubleshooting Steps:

    • Check for Low SPS Concentration: This is a primary suspect. An SPS concentration below its optimal range (e.g., <10 ppm) can lead to a suppression effect, increasing the charge-transfer resistance and resulting in poor plating quality.[16][17]

    • Investigate Bath Contamination: Organic and inorganic contaminants can interfere with the function of all additives, including SPS.[13][18] Perform a bath filtration and consider a carbon treatment if organic contamination is suspected.

    • Evaluate SPS Degradation: SPS is not infinitely stable and decomposes over time, especially under plating conditions.[19][20] Its decomposition product, 1,3-propanedisulfonic acid (PDS), can accumulate and negatively impact plating performance.[19][21] If the bath has been in use for an extended period, the effective SPS concentration may be too low.

    • Verify Other Additive Levels: Ensure the suppressor and leveler concentrations are within their specified ranges. An excess of suppressor can sometimes overpower the accelerator, leading to a duller deposit.

Q3: Problem - My plating rate is very slow and I'm getting poor "throwing power," with thin deposits inside vias or on recessed surfaces. How should I adjust my parameters?

A3: Poor throwing power indicates that the plating rate is significantly lower in the low-current-density (LCD) areas (recesses, holes). This is a classic challenge where SPS optimization is key.

  • Causality: Achieving good throwing power requires the plating bath chemistry to favor deposition in LCD areas. The accelerator (SPS) plays a crucial role here, as its accumulation is what drives bottom-up filling. If the accelerator's function is weak or the suppression is too strong, the LCD areas will plate very slowly.

  • Troubleshooting Steps:

    • Optimize SPS Concentration: This is the most critical parameter. Too low, and you won't get enough acceleration.[16] Too high, and you can experience surface blocking that mitigates the accelerating effect. An optimal concentration (often in the 5-50 ppm range, but highly dependent on the specific chemistry) is needed.

    • Adjust Current Density: While counterintuitive, sometimes a lower overall current density can improve throwing power. This gives more time for the accelerator to diffuse into and act within the recessed features before the exterior surfaces build up excessively.

    • Check Suppressor and Chloride Levels: The balance is key. Ensure the suppressor (PEG) and chloride concentrations are not excessively high, as this can make it difficult for the SPS/MPS to displace the inhibiting layer in LCD areas.

    • Consider Pulse Plating: Using pulsed or pulse-reverse current waveforms can significantly improve throwing power. The "off" time allows for the replenishment of metal ions and additives within features, leading to more uniform deposits.[22]

Section 3: Advanced Topics & FAQs

Q1: How does changing the current density directly impact the effectiveness of SPS?

A1: The applied current density (which dictates the cathodic overpotential) is the driving force for the entire acceleration mechanism. Higher overpotentials (driven by higher current density) increase the rate at which SPS is electrochemically cleaved to form the active accelerator, MPS.[6][7] This means that at higher current densities, the acceleration effect becomes more pronounced, assuming the SPS concentration is not a limiting factor. However, there is a ceiling; if the current density is too high, you will encounter the "burning" and roughness issues described earlier.[14] The goal is to operate in a "sweet spot" where the current is high enough for efficient plating and SPS activation but not so high that it compromises deposit quality.

Q2: What are the signs of SPS degradation in the plating bath, and how can it be monitored?

A2: Signs of SPS degradation include a gradual decrease in plating brightness, worsening of throwing power, and the need to apply higher voltages to achieve the target current density.[19] SPS has a finite half-life in a working bath, sometimes on the order of hours.[20] The most reliable way to monitor the effective concentration of the accelerator is through an analytical technique called Cyclic Voltammetry Stripping (CVS) .[23][24] CVS measures the effect of the additives on the copper stripping peak. By comparing the response of the production bath to known standards, you can quantitatively determine the concentration of the active accelerator.[24][25] Regular CVS analysis is standard practice for bath control in industrial settings.[26][27]

Q3: What is a typical concentration range for SPS, and what are the consequences of operating outside this range?

A3: The optimal concentration is highly dependent on the specific plating bath formulation (e.g., copper and acid concentration) and the desired outcome. However, a general range is often between 5 and 50 ppm .

  • Below the Optimal Range (< 5-10 ppm): The plating rate may actually decrease. At very low concentrations, SPS can fail to effectively displace the suppressor, and the formation of the Cu(I)-thiolate complex is insufficient to accelerate the reaction, leading to a net suppression effect.[16][17] This results in slow, uneven, and dull plating.

  • Above the Optimal Range (> 50-100 ppm): While a higher concentration can increase the plating rate, excessive amounts can lead to adverse effects. The surface can become blocked by adsorbed accelerator molecules, which can mitigate the desired depolarizing effect and potentially increase internal stress in the deposit, making it brittle. It also represents a significant waste of a costly chemical.

Section 4: Experimental Protocols

Protocol 1: Hull Cell Test for Optimizing SPS and Current Density

The Hull Cell is an indispensable tool for qualitatively evaluating a plating bath over a range of current densities in a single experiment.

Objective: To visually determine the optimal operating current density range and the effect of SPS concentration on deposit appearance.

Materials:

  • 267 mL Hull Cell

  • Polished brass or steel Hull Cell panels

  • Plating bath solution to be tested

  • DC Rectifier

  • Agitator (e.g., magnetic stirrer or air agitation line)

  • Standard laboratory glassware, timers, and safety equipment

Methodology:

  • Bath Preparation: Fill the Hull Cell to the 267 mL mark with the plating solution. Place it on an agitator and ensure consistent, gentle agitation.

  • Panel Preparation: Clean a polished Hull Cell panel thoroughly (e.g., with an alkaline cleaner, followed by a deionized water rinse and a brief acid dip, then a final water rinse).

  • Cell Setup: Insert the clean panel into the cathode side of the Hull Cell and the appropriate anode (e.g., phosphorized copper) into the anode side.

  • Plating: Connect the rectifier leads. Apply a total current (e.g., 2 Amps) for a set time (e.g., 5 minutes).

  • Post-Plating: Turn off the rectifier, remove the panel, rinse it thoroughly with deionized water, and dry it carefully.

  • Analysis: Observe the panel. The panel represents a range of current densities, with the highest current density on the edge closest to the anode and the lowest on the edge farthest away.

  • Iteration: Add a known, small amount of SPS solution to the Hull Cell, stir to mix, and repeat steps 2-6 with a new panel. Continue this process to evaluate the effect of increasing SPS concentration.

Data Interpretation Table:

Current Density RegionAppearance with Low/No SPSAppearance with Optimal SPSAppearance with Excessive SPS
High (HCD) Dull, burnt, powdery depositBright, semi-bright, uniformPotentially hazy, risk of brittleness
Mid (MCD) Semi-bright to dullFully bright, smooth, uniformBright, but may show stress
Low (LCD) Very thin or no platingBright, uniform coverageBright, good coverage

This test allows you to visually identify the widest "bright plating range" and correlate it with both current density and SPS concentration.

Protocol 2: Introduction to Cyclic Voltammetry Stripping (CVS) for Accelerator Monitoring

CVS is an electrochemical method used to quantify active organic additives. This is a simplified overview of the principle.

Objective: To understand the principle behind monitoring the active accelerator (MPS/SPS) concentration in a plating bath.

Principle: CVS involves using a rotating disk electrode (typically platinum) in the plating solution. A potential is cycled to first deposit (plate) a small amount of copper and then strip it off. The area of the "stripping peak" in the resulting voltammogram is proportional to the amount of copper deposited.[24]

  • Suppressors inhibit deposition, leading to a smaller stripping peak.

  • Accelerators counteract the suppressor, leading to a larger stripping peak.

Methodology Outline:

  • A "blank" or "virgin make-up solution" (VMS) containing all bath components except the accelerator is prepared. This provides a baseline suppressed response.

  • The production bath sample is analyzed. The increase in the stripping peak area relative to the VMS is a measure of the accelerator's activity.

  • By making known additions of SPS standard to the VMS and creating a calibration curve (a technique often called Modified Linear Approximation Technique or MLAT), the accelerator concentration in the unknown production sample can be accurately determined.[25]

Section 5: Visual Guides

Diagram 1: Mechanism of SPS-Accelerated Copper Deposition

SPS_Mechanism SPS_Bulk SPS in Bulk Solution SPS_Surface SPS at Cathode Surface SPS_Bulk->SPS_Surface Diffusion MPS 2x MPS (Active Accelerator) SPS_Surface->MPS Electrochemical Reduction (+2e⁻) PEG_Layer PEG-Cl⁻ Suppressor Layer (Inhibits Plating) MPS->PEG_Layer Displaces Suppressor Cu_Surface Copper Cathode Surface MPS->Cu_Surface Adsorbs PEG_Layer->Cu_Surface Adsorbs & Blocks Cu_Thiolate Cu(I)-Thiolate Complex (Catalytic Site) Cu_Surface->Cu_Thiolate Forms Complex Cu_Deposit Uniform Copper Deposit Cu_Thiolate->Cu_Deposit Accelerated Reduction (+2e⁻) Cu2_ion Cu²⁺ Ion Cu2_ion->Cu_Thiolate Attaches to Catalytic Site

Caption: SPS is reduced to active MPS at the cathode, which displaces the suppressor and catalyzes copper deposition.

Diagram 2: Troubleshooting Workflow for Non-Uniform Plating

Troubleshooting_Workflow Start Problem: Non-Uniform Plating Check_Appearance Visual Inspection: Burnt Edges or Dull Center? Start->Check_Appearance Burnt_Edges Symptom: Burnt/Nodular Edges (HCD Areas) Check_Appearance->Burnt_Edges Burnt Edges Dull_Center Symptom: Dull/Hazy Center (LCD Areas) Check_Appearance->Dull_Center Dull Center Action_Current Action: 1. Lower Current Density 2. Check Agitation Burnt_Edges->Action_Current Action_SPS Action: 1. Analyze SPS Conc. (CVS) 2. Check for Bath Aging Dull_Center->Action_SPS Hull_Cell Verification: Run Hull Cell Test Action_Current->Hull_Cell Action_Contamination Action: 1. Check for Contaminants 2. Filter / Carbon Treat Bath Action_SPS->Action_Contamination Action_Contamination->Hull_Cell Resolved Problem Resolved Hull_Cell->Resolved Bright Plating Range is Good

Caption: A logical workflow to diagnose and resolve common causes of non-uniform copper plating.

References
  • Effects of SPS concentration on electrodeposition and morphology of copper coatings. Journal of Physics: Conference Series. [Link]

  • The Role of SPS in Damascene Copper Electroplating. ECS Meeting Abstracts. [Link]

  • Mechanism of SPS acceleration in a PEG containing copper plating bath. University of California, Berkeley. [Link]

  • Mechanism of SPS acceleration in a PEG containing copper plating bath. Semantic Scholar. [Link]

  • Bis-(sodium sulfopropyl)-disulfide: Enhancing Copper Electroplating with Superior Brightness and Refinement. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • A Study on the Decomposition of SPS and Its Effects on Via Filling Performance. ResearchGate. [Link]

  • Optimization of High-Speed Electrolytic Plating of Copper Pillar to Achieve a Flat Top Morphology and Height Uniformity. IEEE Xplore. [Link]

  • The Role of SPS in Achieving High-Quality Copper Electroplating. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Effects of SPS concentration on electrodeposition and morphology of copper coatings. Scite. [Link]

  • Electrochemical Analysis of Aged Copper Plating Bath in Wafer Level Packaging (Part 1). Proceedings of the SMTA Wafer-Level Packaging Symposium. [Link]

  • The Decomposition of the Sulfonate Additive Sulfopropyl Sulfonate in Acid Copper Electroplating Chemistries. Journal of The Electrochemical Society. [Link]

  • SPS Adsorption and Desorption during Copper Electrodeposition and Its Impact on PEG Adsorption. ResearchGate. [Link]

  • Categories of electroplating additives and their applications. Hopax Fine Chemicals. [Link]

  • Studies of Bis-(Sodium-Sulfopropyl)-Disulfide and 3-Mercapto-1-Propanesulfonate on/into the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. PMC. [Link]

  • Investigation of Bis-(3-sodiumsulfopropyl disulfide) (SPS) Decomposition in a Copper-Electroplating Bath Using Mass Spectroscopy. ResearchGate. [Link]

  • Suppression Effect of Low-Concentration Bis(3-sodiumsulfopropyl disulfide) on Copper Electroplating. ResearchGate. [Link]

  • Improved Copper Plating Through the Use of Current Pulsing & Ultrasonic Agitation. NASF. [Link]

  • Influence of Reducing Agent on Chemical Decomposition of Bis(3-sulfopropyl) Disulfide (SPS) in Cu Plating Bath. Seoul National University. [Link]

  • Electrodeposition of Cu in the PEI-PEG-Cl-SPS Additive System. Journal of The Electrochemical Society. [Link]

  • Interaction of Bis-(sodium-sulfopropyl)-Disulfide and Polyethylene Glycol on the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. MDPI. [Link]

  • Interaction of Bis-(sodium-sulfopropyl)-Disulfide and Polyethylene Glycol on the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. ResearchGate. [Link]

  • Copper Plating Baths: Detecting Accelerator Breakdown Products Via CVS. AZoM. [Link]

  • Role of SPS in chloride ions and PEG additive system for copper electrocrystallisation. Material Science and Technology. [Link]

  • The Role of SPS, MPSA, and Chloride in Additive Systems for Copper Electrodeposition. Journal of The Electrochemical Society. [Link]

  • Interaction of Bis-(sodium-sulfopropyl)-Disulfide and Polyethylene Glycol on the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. PMC PubMed Central. [Link]

  • SPE-HPLC Detection of Organic Additives in Acidic Copper Plating Baths I. Sulfopropyl Disulfide-Based Brighteners. ResearchGate. [Link]

  • CONTROL, ANALYSIS, AND TESTING. Clarkson Laboratory & Supply Inc. [Link]

  • Troubleshooting Common Electroplating Problems. EOXS. [Link]

  • Analysis of Plating Solutions. Scribd. [Link]

  • What role does current density play in determining and controlling the thickness of coatings in electroplating?. ProPlate. [Link]

  • Analytical Techniques for Problem Solving Ion Chromatography as a Process Control Tool. Dionex. [Link]

  • Troubleshooting Common Plating Failures in Production. ProPlate. [Link]

  • Additive Behavior During Copper Electrodeposition in Solutions Containing Cl-, PEG, and SPS. ResearchGate. [Link]

  • What are the common problems in electroplating processing?. Knowledge. [Link]

  • Main Causes of Electroplating Defects. Plating Electronic. [Link]

  • Throwing Power of Copper Sulfate Plating Baths. SFIC. [Link]

  • Electrodeposition of Copper in the SPS-PEG-Cl Additive System I. Kinetic Measurements: Influence of SPS. SciSpace. [Link]

  • 5 Common Electroplating Problems and Their Solutions. ChemResearch Co. [Link]

Sources

Optimization

Technical Support Center: Optimizing Bis-(sodium sulfopropyl)-disulfide (SPS) Performance

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Bis-(sodium sulfopropyl)-disulfide (SPS). This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Bis-(sodium sulfopropyl)-disulfide (SPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the critical parameters governing SPS performance. Our goal is to move beyond simple instructions and explain the fundamental chemistry behind its application, enabling you to troubleshoot issues effectively and optimize your experimental outcomes.

This document is structured as a series of frequently asked questions and troubleshooting scenarios, addressing the most common challenges encountered in the field regarding the stability and efficacy of SPS, with a specific focus on the effects of pH and temperature.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses core concepts regarding the chemical behavior of SPS under different environmental conditions.

Q1: What is the primary mechanism by which pH affects the stability of the SPS disulfide bond?

The stability of the disulfide bond in Bis-(sodium sulfopropyl)-disulfide is critically dependent on pH due to its influence on thiol-disulfide exchange reactions and alkaline hydrolysis.[1][2]

  • Thiol-Disulfide Exchange: The key to this reaction is the deprotonation of a thiol group (R-SH) to form a highly reactive thiolate anion (R-S⁻).[3] The concentration of this potent nucleophile increases significantly at a more alkaline (higher) pH.[4][5] Even in trace amounts, thiolate anions can attack the electrophilic sulfur atoms of the SPS disulfide bond, leading to cleavage and the formation of a new disulfide bond in a process known as thiol-disulfide exchange.[4] The rate of these exchange reactions is, therefore, significantly faster at higher pH values.[1]

  • Alkaline Hydrolysis: At an elevated pH, hydroxide ions (OH⁻) in the solution can directly act as nucleophiles and attack the disulfide bond.[2] This mechanism, favored at alkaline pH, results in the cleavage of the disulfide, generating a thiol and a sulfenic acid.[2][6]

Therefore, while SPS may be relatively stable in neutral or slightly acidic conditions, its degradation is accelerated under alkaline conditions. For its primary application in acid copper plating, a stable pH range is typically maintained to ensure consistent performance.[7]

pH_Effect_on_SPS cluster_conditions Environmental Factors cluster_reactants Reactants & Intermediates cluster_products Degradation Pathway High_pH High pH (Alkaline Conditions) Thiolate Thiolate Anion (RS⁻) (Trace Impurity) High_pH->Thiolate Increases Concentration Hydroxide Hydroxide Ion (OH⁻) High_pH->Hydroxide Increases Concentration SPS SPS (Stable Disulfide Bond) Cleavage S-S Bond Cleavage SPS->Cleavage Thiolate->Cleavage Thiol-Disulfide Exchange Hydroxide->Cleavage Alkaline Hydrolysis Products Degradation Products (e.g., MPS, PDS) Cleavage->Products

Figure 1: Mechanism of pH-induced SPS degradation.
Q2: How does temperature influence the degradation rate of SPS?

Temperature primarily affects the kinetics of SPS degradation. While the disulfide bond itself is a relatively strong covalent bond, elevated temperatures provide the necessary activation energy to accelerate the chemical reactions that lead to its cleavage, including the pH-dependent mechanisms described above.[8]

  • Increased Reaction Rates: For any given pH, an increase in temperature will exponentially increase the rate of both thiol-disulfide exchange and hydrolysis reactions.

  • Storage and Handling: This is why storage conditions for SPS are critical. Many suppliers recommend storing the compound at reduced temperatures (e.g., 2-8°C) to minimize degradation over time and ensure a long shelf life.[9][10] In solution, especially if not pH-controlled, elevated temperatures can lead to rapid loss of active SPS. For electroplating applications, an operational temperature range of 15-30°C is often cited to balance plating efficiency with additive stability.[7]

It is a common misconception that heat alone is sufficient to break disulfide bonds under typical experimental conditions. While extreme temperatures can cause pyrolysis, in aqueous solutions, thermal energy primarily accelerates underlying chemical degradation pathways rather than causing direct thermolytic bond scission.[11]

Q3: What are the typical degradation products of SPS, and how do they impact performance?

In the context of its most common application, copper electroplating, the primary degradation pathway involves the cleavage of the disulfide bond to form 3-mercapto-1-propane sulfonic acid (MPS), its monomeric thiol form.[12][13] This MPS can then be further oxidized to more stable species.

The most significant and stable breakdown product is 1,3-propane disulfonic acid (PDS) .[12][14][15] The formation of PDS from SPS is an oxidative process. The accumulation of these degradation products, particularly PDS, is detrimental to electroplating performance as it can counter the accelerating effect of SPS, leading to a deterioration in the quality of the copper deposit and poor feature filling.[12][14]

Q4: What are the recommended operating ranges for pH and temperature for SPS?

Based on manufacturer data and application-specific literature, the following ranges are recommended as a starting point. However, optimal conditions should always be validated for your specific system.

ParameterRecommended RangeRationale & Consequences Outside Range
pH 6.0 - 8.0[7]< 6.0: May affect solubility and interaction with other bath components. > 8.0: Rapid degradation via alkaline hydrolysis and thiol-disulfide exchange, leading to loss of performance.[1][2]
Temperature 15°C - 30°C[7]< 15°C: May lead to reduced plating rates or additive solubility issues. > 30°C: Accelerates the chemical degradation of SPS, shortening the effective lifetime of the solution.[8]
Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a systematic approach to diagnosing and resolving common problems related to SPS performance.

Issue: Gradual or Sudden Loss of Performance (e.g., Reduced Brightness, Voids in Copper Plating, Inconsistent Results)

This is the most common issue reported and is almost always linked to the degradation of the active SPS molecule in the working solution.

  • Possible Cause A: pH Shift into Alkaline Range

    • Underlying Science: As detailed in the FAQ, an increase in pH above the recommended range will significantly accelerate the cleavage of the SPS disulfide bond. This reduces the concentration of the active "accelerator" or "brightener," leading to a direct loss in performance. This can happen due to the introduction of contaminants or reactions at the electrodes during electroplating.

    • Troubleshooting Steps:

      • Measure pH: Immediately measure the pH of your working solution using a calibrated pH meter.

      • Compare to Baseline: Compare the reading to the initial pH of the freshly prepared solution. A significant upward shift is a strong indicator of the problem.

      • Corrective Action: Carefully adjust the pH back into the optimal range using a compatible acid (e.g., sulfuric acid for copper plating baths).

      • Verification: After pH correction, run a performance test (e.g., a Hull cell test for plating or an analytical quantification of SPS). If performance is not fully restored, the SPS may be irreversibly degraded, requiring a fresh addition or a new bath.

  • Possible Cause B: Excessive Operating Temperature

    • Underlying Science: Operating the solution above the recommended temperature range (e.g., >30°C) accelerates the degradation of SPS, even if the pH is within range. The higher thermal energy increases the rate of all chemical reactions, including the breakdown of SPS into inactive products like PDS.[12]

    • Troubleshooting Steps:

      • Measure Temperature: Verify the temperature of your working solution. Check for faulty heaters or inadequate cooling.

      • Review Process History: Check temperature logs to see if there have been any excursions above the recommended maximum.

      • Corrective Action: Implement temperature controls to maintain the solution within the optimal 15-30°C range.

      • Verification: Quantify the concentration of active SPS in the bath using an analytical technique like High-Performance Liquid Chromatography (HPLC).[16] A significant decrease from the initial concentration confirms temperature-induced degradation.

Section 3: Experimental Protocol - Stability Testing

To ensure the trustworthiness of your experimental system, it is crucial to validate the stability of SPS under your specific conditions. This protocol provides a self-validating system to quantify the degradation of SPS over time.

Protocol 1: Assessing SPS Stability Under Varied pH and Temperature

This protocol uses HPLC to quantify the concentration of SPS over time, providing a clear degradation profile.

1. Materials & Equipment:

  • Bis-(sodium sulfopropyl)-disulfide (SPS) powder

  • Your experimental buffer or solution matrix

  • Acids and bases for pH adjustment (e.g., 0.1M H₂SO₄, 0.1M NaOH)

  • Calibrated pH meter

  • Temperature-controlled incubators or water baths

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV or Charged Aerosol Detector) and a C18 reversed-phase column.[16]

  • Mobile phase for HPLC (project-specific, consult analytical literature)

2. Experimental Workflow:

Sources

Troubleshooting

Technical Support Center: Mitigating Bis-(sodium sulfopropyl)-disulfide (SPS) Decomposition in Plating Baths

Introduction: This guide provides in-depth technical support for researchers, scientists, and engineers utilizing Bis-(sodium sulfopropyl)-disulfide (SPS) in copper electroplating baths. SPS is a critical additive, actin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and engineers utilizing Bis-(sodium sulfopropyl)-disulfide (SPS) in copper electroplating baths. SPS is a critical additive, acting as an accelerator or brightener to achieve high-quality, uniform copper deposits, particularly in advanced applications like damascene plating for microelectronics.[1][2] However, the chemical instability of SPS in the aggressive environment of a plating bath leads to its decomposition. This degradation not only depletes the active accelerator but also generates by-products that can severely compromise plating performance, reduce bath lifetime, and lead to product defects. This document is structured to provide a clear understanding of the decomposition mechanisms and to offer actionable troubleshooting advice and preventative strategies.

The Science of SPS: Function and Decomposition

Bis-(sodium sulfopropyl)-disulfide is prized for its role in promoting a "bottom-up" or superconformal filling of sub-micron features in semiconductor manufacturing.[1] It counteracts the suppressive effect of other additives (like polyethylene glycol, PEG) on the plating surface, accelerating copper deposition in trenches and vias.[1][3] The acceleration mechanism involves the electrochemical reduction of SPS to its monomer, 3-mercapto-1-propanesulfonate (MPS), which then forms a catalytic complex with cuprous ions at the cathode, enhancing the copper reduction rate.[1][4][5]

However, SPS is susceptible to several decomposition pathways within the plating bath:

  • Electrochemical Breakdown: At the anode, SPS can be directly oxidized, cleaving the disulfide bond and ultimately forming inactive by-products.[6][7]

  • Chemical Degradation: Interactions with cupric (Cu²⁺) and cuprous (Cu⁺) ions, particularly in the presence of dissolved oxygen, can lead to both the cleavage of SPS into MPS and the further oxidation of these species.[6][8]

  • Mutual Conversion: A dynamic equilibrium exists where the monomer MPS can be oxidized back to the dimer SPS in the presence of cupric ions.[8][9]

The primary and most stable decomposition product that accumulates in the bath is 1,3-propanedisulfonic acid (PDS) .[7][9][10] The accumulation of PDS and the consumption of SPS are directly linked to the deterioration of plating performance.[6][8][9]

Visualizing the Decomposition Pathway

The following diagram illustrates the key relationships in the SPS lifecycle within a copper plating bath.

SPS_Decomposition cluster_bath Plating Bath Environment cluster_effects Observed Effects SPS SPS (Active Accelerator) MPS MPS (Active Monomer) SPS->MPS Electrochemical Reduction (Cathode) / Chemical Cleavage PDS PDS (Inactive By-product) SPS->PDS Anodic Oxidation / Chemical Degradation Good_Plating Desired Bottom-Up Fill & Bright Deposit SPS->Good_Plating Promotes MPS->SPS Oxidative Dimerization MPS->PDS Oxidation Poor_Plating Plating Defects (Voids, Dullness) PDS->Poor_Plating Contributes to Cu_ions Cu²⁺ / Cu⁺ Ions + O₂

Caption: Lifecycle of SPS, showing its conversion to the active monomer MPS and degradation to inactive PDS.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of significant SPS decomposition in my plating bath?

A: The initial indicators are often a degradation in the visual quality of the copper deposit. You may observe a loss of brightness, a hazy or cloudy appearance, or a dull finish.[11] In more advanced applications, you will see a decline in "throwing power" or "bottom-up filling" capability, leading to defects like voids and seams in trenches and vias.[8][9]

Q2: How does the decomposition product PDS affect the plating process?

A: 1,3-propanedisulfonic acid (PDS) is electrochemically inactive and does not contribute to the acceleration of copper deposition.[8] Its primary negative impact is that its accumulation signifies a corresponding loss of the active accelerator, SPS. Studies have shown that the addition of PDS to a fresh bath compromises via-filling performance, suggesting it may also have a mild interfering effect on the actions of the remaining additives.[7][9]

Q3: Is it better to add more SPS to an aging bath or to perform a bath replacement?

A: While adding more SPS can temporarily restore the accelerator concentration, it does not remove the accumulated decomposition products like PDS. This can lead to an imbalanced bath chemistry with unpredictable performance. A "bleed and feed" approach, where a portion of the old bath is removed and replenished with fresh solution, is a common strategy to extend bath life. However, once plating defects become persistent despite replenishment, a full bath replacement is the most reliable solution to restore optimal performance.[12]

Q4: Can I analyze the concentration of SPS and its breakdown products in my bath?

A: Yes. Several analytical techniques are available.

  • Cyclic Voltammetry Stripping (CVS): This is a widely used electrochemical technique for monitoring the overall activity of the accelerator.[3][13] It is effective for process control but may not distinguish perfectly between SPS and its active breakdown product, MPS.[3]

  • High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC): These are more precise methods that can separate and quantify the absolute concentrations of individual components, including SPS, MPS, and PDS.[14][15] This provides a much clearer picture of the bath's health.[14][15]

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique provides definitive identification and quantization of additives and their by-products.[7][10]

Q5: Does the type of anode used affect the rate of SPS decomposition?

A: Yes. The anode is a primary site for the oxidative decomposition of SPS.[6][7] Using insoluble anodes (like iridium oxide-coated titanium) can contribute to the direct electrochemical oxidation of SPS to PDS.[9] While soluble copper anodes also contribute to degradation through the generation of cuprous ions, using phosphorized copper anodes is a strategy sometimes employed to manage anode behavior, though its effect on the SPS decomposition rate may not be significant.[12] Separating the anode and cathode compartments with a membrane is an effective engineering control to inhibit anodic decomposition and extend bath lifetime.[13]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common plating issues related to SPS decomposition.

Observed Symptom Probable Cause(s) Recommended Diagnostic Actions Corrective Actions
Dull or Hazy Deposit 1. Low concentration of active SPS.[11] 2. High concentration of organic contaminants/by-products.1. Analyze accelerator activity using CVS. 2. For precise measurement, use HPLC to quantify SPS and PDS concentrations.[15]1. Make a small, incremental addition of SPS and observe the effect on a test panel. 2. Perform a carbon treatment to remove organic impurities. 3. Initiate a "bleed and feed" replenishment schedule.
Poor Via/Trench Filling (Voids, Seams) 1. Severe depletion of SPS.[8][9] 2. Accumulation of PDS, hindering superconformal deposition.[7][9]1. Use HPLC or LC-MS to confirm low SPS and high PDS levels. 2. Review bath age and total charge passed (Amp-hours). The decomposition is correlated with the electroplating charge.[6][7]1. A significant "bleed and feed" or a complete bath replacement is likely necessary. 2. Review and optimize the replenishment rate based on bath usage.
Increased Internal Stress / Brittle Deposit 1. Imbalance of organic additives. 2. Incorporation of decomposition by-products into the deposit.1. Check deposit stress using bent strip or other mechanical methods. 2. Run a Hull Cell test to evaluate the deposit across a range of current densities.1. Perform a carbon treatment to remove unwanted organics. 2. Adjust additive concentrations based on analysis and Hull Cell results. 3. If unresolved, a bath replacement is recommended.
Inconsistent Plating Rate 1. Fluctuating concentration of active accelerator (SPS/MPS). 2. Interference from unknown by-products.1. Increase the frequency of CVS analysis to track accelerator activity fluctuations. 2. Analyze for metallic contaminants (e.g., iron), which can affect bath chemistry.[16]1. Stabilize the SPS concentration through more frequent, smaller additions. 2. Dummy the bath at low current density to plate out metallic impurities.[16]

Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing issues suspected to be related to SPS decomposition.

Troubleshooting_Workflow start Plating Defect Observed (e.g., Dullness, Voids) check_params Step 1: Verify Basic Parameters (Temp, pH, Agitation, CD) start->check_params hull_cell Step 2: Run Hull Cell Test check_params->hull_cell cvs_analysis Step 3: Analyze Accelerator via CVS hull_cell->cvs_analysis is_cvs_low Is CVS Reading Low? cvs_analysis->is_cvs_low hplc_analysis Step 4 (Advanced): Quantify Organics via HPLC / LC-MS is_hplc_bad SPS Low / PDS High? hplc_analysis->is_hplc_bad is_cvs_low->hplc_analysis No, or problem persists action_add_sps Action: Incremental SPS Addition is_cvs_low->action_add_sps Yes action_carbon Action: Carbon Treatment is_hplc_bad->action_carbon No, but suspect other organics action_bleed_feed Action: Bleed & Feed is_hplc_bad->action_bleed_feed Yes, moderately action_replace Action: Full Bath Replacement is_hplc_bad->action_replace Yes, severely end_resolve Problem Resolved action_add_sps->end_resolve action_carbon->end_resolve action_bleed_feed->end_resolve action_replace->end_resolve

Sources

Optimization

Technical Support Center: The Dichotomy of Bis-(sodium sulfopropyl)-disulfide (SPS) in Copper Electroplating

Welcome to the technical support center dedicated to understanding and troubleshooting the nuanced behavior of Bis-(sodium sulfopropyl)-disulfide (SPS) in copper electroplating. While traditionally recognized as an accel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to understanding and troubleshooting the nuanced behavior of Bis-(sodium sulfopropyl)-disulfide (SPS) in copper electroplating. While traditionally recognized as an accelerator and brightener, at low concentrations, SPS can exhibit a paradoxical suppression effect, leading to a range of experimental challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering in-depth troubleshooting advice and answers to frequently asked questions.

Part 1: Troubleshooting Guide - From Symptoms to Solutions

This section addresses specific issues that may arise during your copper electroplating experiments when SPS concentrations are suboptimal.

Issue 1: Dull or Matte Copper Deposits

Symptom: The electroplated copper layer lacks the expected brightness and appears dull or matte.

Underlying Cause: At sufficient concentrations, SPS acts as a grain refiner, leading to a bright, smooth surface.[1] However, at low concentrations, the suppression effect can dominate without providing adequate grain refinement. This results in a larger, less uniform grain structure, which scatters light and appears dull.[2] An imbalance with other additives, such as a low concentration of chloride ions, can also contribute to dull deposits.[3]

Troubleshooting Steps:

  • Verify SPS Concentration: The most critical step is to confirm the SPS concentration in your plating bath. Degradation of SPS into its byproducts can reduce its effective concentration over time.[4]

  • Analyze Bath Composition: Ensure other bath components are within their optimal range. Low chloride levels (<20 ppm) can lead to dull deposits.[3]

  • Optimize Current Density: While high current densities can cause burning, a very low current density in conjunction with low SPS might not provide enough energy for effective grain refinement.[5] Experiment with slightly increasing the current density within the recommended range.

  • Perform a Hull Cell Test: This is a valuable diagnostic tool to observe the quality of the deposit over a range of current densities. A Hull cell test can quickly indicate if the brightener (SPS) concentration is too low.[3]

Issue 2: Poor Adhesion, Peeling, or Blistering

Symptom: The deposited copper layer flakes, peels, or forms blisters, indicating poor adhesion to the substrate.[2]

Underlying Cause: While poor adhesion is often linked to inadequate substrate cleaning, a low SPS concentration can be a contributing factor.[6] Insufficient SPS can lead to higher internal stress in the copper deposit.[7] This stress, combined with any minor surface imperfections or contaminants, can cause the deposit to detach from the substrate.[8]

Troubleshooting Steps:

  • Thorough Substrate Preparation: This is the most common cause of poor adhesion.[2] Ensure a rigorous cleaning and activation process to remove all organic residues, oxides, and other contaminants.

  • Evaluate Internal Stress: If you have access to stress measurement tools, assess the internal stress of your deposit. High tensile stress can be an indicator of suboptimal additive concentrations.

  • Increase SPS Concentration: A controlled increase in SPS concentration can help reduce internal stress and improve adhesion.[7]

  • Check for Organic Contamination in the Bath: Organic contaminants can interfere with the function of additives and lead to poor adhesion. A carbon treatment of the plating bath may be necessary.[9]

Issue 3: Pitting in the Copper Deposit

Symptom: Small holes or pits are visible on the surface of the electroplated copper.[5]

Underlying Cause: Pitting is often caused by the trapping of hydrogen bubbles or particulate matter on the cathode surface.[5] While not always directly caused by low SPS, an imbalanced bath with insufficient SPS can exacerbate the issue. A well-balanced additive package, including the correct SPS concentration, promotes a smooth, uniform deposition that can help prevent bubble adhesion.

Troubleshooting Steps:

  • Improve Bath Agitation: Proper agitation helps to dislodge hydrogen bubbles from the cathode surface. Air or mechanical agitation is recommended.[9]

  • Filter the Plating Solution: Continuous filtration is crucial to remove suspended particles that can cause pitting.[5]

  • Optimize Additive Concentrations: Ensure that all additives, including SPS, are at their recommended levels. An imbalance can disrupt the desired plating mechanism.

  • De-gas the Solution: If excessive gassing is observed, it may be necessary to de-gas the plating solution prior to use.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for SPS in a copper electroplating bath?

A1: SPS is typically used in a concentration range of 10-50 mg/L (ppm) to act as a brightener and grain refiner.[8] However, the optimal concentration can vary depending on the specific bath chemistry, operating conditions, and desired deposit properties.

Q2: How does low-concentration SPS cause a suppression effect?

A2: The exact mechanism is complex and a subject of ongoing research. However, it is believed that at low concentrations, SPS molecules or their initial breakdown products can adsorb onto the copper surface, partially blocking sites for copper ion reduction without providing the full catalytic effect seen at higher concentrations. This leads to an increase in charge-transfer resistance and a decrease in the overall plating rate.

Q3: Can the degradation of SPS affect my experiment?

A3: Yes, significantly. SPS can decompose into byproducts like 3-mercapto-1-propane sulfonic acid (MPSA) and 1,3-propane disulfonic acid (PDS).[4] The formation of these byproducts reduces the effective concentration of SPS, potentially leading to a shift from an accelerating to a suppressing effect and can result in the deterioration of the copper deposit's properties.[4]

Q4: How can I monitor the concentration of SPS and its byproducts in my plating bath?

A4: Cyclic Voltammetry Stripping (CVS) is a widely used electrochemical technique to monitor the concentration of organic additives, including SPS, in plating baths.[10][11] For more detailed analysis of byproducts, techniques like mass spectrometry may be required.[8]

Q5: What is the role of other additives, like PEG and chloride ions, in the context of low-concentration SPS?

A5: Polyethylene glycol (PEG) is a suppressor, and chloride ions are essential for the function of both PEG and SPS. The interplay between these additives is critical. At low SPS concentrations, the suppressive effect of the PEG-chloride complex may not be effectively counteracted, leading to an overall inhibition of the plating process.

Part 3: Experimental Protocols & Data

Standard Operating Conditions for Acid Copper Electroplating with SPS

For reproducible results, it is crucial to maintain consistent operating parameters. The following table provides a general guideline for an acid copper electroplating bath containing SPS.

ParameterRecommended RangePotential Issues with Deviation
Copper Sulfate (CuSO₄·5H₂O) 200 - 250 g/LLow: Reduced plating rate; High: Increased viscosity
Sulfuric Acid (H₂SO₄) 50 - 75 g/LLow: Poor conductivity; High: Can cause precipitation
Chloride Ions (Cl⁻) 50 - 100 ppmLow: Dull deposits; High: Anode polarization
SPS 10 - 50 ppmLow: Suppression, dullness; High: Can cause brittleness
PEG (e.g., MW 3400) 100 - 300 ppmLow: Reduced suppression; High: Excessive suppression
Temperature 22 - 30 °CLow: Reduced plating rate; High: Additive degradation
Cathode Current Density 2 - 4 A/dm²Low: Slow plating; High: Burning, rough deposits
Agitation Moderate (Air or Mechanical)None: Pitting, uneven plating; Excessive: Can alter deposit
Protocol for Cyclic Voltammetry (CV) Analysis of SPS Concentration

This protocol provides a basic framework for using CV to assess the relative concentration of SPS in your plating bath.

  • Prepare the Electrochemical Cell: Use a three-electrode setup with a platinum rotating disk electrode (RDE) as the working electrode, a copper or platinum counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Prepare the Electrolyte: Use a sample of your copper plating bath as the electrolyte.

  • Set the CV Parameters:

    • Potential Range: Scan from a potential where no copper deposition occurs (e.g., +1.0 V vs. Ag/AgCl) to a potential where significant copper deposition occurs (e.g., -0.5 V vs. Ag/AgCl) and back.

    • Scan Rate: A typical scan rate is 50-100 mV/s.

    • Rotation Speed (for RDE): Set to a constant speed, for example, 1000 rpm.

  • Run the CV: Perform a cyclic voltammogram on your bath sample.

  • Analyze the Voltammogram: The area of the copper stripping peak is proportional to the amount of copper deposited, which is influenced by the concentration of additives. A smaller stripping peak compared to a standard bath can indicate a lower effective SPS concentration.

  • Standard Addition: To quantify the SPS concentration, perform standard additions of a known SPS solution to your bath sample and record the change in the stripping peak area.[10]

Protocol for Electrochemical Impedance Spectroscopy (EIS) of the Plating Bath

EIS is a powerful technique to investigate the electrochemical processes occurring at the electrode-electrolyte interface.

  • Prepare the Electrochemical Cell: Use the same three-electrode setup as for CV.

  • Set the DC Potential: Apply a constant DC potential at which copper deposition occurs.

  • Apply the AC Perturbation: Superimpose a small amplitude AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

  • Record the Impedance Data: Measure the impedance response of the system at each frequency.

  • Analyze the Nyquist Plot: The resulting Nyquist plot can provide information about the charge-transfer resistance (related to the plating rate) and the double-layer capacitance. An increase in the charge-transfer resistance can indicate a suppression effect, which may be caused by a low SPS concentration.[12]

Part 4: Visualizations

Mechanism of SPS in Copper Electroplating

The following diagram illustrates the dual role of SPS as both a suppressor at low concentrations and an accelerator at higher concentrations.

SPS_Mechanism cluster_low_sps Low SPS Concentration cluster_high_sps Optimal SPS Concentration Low_SPS Low [SPS] Partial_Adsorption Partial Surface Adsorption Low_SPS->Partial_Adsorption Insufficient surface coverage Suppression Suppression of Cu2+ Reduction (Increased Charge Transfer Resistance) Partial_Adsorption->Suppression Dull_Deposit Dull/Matte Deposit Suppression->Dull_Deposit High_SPS Optimal [SPS] Catalytic_Adsorption Catalytic Surface Adsorption High_SPS->Catalytic_Adsorption Effective surface coverage Acceleration Acceleration of Cu2+ Reduction (Formation of Cu(I)-thiolate complex) Catalytic_Adsorption->Acceleration Bright_Deposit Bright/Smooth Deposit Acceleration->Bright_Deposit Troubleshooting_Dull_Deposit Start Symptom: Dull Copper Deposit Check_SPS 1. Verify SPS Concentration (CVS Analysis) Start->Check_SPS Check_Bath 2. Analyze Bath Composition (Cl-, Cu2+, Acid) Check_SPS->Check_Bath If SPS is low, adjust. If okay, proceed. Optimize_Current 3. Optimize Current Density Check_Bath->Optimize_Current If imbalanced, correct. If okay, proceed. Hull_Cell 4. Perform Hull Cell Test Optimize_Current->Hull_Cell Observe deposit quality Solution Solution: Adjust SPS/Bath/Parameters Hull_Cell->Solution

Caption: Troubleshooting workflow for dull deposits.

References

  • Effects of SPS concentration on electrodeposition and morphology of copper coatings. (2025). Journal of Physics: Conference Series, 3068(1), 012053. [Link]

  • How to inspect defects in copper plating layers? (2025, July 1).
  • In Situ Monitoring of Additives in Copper Plating Baths by Cyclic Voltammetric Stripping with a Microelectrode. (2025, August 9). Request PDF. [Link]

  • The Role of SPS in Damascene Copper Electropl
  • Additive Behavior During Copper Electrodeposition in Solutions Containing Cl-, PEG, and SPS. (2025, August 9). Request PDF. [Link]

  • Degradation of Bis(3-sulfopropyl) Disulfide and Its Influence on Copper Electrodeposition for Feature Filling. (2025, August 9). Request PDF. [Link]

  • Standard Oper
  • Effect of SPS concentration on the surface morphology of electrolytic copper foil. (n.d.). ResearchGate. [Link]

  • Effects of SPS concentration on electrodeposition and morphology of copper coatings. (n.d.). Scite. [Link]

  • Electrochemical Analysis of Aged Copper Plating Bath in Wafer Level Packaging (Part 1). (n.d.). IMAPS.
  • Effect of SPS concentration on the surface morphology of copper... (n.d.). ResearchGate. [Link]

  • PCB Plating Defects and How to Prevent Them. (2025, September 23). ALLPCB. [Link]

  • Copper Plating Baths: Detecting Accelerator Breakdown Products Via CVS. (2021, February 24). AZoM. [Link]

  • Electrochemical Impedance Spectroscopy Investigation of Bath Aging in Damascene Process Chemistries. (n.d.). ECS.
  • Trouble Shooting Acid Copper Electrolytes. (n.d.). Think & Tinker, Ltd.
  • Effect of Cu(I) on electrochemical behavior and surface morphology of electrodeposited copper for different accelerators. (2025, August 9). Request PDF. [Link]

  • Electrochemical Impedance Spectroscopy to Investigate Electropl
  • Application of Electrochemical Impedance Spectroscopy (EIS) to Study the Effect of Temperature and Ion Concentration During Electroplating of Copper from an Acidic Bath. (n.d.). Semantic Scholar. [Link]

  • Electrodeposition of Cu in the PEI-PEG-Cl-SPS Additive System. (n.d.). Journal of The Electrochemical Society.
  • Cyclic Voltammetry Stripping Analysis to Determine Iodide Ion Concentration in Cu Plating Bath. (2025, August 4). ResearchGate. [Link]

  • Main Impact Factors on Internal Stress of Electroless Deposited Copper Films. (2025, August 6). ResearchGate. [Link]

  • Accuracy Improvement in Cyclic Voltammetry Stripping Analysis of Thiourea Concentration in Copper Plating Baths. (2025, August 9). ResearchGate. [Link]

  • Enhanced copper bath monitoring using electrochemical impedance spectroscopy. (n.d.). ResearchGate. [Link]

  • Analysis and troubleshooting of common faults in bright acid copper plating: the coating is not bright in low current density area. (2023, March 10). iMedia. [Link]

  • Stress and microstructure in electrodeposited copper nanofilms and the effect of chloride and polyethylene glycol (PEG). (n.d.). University of Limerick.
  • SPS Adsorption and Desorption during Copper Electrodeposition and Its Impact on PEG Adsorption. (2025, August 6). Request PDF. [Link]

  • Acid Copper Plating Problems: FAQs + Q&A Forum. (n.d.). Finishing.com. [Link]

  • What Are the Common Problems of Copper Plating Technology in PCB? (2025, May 1). South Electronic. [Link]

  • Types and Causes of Plating Defects and Solutions for Problems in Observation and Evaluation. (n.d.). KEYENCE. [Link]

  • Observation and Analysis of Plating Defects. (n.d.). KEYENCE. [Link]

  • Copper Plating Troubleshooting Tips. (n.d.). Sharretts Plating Company. [Link]

  • Acidic Copper Sulfate Bath Leveling Issues. (2023, November 23). Reddit. [Link]

  • Reliable Acid Copper Plating for Metalliz
  • COPPER ELECTROPLATING. (2023, November 22). T.J.
  • Mechanism of SPS acceleration in a PEG containing copper plating b
  • Low internal stress copper electroplating method. (n.d.).
  • Copper Plating Problems (& Their Solutions). (2024, October 4). ChemResearch Co. [Link]

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Troubleshooting

Technical Support Center: The Influence of 1,3-Propane Disulfonic Acid (PDS) on Via Filling Performance

Welcome to our dedicated technical support center for professionals in semiconductor manufacturing and printed circuit board (PCB) fabrication. This guide provides in-depth troubleshooting advice and answers to frequentl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for professionals in semiconductor manufacturing and printed circuit board (PCB) fabrication. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of 1,3-propane disulfonic acid (PDS), a primary decomposition product of the accelerator bis-(3-sulfopropyl) disulfide (SPS), on copper via filling processes.

Introduction to the PDS Challenge

In modern copper electroplating for via filling, a synergistic blend of organic additives is essential for achieving the desired "bottom-up" or "superconformal" fill.[1] Bis-(3-sulfopropyl) disulfide (SPS) is a widely used accelerator that promotes rapid copper deposition at the bottom of vias.[2][3] However, during the electroplating process, SPS undergoes oxidative decomposition, leading to the formation and accumulation of 1,3-propane disulfonic acid (PDS).[2][4][5][6] While initially considered relatively inert, research has demonstrated that PDS accumulation can significantly degrade via filling performance and negatively impact the physical properties of the copper deposit.[7]

This guide is designed to equip you with the knowledge to diagnose, troubleshoot, and mitigate issues arising from PDS in your copper electroplating bath.

Troubleshooting Guide: Via Filling Defects Linked to PDS Accumulation

This section addresses common via filling problems, their root causes related to PDS, and systematic approaches to resolve them.

Issue 1: Incomplete Via Filling or Void Formation

Symptoms:

  • Cross-sectional analysis reveals voids or "keyholes" within the via.[8][9]

  • Center-up filling is observed instead of the desired bottom-up fill.

  • A significant decrease in filling capability over the lifespan of the plating bath.

Root Cause Analysis:

The primary cause of incomplete filling due to PDS is the reduction of the net acceleration effect in the plating bath.[5][6] This occurs through two main mechanisms:

  • SPS Consumption: The conversion of the SPS accelerator to PDS inherently lowers the concentration of the active accelerator in the bath.[5][6]

  • Masking Effect: PDS has been shown to counteract or "mask" the accelerating effect of the remaining SPS.[4][7] This interference disrupts the delicate balance of additives required for bottom-up filling, leading to conformal deposition or even accelerated plating on the surface, which closes off the via before it is completely filled.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete via filling.

Detailed Troubleshooting Steps:

  • Quantify Additive Concentrations:

    • Protocol: Utilize High-Performance Liquid Chromatography (HPLC) to determine the absolute concentrations of both SPS and PDS in the plating bath.[10][11] While Cyclic Voltammetric Stripping (CVS) is excellent for measuring the effective accelerator activity, it may not distinguish between SPS and its breakdown products.[3][12][13] HPLC provides a more precise chemical fingerprint of the bath's health.[11]

    • Rationale: Establishing a baseline and tracking the accumulation of PDS relative to the consumption of SPS is critical for accurate diagnosis.

  • Analyze the SPS to PDS Ratio:

    • Action: Compare the measured concentrations to your process baseline. A significant increase in PDS concentration, even with SPS in the acceptable range, points to PDS-induced interference.

    • Rationale: The ratio of accelerator to its primary breakdown product can be a more insightful process control metric than absolute concentrations alone.

  • Corrective Actions:

    • SPS Replenishment: If the SPS concentration is low, replenish it to the target level.

    • Bath Dilution: For high PDS levels, a partial bath dilution (bleed and feed) can reduce the concentration of PDS and other detrimental breakdown products.

    • Carbon Treatment: Activated carbon treatment can be effective in removing organic breakdown products, including PDS. However, this must be done cautiously as it can also remove active additives, requiring subsequent re-dosing.

Issue 2: Poor Physical Properties of Copper Deposit (Increased Stress, Low Ductility)

Symptoms:

  • Copper deposits exhibit high internal tensile stress.

  • Reduced elongation or ductility of the plated film, making it brittle.[7]

  • Loss of luster or changes in the surface appearance of the copper.[7]

Root Cause Analysis:

PDS can be co-deposited into the growing copper film.[4] The incorporation of these organic molecules disrupts the crystal structure of the copper, leading to increased internal stress and a decrease in mechanical properties like ductility.[7] This can compromise the reliability of the interconnects, especially under thermal cycling.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor deposit properties.

Detailed Troubleshooting Steps:

  • Correlate Physical Properties with Bath Age:

    • Action: Track deposit stress and ductility as a function of the bath's operational age (e.g., in Ampere-hours). Correlate this data with PDS concentration measurements.

    • Rationale: This establishes a clear process window for PDS accumulation, allowing you to predict when deposit properties will degrade.

  • Implement PDS Removal/Reduction:

    • Protocol: Based on the correlation data, establish a regular bath maintenance schedule. This typically involves a "bleed and feed" strategy where a portion of the aged bath is replaced with fresh electrolyte to control PDS concentration below the critical threshold.

    • Rationale: Proactive maintenance is more effective and economical than reactive troubleshooting after product failure.

  • Optimize Annealing Process:

    • Action: While PDS co-deposition increases stress, subsequent annealing can help recrystallize the copper and relieve some of this stress. However, studies show that high levels of incorporated PDS can inhibit this process.[7]

    • Rationale: Controlling PDS in the bath is the primary solution. Annealing should be seen as a standard process step, not a fix for a contaminated electrolyte.

Frequently Asked Questions (FAQs)

Q1: How is 1,3-propane disulfonic acid (PDS) formed in the plating bath?

PDS is the final, stable oxidation product of the accelerator SPS.[2] The decomposition can occur through electrochemical oxidation during the plating process.[2][5] The disulfide bond in SPS is cleaved, and through intermediate steps, which may involve 3-mercapto-1-propane sulfonic acid (MPSA), the molecule is oxidized to form PDS, which is highly stable and accumulates in the bath.[5][6]

SPS_Decomposition SPS SPS (Accelerator) Intermediates Intermediates (e.g., MPSA) SPS->Intermediates Oxidation PDS PDS (Stable Byproduct) Intermediates->PDS Further Oxidation

Caption: Simplified decomposition pathway of SPS to PDS.

Q2: Does PDS have any beneficial effects?

No, current research indicates that the accumulation of PDS is detrimental to the via filling process.[2] It does not contribute to the accelerating effect and its presence leads to the negative outcomes described in this guide, such as masking the accelerator and degrading deposit properties.[4][5]

Q3: What is a typical critical concentration for PDS?

The critical concentration of PDS can vary significantly depending on the specific plating chemistry (suppressor, leveler types), operating conditions (current density, temperature), and the geometry of the features being filled (via diameter and aspect ratio). It is essential for users to characterize their own process. As a general guideline, performance degradation is often observed when PDS concentrations rise to levels comparable to that of the SPS accelerator.

Q4: Can I use Cyclic Voltammetric Stripping (CVS) to measure PDS?

CVS is an electrochemical technique that measures the activity of additives by observing their effect on the copper deposition and stripping rate.[3][13] PDS is not electrochemically active in the same way as SPS and is therefore not directly measured by standard CVS methods.[10][12] While a decrease in the CVS response may indicate a loss of SPS and accumulation of byproducts like PDS, it is an indirect measurement. For direct quantification of PDS, chromatographic methods like HPLC are required.[10][11]

Q5: Besides PDS, what other SPS breakdown products should I be aware of?

3-mercapto-1-propane sulfonic acid (MPSA) is a key intermediate in the decomposition of SPS.[5][6] Unlike PDS, MPSA is also an accelerator.[14][15] However, it is less stable than SPS and can be readily oxidized to PDS. The presence of MPSA can complicate CVS analysis, as it also contributes to the acceleration effect.[15]

Summary of Key Parameters

ParameterTypical Issue When Out of SpecRecommended Monitoring Technique
SPS Concentration Incomplete fill, voidsHPLC, CVS (for activity)
PDS Concentration Incomplete fill, high deposit stress, low ductilityHPLC
SPS:PDS Ratio Indicator of bath aging and performance degradationCalculated from HPLC data
Deposit Stress Film cracking, reliability issuesStress Measurement Tool
Deposit Ductility Film cracking during thermal cyclingTensile Tester, Bend Test

References

  • Kimizuka, R., Toda, H., et al. (2015). Influence of SPS Decomposition Product 1,3-Propane Disulfonic Acid on Electrolytic Copper Via Filling Performance. Journal of The Electrochemical Society, 162(12), D584-D588. Available at: [Link]

  • ResearchGate. (2015). (PDF) Influence of SPS Decomposition Product 1,3-Propane Disulfonic Acid on Electrolytic Copper Via Filling Performance. Available at: [Link]

  • Lee, H., et al. (2013). Degradation of Bis(3-sulfopropyl) Disulfide and Its Influence on Copper Electrodeposition for Feature Filling. Journal of The Electrochemical Society, 160(12), D3179-D3185. Available at: [Link]

  • Wang, C., et al. (2018). Investigation of Bis-(3-sodiumsulfopropyl disulfide) (SPS) Decomposition in a Copper-Electroplating Bath Using Mass Spectroscopy. Journal of The Electrochemical Society, 165(14), D749-D755. Available at: [Link]

  • Dow, W., et al. The Decomposition of the Sulfonate Additive Sulfopropyl Sulfonate in Acid Copper Electroplating Chemistries. Available at: [Link]

  • RayPCB. (n.d.). Explaining Via-filling Plating in PCB Manufacturing Process. Available at: [Link]

  • AZoM. (2021). Copper Plating Baths: Detecting Accelerator Breakdown Products Via CVS. Available at: [Link]

  • ALLPCB. (n.d.). Troubleshooting Common Via-in-Pad Issues: A Practical Guide. Available at: [Link]

  • Newton, B. (2004). Analysis and Control of Plating Baths Chromatography Vs CVS. SUR/FIN Conference. Available at: [Link]

  • Sierra Circuits. (2024). PCB Via Filling Techniques Designers Should Know. Available at: [Link]

  • PCBTok. (2022). The Complete Introduction to Via Filling. Available at: [Link]

  • EBest Circuit. (2025). Via Filling the Circuit Board Technique for PCB Fabrication. Available at: [Link]

  • Wang, C., et al. (2019). Use of 3,3-Thiobis(1-propanesulfonate) to Accelerate Microvia Filling by Copper Electroplating. Journal of The Electrochemical Society, 166(1), D3123-D3129. Available at: [Link]

  • ALLPCB. (n.d.). Troubleshooting Buried Via Reliability Issues: A Practical Guide. Available at: [Link]

  • Kim, S., et al. (2017). Catalytic behavior of 3-mercapto-1-propane sulfonic acid on Cu electrodeposition and its effect on Cu film properties for CMOS device metallization. Journal of The Electrochemical Society, 164(6), D326-D332. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Analytical Techniques for Quantifying Bis-(sodium sulfopropyl)-disulfide (SPS) in Plating Baths

The precise control of organic additives is paramount in modern electroplating, particularly in the demanding environment of copper damascene processes for semiconductor manufacturing. Among these additives, Bis-(sodium...

Author: BenchChem Technical Support Team. Date: January 2026

The precise control of organic additives is paramount in modern electroplating, particularly in the demanding environment of copper damascene processes for semiconductor manufacturing. Among these additives, Bis-(sodium sulfopropyl)-disulfide (SPS) serves as a critical accelerator or brightener, directly influencing the filling performance, deposit morphology, and overall quality of the copper interconnects.[1][2] Inadequate or excessive SPS concentrations can lead to plating defects such as voids, seams, and undesirable grain structures. Consequently, robust and accurate quantification of SPS in complex plating bath matrices is essential for process control and troubleshooting.

This guide provides an in-depth comparison of the two primary analytical techniques employed for SPS quantification: Cyclic Voltammetry Stripping (CVS) and High-Performance Liquid Chromatography (HPLC). We will explore the fundamental principles, experimental workflows, and performance characteristics of each method, offering field-proven insights to guide researchers and process engineers in selecting the optimal technique for their specific needs.

The Challenge of SPS Analysis

Quantifying SPS is complicated by the harsh chemical matrix of acid copper plating baths, which typically contain high concentrations of copper sulfate and sulfuric acid, alongside other organic additives like suppressors (e.g., polyethylene glycol) and levelers.[3][4] Furthermore, SPS undergoes electrochemical and chemical transformations during plating, leading to the formation of breakdown products such as 3-mercapto-1-propane sulfonic acid (MPS).[1][5][6] An ideal analytical method must not only quantify the parent SPS molecule but should also ideally distinguish it from these electrochemically active byproducts, which can interfere with measurements.[1][7]

Cyclic Voltammetry Stripping (CVS)

CVS is the most widely adopted technique for monitoring organic additives in the plating industry.[8][9][10] It is an electrochemical method that does not directly measure the concentration of SPS, but rather its effective activity by quantifying its influence on the copper deposition rate.[9][10]

Principle of Operation

CVS operates by cycling the potential of a rotating platinum disk electrode immersed in the plating bath. During the cathodic scan, copper is plated onto the electrode. During the subsequent anodic scan, the deposited copper is stripped off. The total charge required to strip the copper (the stripping peak area, Ar) is directly proportional to the amount of copper deposited, which in turn is highly sensitive to the presence of organic additives.[5][10]

SPS, as an accelerator, counteracts the effect of suppressor additives, leading to an increased rate of copper deposition. This results in a larger stripping peak area (Ar) compared to a bath without SPS. By calibrating the change in Ar with known SPS concentrations, the effective concentration in an unknown sample can be determined.[5][11]

Experimental Protocol: Modified Linear Approximation Technique (MLAT)

The MLAT is a common CVS procedure for determining accelerator concentration.[12][13]

  • Preparation: A sample of the production bath is taken. A "Virgin Make-up Solution" (VMS), containing all inorganic components but no organic additives, is used as the base electrolyte.[13]

  • Blank Measurement: A baseline voltammogram is recorded in the VMS to obtain a reference stripping charge.

  • Sample Measurement: A small, precise volume of the production bath sample is added to the VMS. The CVS measurement is repeated, and the stripping charge is recorded. The increase in charge reflects the activity of the accelerator in the sample.

  • Calibration: A standard solution of SPS is titrated into the measurement cell in several small increments. A CVS scan is performed after each addition.

  • Quantification: The stripping charge is plotted against the added standard concentration. The resulting titration curve is used to calculate the concentration of the accelerator in the original bath sample. The system quantifies the "effective" SPS concentration in units like mL/L of the additive package.[9]

CVS_Workflow cluster_prep Preparation cluster_analysis Analysis Cycle VMS Prepare Virgin Make-up Solution (VMS) Blank 1. Measure Stripping Charge (Ar) in VMS + Suppressor VMS->Blank Sample Obtain Production Bath Sample AddSample 2. Add Bath Sample to Cell Sample->AddSample MeasureSample 3. Measure Sample Stripping Charge AddSample->MeasureSample Titrate 4. Titrate with SPS Standard MeasureSample->Titrate MeasureStd 5. Measure Stripping Charge After Each Addition Titrate->MeasureStd MeasureStd->Titrate Repeat n times Calculate 6. Calculate Concentration from Titration Curve (MLAT) MeasureStd->Calculate HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Quantification Standards Prepare SPS Calibration Standards Inject 1. Inject Sample/Standard into HPLC Standards->Inject Sample Dilute Production Bath Sample Sample->Inject Separate 2. Separate on C18 Column (Ion-Pair Mobile Phase) Inject->Separate Detect 3. Detect with UV Detector Separate->Detect Quantify 4. Integrate SPS Peak Area Detect->Quantify CalCurve Generate Calibration Curve from Standards Quantify->CalCurve For Standards Calc Calculate Absolute Concentration in Sample Quantify->Calc For Sample CalCurve->Calc

Sources

Comparative

High-performance liquid chromatography (HPLC) methods for Bis-(sodium sulfopropyl)-disulfide analysis

An Expert's Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Bis-(sodium sulfopropyl)-disulfide Introduction: The Analytical Challenge of Bis-(sodium sulfopropyl)-disulfide (...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Bis-(sodium sulfopropyl)-disulfide

Introduction: The Analytical Challenge of Bis-(sodium sulfopropyl)-disulfide (SPS)

Bis-(sodium sulfopropyl)-disulfide (SPS) is a critical component in various industrial applications, most notably as a 'brightener' or 'accelerant' in the copper electroplating industry, which is fundamental to semiconductor manufacturing. The precise concentration and purity of SPS in plating baths directly influence the quality, reliability, and performance of the resulting copper interconnects. An imbalance or degradation of SPS can lead to defects such as voids or seams in the copper deposition.

However, the analysis of SPS presents significant challenges for chromatographers:

  • High Polarity: As a disodium sulfonate salt, SPS is extremely polar and water-soluble, making it difficult to retain on traditional reversed-phase HPLC columns.

  • Lack of a Strong Chromophore: SPS does not possess a significant UV-absorbing chromophore, which complicates detection and quantification using standard UV-Vis detectors.

  • Complex Matrix: Plating baths are complex matrices containing high concentrations of acids, salts, and other organic additives, which can interfere with the analysis.

This guide provides a detailed comparison of common HPLC methodologies for SPS analysis, offering insights into the principles, performance, and practical application of each technique to help researchers and quality control chemists select the most appropriate method for their needs.

Method 1: Reversed-Phase HPLC with Ion-Pairing Chromatography (IPC)

Ion-Pairing Chromatography is a widely adopted technique that modifies a conventional reversed-phase system to enable the retention and separation of ionic and highly polar analytes like SPS.

Principle of Operation

In this method, a large, hydrophobic ion-pairing agent (e.g., Tetrabutylammonium hydroxide, TBAOH) is added to the mobile phase. This agent has a charged head that forms a neutral ion pair with the charged sulfonate groups of the SPS molecule. The hydrophobic tail of the ion-pairing agent then interacts with the non-polar stationary phase (e.g., C18), allowing for the retention and subsequent separation of the SPS-TBA complex. This mechanism effectively transforms a polar analyte into a species that can be retained on a standard reversed-phase column.

Workflow for Ion-Pairing HPLC Analysis of SPS

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sp 1. Prepare Mobile Phase (Aqueous Buffer + Organic Solvent + Ion-Pairing Reagent) ss 2. Prepare Standard/Sample (Dilute in Mobile Phase) sp->ss eq 3. Equilibrate C18 Column (Ensure stable baseline with ion-pairing reagent) ss->eq inj 4. Inject Sample eq->inj sep 5. Isocratic/Gradient Elution inj->sep det 6. Detection (UV, ELSD, or MS) sep->det integ 7. Integrate Peak Area det->integ quant 8. Quantify SPS (External Standard Calibration) integ->quant

Caption: Workflow for SPS analysis using Ion-Pairing HPLC.

Detailed Experimental Protocol: Ion-Pairing HPLC-UV

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer, for example, 20 mM potassium phosphate, and adjust the pH to 7.0.

    • Add the ion-pairing agent, Tetrabutylammonium hydroxide (TBAOH), to a final concentration of 5-10 mM.

    • The final mobile phase could be a mixture of this aqueous solution with an organic solvent like acetonitrile or methanol (e.g., 70:30 v/v Aqueous:Acetonitrile). The exact ratio must be optimized for desired retention and separation.

    • Causality: The TBAOH is essential for retaining the anionic SPS. The buffer controls the pH to ensure consistent ionization of SPS and the ion-pairing agent. Acetonitrile provides the elution strength.

  • Standard/Sample Preparation:

    • Accurately weigh and dissolve SPS standard in the mobile phase to prepare a stock solution (e.g., 1000 ppm).

    • Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 ppm) by diluting the stock solution with the mobile phase.

    • Dilute unknown samples with the mobile phase to fall within the calibration range.

  • HPLC Configuration & Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV Detector at a low wavelength, typically 210-220 nm, where the disulfide bond shows some absorbance. Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used for more universal detection.

    • System Equilibration: This is a critical step . The column must be flushed with the ion-pairing mobile phase for an extended period (often >1 hour) until a stable baseline is achieved. The ion-pairing agent needs to fully adsorb onto the stationary phase surface.

  • System Suitability Testing (Self-Validation):

    • Inject a mid-concentration standard five times.

    • The Relative Standard Deviation (%RSD) of the peak area and retention time should be < 2.0%.

    • The tailing factor for the SPS peak should be between 0.9 and 1.5.

    • Resolution between SPS and its closest eluting impurity should be > 2.0.

  • Analysis & Quantification:

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the unknown samples.

    • Quantify the SPS concentration in the samples using the linear regression equation from the calibration curve.

Performance Comparison: Ion-Pairing HPLC

ParameterPerformance Characteristics
Principle Retention of a neutral ion-pair on a non-polar stationary phase.
Advantages Excellent resolution for SPS and related impurities. Utilizes common C18 columns.
Disadvantages Long column equilibration and wash-out times. The ion-pairing agent can contaminate the column and HPLC system. Generally incompatible with Mass Spectrometry (MS) due to the non-volatile nature of the pairing agents.
Typical RT 5 - 15 minutes (highly method-dependent).
Robustness Moderate. Sensitive to mobile phase pH, ion-pair concentration, and temperature.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for analyzing very polar compounds that are poorly retained in reversed-phase chromatography. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Principle of Operation

In HILIC, the analyte (SPS) partitions between a water-enriched layer on the surface of the polar stationary phase and the bulk mobile phase, which is high in organic solvent. Elution is typically achieved by increasing the proportion of water (the strong solvent) in the mobile phase. This is essentially the inverse of reversed-phase chromatography.

Workflow for HILIC Analysis of SPS

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing mp 1. Prepare Mobile Phase (High Organic + Aqueous Buffer) sp 2. Prepare Standard/Sample (Dissolve in Mobile Phase or high organic solvent) mp->sp eq 3. Equilibrate HILIC Column (Amide, Silica, etc.) sp->eq inj 4. Inject Sample eq->inj sep 5. Gradient Elution (Increase aqueous component) inj->sep det 6. Detection (ELSD or MS) sep->det integ 7. Integrate Peak det->integ quant 8. Quantify SPS integ->quant

Caption: General workflow for SPS analysis using HILIC.

Detailed Experimental Protocol: HILIC-ELSD/MS

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Causality: Ammonium acetate is a volatile salt, making this mobile phase compatible with both ELSD and MS detectors. Acetonitrile is the weak solvent that promotes retention in HILIC mode.

  • Standard/Sample Preparation:

    • It is crucial to dissolve standards and samples in a solvent similar in composition to the initial mobile phase (i.e., high organic content). Dissolving a sample in a purely aqueous solution can lead to poor peak shape. A solvent of 80:20 Acetonitrile:Water is a good starting point.

  • HPLC Configuration & Conditions:

    • Column: HILIC column (e.g., Amide, Silica, or Zwitterionic phase; 2.1 x 100 mm, 3 µm).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2-5 µL.

    • Detector: ELSD or Mass Spectrometer (in negative ion mode).

    • Gradient Program:

      • Start at 90-95% Acetonitrile.

      • Run a linear gradient to 50-60% Acetonitrile over 10-15 minutes to elute SPS.

      • Return to initial conditions and allow for re-equilibration.

  • System Suitability Testing (Self-Validation):

    • Inject a mid-concentration standard five times.

    • %RSD of peak area and retention time should be < 3.0% (ELSD can have slightly higher variability than UV).

    • Peak tailing factor should be between 0.9 and 1.8.

  • Analysis & Quantification:

    • Generate a calibration curve. Note that ELSD response is often non-linear and may require a quadratic fit.

    • Analyze samples and quantify using the established calibration model.

Performance Comparison: HILIC

ParameterPerformance Characteristics
Principle Partitioning of a polar analyte into a water-enriched layer on a polar stationary phase.
Advantages Excellent retention for highly polar compounds like SPS. Uses volatile mobile phases, making it highly compatible with MS and ELSD.
Disadvantages Can be less robust than reversed-phase; sensitive to the water content in the mobile phase and sample solvent. Column equilibration can be slow.
Typical RT 3 - 10 minutes.
Robustness Moderate. Strict control over mobile phase composition and sample solvent is required for good reproducibility.

Comparative Summary and Recommendations

FeatureIon-Pairing HPLC (IPC)HILIC
Primary Mechanism Adsorption of an ion-pair onto a non-polar phase.Partitioning into a polar stationary phase layer.
Stationary Phase Non-polar (C18, C8)Polar (Amide, Silica, Zwitterionic)
Detector Compatibility Good with UV, ELSD. Poor with MS.Good with ELSD, Excellent with MS. Poor with UV.
Sensitivity Method-dependent, can be high with UV if a low wavelength is used.Generally good, especially with MS.
Robustness Moderate; sensitive to ion-pair concentration and pH.Moderate; sensitive to water content and sample solvent.
Throughput Lower due to long equilibration and wash times.Higher, with faster gradients and equilibration possible.
Best For... Routine QC labs with existing RP-HPLC-UV systems. Analysis of SPS and its counter-ions or less polar impurities in a single run.R&D, impurity profiling, and method development where structural confirmation by MS is required. Analysis of highly polar species.

Expert Recommendations:

  • For Routine Quality Control: If your laboratory is primarily equipped with standard HPLC-UV systems and the main goal is to quantify SPS without needing mass spectrometric data, Ion-Pairing Chromatography is a robust and well-established choice. Its main drawback is the dedicated use of a column and potentially an entire HPLC system to avoid contamination.

  • For Advanced Research and Impurity Profiling: If the goal is to identify unknown impurities, study degradation pathways, or achieve higher sensitivity, HILIC coupled with a Mass Spectrometer (HILIC-MS) is the superior method. The ability to get mass information is invaluable for structural elucidation, and the volatile mobile phases are a significant advantage.

References

  • Dow Chemical. (n.d.). COPPER GLEAM™ Additives. Retrieved from [Link]

  • Waters Corporation. (n.d.). Bis(3-sulfopropyl) disulfide. Retrieved from [Link]

  • Agilent Technologies. (2016). Analysis of Polar Semiconductor Additives. Retrieved from [Link]

Validation

A Comparative Guide to Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Studying Bis-(sodium sulfopropyl)-disulfide Adsorption

Authored by: A Senior Application Scientist This guide provides an in-depth technical comparison of Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) with other surface analysis techniques for the characterizatio...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides an in-depth technical comparison of Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) with other surface analysis techniques for the characterization of bis-(sodium sulfopropyl)-disulfide (SPS) adsorption, a critical process in various industrial and biomedical applications. We will explore the unique advantages of TOF-SIMS in providing detailed molecular information and high-resolution chemical imaging, supported by experimental data and protocols.

Introduction to SPS Adsorption and the Need for Advanced Surface Analysis

Bis-(sodium sulfopropyl)-disulfide is a crucial organic additive used in the electrodeposition of copper for fabricating interconnects in integrated circuits. Its primary role is to act as a brightener and leveling agent, ensuring the uniform and void-free filling of microscopic features. The adsorption behavior of SPS on copper surfaces is complex, involving the cleavage of the disulfide bond and the formation of a self-assembled monolayer. Understanding the adsorption mechanism, surface coverage, and orientation of SPS is paramount for optimizing the electrodeposition process and ensuring the reliability of the final device.

Traditional surface analysis techniques often provide elemental or limited molecular information. However, the complexity of the SPS adsorption process necessitates a technique that can offer detailed molecular speciation and high spatial resolution. This is where TOF-SIMS emerges as a powerful analytical tool.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): A Primer

TOF-SIMS is a highly sensitive surface analytical technique that utilizes a pulsed primary ion beam to desorb and ionize species from a sample surface. The resulting secondary ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. This allows for the identification of the elemental and molecular composition of the outermost atomic layers of a material.

The key strengths of TOF-SIMS in the context of SPS adsorption studies are:

  • High Surface Sensitivity: TOF-SIMS analyzes the top 1-2 nanometers of a surface, making it ideal for studying monolayers of adsorbates like SPS.

  • Molecular Information: Unlike many other surface techniques that primarily provide elemental information, TOF-SIMS can detect and identify molecular fragments, providing insights into the chemical structure of the adsorbed species.

  • High-Resolution Chemical Imaging: TOF-SIMS can generate chemical maps of a surface with sub-micron spatial resolution, allowing for the visualization of the lateral distribution of SPS and its fragments.

  • Low Sample Damage: By operating in the static SIMS regime (primary ion dose < 10^13 ions/cm²), sample damage is minimized, ensuring that the detected secondary ions are representative of the original surface chemistry.

Comparative Analysis: TOF-SIMS vs. Alternative Techniques

While TOF-SIMS offers significant advantages, a comprehensive understanding requires a comparison with other commonly used surface analysis techniques.

FeatureTOF-SIMSX-ray Photoelectron Spectroscopy (XPS)Electrochemical Quartz Crystal Microbalance (EQCM)
Information Provided Elemental and molecularElemental and chemical stateMass change
Surface Sensitivity 1-2 nm2-10 nmBulk film
Spatial Resolution < 100 nm~10 µmNot applicable
Detection Limit ppm-ppb0.1-1 at%ng/cm²
Quantitative Analysis Challenging, requires standardsSemi-quantitativeQuantitative
In-situ Capability NoLimitedYes

X-ray Photoelectron Spectroscopy (XPS) is another powerful surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a surface. XPS has been employed to study SPS adsorption on copper, confirming the presence of sulfur and providing insights into its chemical environment. However, XPS typically has a lower spatial resolution than TOF-SIMS and provides limited molecular information.

Electrochemical Quartz Crystal Microbalance (EQCM) is an in-situ technique that can monitor the mass change on an electrode surface in real-time. This is useful for studying the kinetics of SPS adsorption. However, EQCM does not provide any chemical information about the adsorbed species.

The synergistic use of these techniques can provide a more complete picture of the SPS adsorption process. For instance, EQCM can provide the kinetics of adsorption, XPS can quantify the surface coverage of sulfur, and TOF-SIMS can reveal the molecular identity and spatial distribution of the adsorbed SPS fragments.

Experimental Workflow: TOF-SIMS Analysis of SPS Adsorption

A typical TOF-SIMS experiment for studying SPS adsorption involves the following steps:

TOF_SIMS_Workflow cluster_prep Sample Preparation cluster_analysis TOF-SIMS Analysis cluster_data Data Interpretation p1 Copper Substrate Cleaning p2 SPS Adsorption from Solution p1->p2 Controlled Immersion p3 Rinsing and Drying p2->p3 Removal of unbound SPS a1 Sample Introduction into UHV p3->a1 a2 Primary Ion Beam Bombardment a1->a2 a3 Secondary Ion Extraction and Mass Analysis a2->a3 a4 Data Acquisition (Spectra and Images) a3->a4 d1 Peak Identification a4->d1 d2 Molecular Fragment Analysis d1->d2 d3 Chemical Imaging d2->d3 d4 Correlation with other techniques d3->d4

Figure 1: A generalized workflow for the TOF-SIMS analysis of SPS adsorption on a copper substrate.

Detailed Experimental Protocol

1. Substrate Preparation:

  • Mechanically polish a copper substrate to a mirror finish.
  • Degrease the substrate by sonicating in acetone and then ethanol.
  • Rinse thoroughly with deionized water.
  • Electrochemically clean the substrate in a suitable electrolyte to remove any native oxides.

2. SPS Adsorption:

  • Immerse the cleaned copper substrate in a solution containing a known concentration of SPS for a specific duration.
  • The solution is typically an acidic copper sulfate electrolyte similar to those used in industrial applications.

3. Sample Handling:

  • After adsorption, gently rinse the sample with deionized water to remove any non-adsorbed SPS.
  • Dry the sample under a stream of inert gas (e.g., nitrogen or argon).
  • Immediately introduce the sample into the TOF-SIMS instrument to minimize surface contamination.

4. TOF-SIMS Analysis:

  • Acquire both positive and negative secondary ion spectra and images.
  • Use a pulsed liquid metal ion gun (e.g., Bi₃⁺ or Au₃⁺) as the primary ion source to enhance the yield of molecular secondary ions.
  • Ensure the primary ion dose is kept below the static SIMS limit to avoid significant sample damage.

Interpreting TOF-SIMS Data for SPS Adsorption

The interpretation of TOF-SIMS spectra of organic molecules on surfaces can be complex due to fragmentation. However, by identifying characteristic molecular fragments, a detailed picture of the adsorbed species can be constructed.

For SPS, key negative ion fragments that are often observed include:

  • SO₃⁻ (m/z = 80)

  • C₃H₆SO₃⁻ (m/z = 122)

  • (M-Na)⁻ where M is the SPS molecule

The presence and relative intensities of these fragments can provide information about the cleavage of the disulfide bond and the orientation of the molecule on the surface. For example, a high intensity of the SO₃⁻ fragment might suggest that the sulfonate groups are oriented away from the surface.

Chemical imaging can reveal the spatial distribution of these fragments. For instance, imaging the distribution of CuS⁻ and C₃H₆SO₃⁻ can help to understand the co-localization of copper sulfide species and the organic part of the SPS molecule, providing insights into the adsorption mechanism.

Conclusion: The Indispensable Role of TOF-SIMS

Comparative

Cyclic voltammetry stripping (CVS) for monitoring Bis-(sodium sulfopropyl)-disulfide activity

An In-depth Guide to Monitoring Bis-(sodium sulfopropyl)-disulfide (SPS) Activity: A Comparative Analysis of Cyclic Voltammetry Stripping (CVS) and Alternative Methods Introduction: The Critical Role of SPS in Advanced E...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Monitoring Bis-(sodium sulfopropyl)-disulfide (SPS) Activity: A Comparative Analysis of Cyclic Voltammetry Stripping (CVS) and Alternative Methods

Introduction: The Critical Role of SPS in Advanced Electroplating

In the realm of microelectronics fabrication and advanced materials finishing, the quality of copper electroplating is paramount. Achieving void-free filling of sub-micron features, such as trenches and through-silicon vias (TSVs), necessitates the precise control of organic additives in the plating bath. Among these, Bis-(sodium sulfopropyl)-disulfide (SPS) is a critical component, acting as an accelerator or brightener. SPS works in concert with suppressors (like polyethylene glycol, PEG) and levelers to create the desired electrochemical conditions for "bottom-up" or superconformal filling.

The mechanism of SPS involves its electrochemical reduction at the copper cathode to form 3-mercapto-1-propanesulfonate (MPS), which is the active accelerating species. This process is highly dependent on the concentration and electrochemical activity of SPS. Deviations from the optimal SPS level, caused by consumption or breakdown during plating, can lead to defects in the deposited copper layer, impacting device yield and reliability. Consequently, robust and accurate monitoring of SPS is not just a matter of process control, but a cornerstone of quality assurance in these high-stakes applications. This guide provides a detailed comparison of Cyclic Voltammetry Stripping (CVS), the industry-standard technique for monitoring SPS activity, with alternative analytical methods, offering researchers and engineers the insights needed to select the appropriate tool for their specific requirements.

Deep Dive: Cyclic Voltammetry Stripping (CVS) for SPS Activity

CVS is a powerful electrochemical technique that has become the workhorse for monitoring organic additives in plating baths. Unlike methods that measure absolute concentration, CVS quantifies the electrochemical activity of additives by measuring their effect on the rate of metal deposition and stripping. This is a crucial distinction, as it provides a more direct measure of how the additive is performing in the bath.

Principle of Operation

The CVS analysis is performed in an electrochemical cell using a three-electrode system, which includes a platinum rotating disk electrode (RDE) as the working electrode. The potential of the RDE is scanned in a cyclic manner, first in the cathodic (negative) direction to plate a small amount of copper from the bath onto the electrode, and then in the anodic (positive) direction to strip the deposited copper back into the solution. The current is measured throughout this cycle, generating a voltammogram. The area under the anodic stripping peak is proportional to the amount of copper deposited, which in turn is influenced by the activity of the organic additives.

SPS, as an accelerator, increases the rate of copper deposition. Therefore, a higher SPS activity results in a larger copper stripping peak area. By calibrating the system with standards of known SPS activity, the activity in an unknown bath sample can be accurately determined.

The Electrochemical Behavior of SPS in CVS

The accelerating effect of SPS is rooted in its interaction with the suppressor and the copper surface. In a typical acid copper bath, a suppressor like PEG forms a film with chloride ions on the copper surface, inhibiting deposition. SPS undergoes electrochemical reduction to its monomer, MPS, which competitively adsorbs on the surface and displaces the suppressor film, thereby accelerating copper deposition.

SPS_Mechanism SPS SPS in solution SPS_surface SPS at Cu Surface SPS->SPS_surface Diffusion Reduction Electrochemical Reduction (2e-) SPS_surface->Reduction MPS 2x MPS (active accelerator) Reduction->MPS Adsorption Competitive Adsorption MPS->Adsorption Cu_Surface Cu Surface Adsorption->Cu_Surface Displaces Suppressor Suppressor Suppressor Film (e.g., PEG-Cl) Suppressor->Cu_Surface Inhibits Deposition Acceleration Accelerated Cu Deposition Cu_Surface->Acceleration

Caption: Electrochemical mechanism of SPS acceleration.

Key Experimental Parameters and Their Significance

The reliability of CVS analysis hinges on the careful control of several experimental parameters:

  • Rotation Speed of RDE: The rotation speed controls the mass transport of ions and additives to the electrode surface. A consistent and known rotation speed is essential for reproducible measurements. Higher speeds increase the flux of SPS to the surface, which can enhance the stripping peak area.

  • Potential Scan Rate: The rate at which the potential is swept affects the kinetics of both the deposition and stripping processes. A faster scan rate can lead to larger peak currents but may also introduce kinetic complications. The chosen rate is often a compromise between sensitivity and measurement stability.

  • Vertex Potentials: The potential limits of the cyclic scan determine the window for copper deposition and stripping. The cathodic vertex must be sufficiently negative to induce copper plating, while the anodic vertex must be positive enough to ensure complete stripping of the deposited copper.

  • Supporting Electrolyte (VMS): The analysis is typically performed in a Virgin Makeup Solution (VMS), which is the plating bath solution without any organic additives. This provides the correct inorganic matrix and ensures that the measured response is solely due to the additives in the sample.

Comparative Analysis: CVS vs. Alternative Techniques

While CVS is the industry standard, other analytical techniques can also be employed for monitoring SPS. The primary alternative is High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC): A Concentration-Based Approach

HPLC is a powerful separation technique that can identify and quantify specific chemical compounds in a complex mixture. Unlike CVS, which measures the combined electrochemical activity of additives, HPLC measures the absolute concentration of individual species, including SPS and its breakdown products.

The typical HPLC setup for SPS analysis involves:

  • A Reversed-Phase C18 Column: This stationary phase is suitable for separating the polar SPS molecule from other bath components.

  • An Ion-Pairing Reagent: To improve the retention of the highly polar SPS anion on the nonpolar C18 column, an ion-pairing agent like tetra-N-methylammonium cation is often added to the mobile phase.

  • A Detector: Since SPS lacks a strong UV chromophore, detection can be challenging. Electrochemical Detection (ECD) is highly sensitive and selective for electrochemically active species like SPS. Charged Aerosol Detection (CAD) is another option that provides a universal response for non-volatile analytes.

Other Potential Methods

While less common for routine process control of SPS, other techniques are available:

  • Ion Chromatography (IC): Similar to HPLC, IC is excellent for separating and quantifying ions. It is particularly useful for analyzing inorganic components of the bath (like chloride) but can also be adapted for organic additives.

  • Spectroscopic Methods: Techniques like UV-Visible Spectroscopy can be used, but they often lack the specificity for SPS in the complex bath matrix and may require significant sample preparation.

  • Titration: While titration is a common method for analyzing the bulk components of a plating bath (e.g., acid and metal content), it generally lacks the sensitivity and selectivity required for the trace levels of organic additives like SPS.

Performance Metrics: A Head-to-Head Comparison

The choice between CVS and HPLC often depends on the specific analytical need: process control (activity) versus research and development (concentration).

FeatureCyclic Voltammetry Stripping (CVS)High-Performance Liquid Chromatography (HPLC)
Principle Electrochemical activity measurementSeparation and quantification by concentration
Primary Measurement Measures the effect of the additive on plating rateMeasures the absolute concentration of the additive
Analysis Time Relatively fast (minutes per sample)Slower (15-30 minutes per sample)
Specificity Measures combined activity of all active speciesCan separate and quantify individual compounds (SPS, MPS, etc.)
Sensitivity High sensitivity to electrochemically active speciesHigh sensitivity, especially with ECD or CAD detectors
Matrix Effects Prone to interferences from other additives and breakdown productsCan be less prone to matrix effects due to physical separation
Ease of Use Can be automated for online process control; relatively simple operationRequires more skilled operators and method development
Cost Lower initial instrument costHigher initial instrument cost and ongoing solvent costs
Best For Routine process control, monitoring the "health" of the bathR&D, troubleshooting, bath lifetime studies, analyzing breakdown products

Experimental Protocols

The following protocols provide a general framework for the analysis of SPS. Specific parameters may need to be optimized for different plating bath chemistries.

Protocol 1: CVS Analysis of SPS Activity

This protocol is based on the Modified Linear Approximation Technique (MLAT), a common method for brightener analysis.

  • System Preparation:

    • Prepare a Virgin Makeup Solution (VMS) containing all inorganic components of the plating bath (e.g., copper sulfate, sulfuric acid, chloride) but no organic additives.

    • Condition the platinum RDE in the VMS by running several CVS cycles until a stable voltammogram is obtained.

  • Blank Measurement:

    • Add a known concentration of the suppressor additive to the VMS.

    • Run a CVS scan and record the stripping peak area (A₀). This represents the baseline response with only the suppressor present.

  • Sample Measurement:

    • Add a precise volume of the plating bath sample to the VMS/suppressor solution.

    • Run a CVS scan and record the new stripping peak area (A_sample).

  • Calibration (Standard Addition):

    • Add a small, known volume of a concentrated SPS standard to the analysis cell.

    • Run a CVS scan and record the stripping peak area (A_std1).

    • Repeat the standard addition at least one more time and record the corresponding peak area (A_std2).

  • Calculation:

    • Plot the stripping peak area (A) versus the concentration of the added SPS standard.

    • Perform a linear regression on the standard addition points.

    • The initial activity of SPS in the sample is calculated by extrapolating the line back to the A_sample value. Modern CVS instruments perform this calculation automatically.

CVS_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis Cycle cluster_calc 3. Calculation prep_vms Prepare VMS condition_rde Condition RDE in VMS prep_vms->condition_rde measure_blank Measure Blank (VMS + Suppressor) Record A₀ add_sample Add Bath Sample measure_blank->add_sample measure_sample Measure Sample Record A_sample add_sample->measure_sample add_std1 Spike with SPS Std 1 measure_sample->add_std1 measure_std1 Measure Record A_std1 add_std1->measure_std1 add_std2 Spike with SPS Std 2 measure_std1->add_std2 measure_std2 Measure Record A_std2 add_std2->measure_std2 plot Plot Peak Area vs. [SPS] calculate Extrapolate to find Sample Activity plot->calculate

Caption: General workflow for CVS analysis of SPS.

Protocol 2: HPLC-based Quantification of SPS Concentration

This protocol describes a reversed-phase ion-pair chromatography method.

  • System Preparation:

    • Mobile Phase: Prepare an aqueous mobile phase containing a buffer (e.g., 0.02 M sulfuric acid), an organic modifier (e.g., 5-20% methanol), and an ion-pairing agent (e.g., 40 mM tetra-N-methylammonium chloride). The exact composition should be optimized for the specific column and bath chemistry.

    • HPLC System: Equilibrate the HPLC system, including a C18 reversed-phase column, with the mobile phase until a stable baseline is achieved on the detector (e.g., ECD or CAD).

  • Sample Preparation:

    • Unlike some older methods, modern ion-pair chromatography can often analyze plating bath samples directly without pre-treatment. If necessary, dilute the sample with deionized water to bring the concentration within the calibration range.

  • Calibration:

    • Prepare a series of calibration standards by dissolving known amounts of pure SPS in VMS or a similar matrix.

    • Inject each standard into the HPLC system and record the corresponding peak area.

    • Generate a calibration curve by plotting peak area versus concentration. The curve should be linear over the desired concentration range.

  • Sample Analysis:

    • Inject the prepared plating bath sample into the HPLC system.

    • Identify the SPS peak based on its retention time, as determined from the calibration standards.

    • Record the peak area for the SPS peak in the sample chromatogram.

  • Calculation:

    • Using the linear regression equation from the calibration curve, calculate the concentration of SPS in the sample based on its measured peak area.

Conclusion: Choosing the Right Technique for Your Application

The choice between CVS and HPLC for monitoring SPS is not a matter of one being definitively better than the other; they are complementary tools that answer different questions.

Cyclic Voltammetry Stripping (CVS) is the undisputed method of choice for fast, reliable, and automated process control. It provides a direct measure of the electrochemical "health" of the plating bath, which is often the most critical parameter for maintaining consistent production quality. Its speed and lower cost make it ideal for high-throughput manufacturing environments.

High-Performance Liquid Chromatography (HPLC) , on the other hand, is an indispensable tool for research, development, and in-depth troubleshooting. Its ability to separate and quantify the absolute concentration of SPS, its active form MPS, and various breakdown products provides invaluable insights into the chemical dynamics of the plating bath over its lifetime. This level of detail is crucial for developing new plating chemistries, optimizing bath maintenance schedules, and diagnosing complex plating failures.

Ultimately, a comprehensive process control strategy may involve using CVS for routine, real-time monitoring, complemented by periodic HPLC analysis to gain a deeper understanding of the bath's chemical state and to re-validate the CVS response. By understanding the strengths and limitations of each technique, researchers and engineers can ensure the continued performance and reliability of their advanced electroplating processes.

Validation

A Senior Application Scientist's Guide to Copper Deposit Properties with Bis-(sodium sulfopropyl)-disulfide (SPS)

Authored for Researchers, Scientists, and Drug Development Professionals In the intricate world of microelectronics fabrication, printed circuit board (PCB) manufacturing, and advanced material science, the quality of el...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of microelectronics fabrication, printed circuit board (PCB) manufacturing, and advanced material science, the quality of electrodeposited copper is paramount. Achieving void-free filling of high-aspect-ratio features, ensuring mechanical robustness, and maintaining high electrical conductivity are critical objectives. These goals are not met by a simple copper sulfate bath alone; they require a sophisticated interplay of organic additives.

This guide provides an in-depth validation and comparison of copper deposits obtained using Bis-(sodium sulfopropyl)-disulfide (SPS), a widely used additive in modern electroplating. As a senior application scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, offering a self-validating framework for researchers in the field. We will explore the mechanism of SPS, compare its performance against other additives, and provide the detailed methodologies required to validate these properties in your own work.

The Role of Additives in Copper Electrodeposition

Modern acidic copper electroplating baths are complex chemical systems, typically employing a combination of three types of organic additives to control the deposition process:

  • Suppressors: These are typically high-molecular-weight polymers, like polyethylene glycol (PEG). In conjunction with chloride ions (Cl⁻), PEG adsorbs onto the copper surface, forming a diffusion-limiting layer that suppresses the copper deposition rate.[1][2] This suppression is crucial for preventing rapid plating on the top surface of features like trenches and vias, which could lead to voids.

  • Accelerators (or Brighteners): These additives counteract the effect of the suppressor. SPS is the most prominent industrial accelerator.[2][3] It preferentially adsorbs in areas of low suppressor coverage, such as the bottom of a trench, displacing the suppressor and locally accelerating copper deposition.[4][5] This differential deposition rate is the cornerstone of "bottom-up" or "superconformal" filling, which is essential for creating void-free interconnects.[6] SPS also refines the grain structure of the deposit, leading to a brighter and smoother surface.[7][8]

  • Levelers: Compounds like Janus Green B (JGB) are added to further refine the surface morphology. They adsorb preferentially at high-current-density areas (protrusions), inhibiting growth and thus "leveling" the deposit to a mirror-like finish.[3][9]

The synergistic and competitive interactions among these three components allow for precise control over the final deposit's structure and properties.[10][11]

The Accelerating Mechanism of SPS

Bis-(sodium sulfopropyl)-disulfide (SPS) is a disulfide that, during the electroplating process, is believed to undergo electrochemical reduction at the cathode surface to form two molecules of its monomer, 3-mercapto-1-propanesulfonate (MPS).[6][12]

The acceleration mechanism is rooted in competitive adsorption.[9] The suppressor (PEG-Cl⁻ complex) forms a passivating layer that inhibits copper deposition.[1] SPS/MPS, however, can displace this inhibiting layer.[4] The thiol group (-SH) of MPS has a strong affinity for the copper surface, facilitating its adsorption.[12] This displacement locally disrupts the suppressor's blocking effect, allowing for a much faster rate of copper ion reduction. This catalytic cycle is believed to be a key reason why sub-monolayer quantities of SPS can have such a profound and sustained impact on deposition rates.[1]

The diagram below illustrates this competitive adsorption and acceleration mechanism at the cathode surface.

G cluster_electrolyte Electrolyte Bulk cluster_surface Cathode Surface Cu2_ion Cu²⁺ PEG_adsorbed PEG-Cl⁻ Complex (Inhibiting Layer) Cu2_ion->PEG_adsorbed Suppressed Deposition SPS_adsorbed Adsorbed MPS (Active Site) Cu2_ion->SPS_adsorbed Accelerated Deposition PEG_ion PEG (Suppressor) PEG_ion->PEG_adsorbed Adsorption SPS_ion SPS (Accelerator) Cathode Copper Cathode SPS_ion->Cathode Diffusion & Reduction to MPS SPS_ion->PEG_adsorbed Displacement Cl_ion Cl⁻ Cl_ion->PEG_adsorbed PEG_adsorbed->Cathode SPS_adsorbed->Cathode Cu Deposit Growth

Caption: Mechanism of SPS acceleration via competitive adsorption.

Comparative Analysis of Copper Deposit Properties

The choice and concentration of additives fundamentally determine the deposit's physical and mechanical properties. The following table summarizes typical properties of copper foils electrodeposited from different additive systems, based on data reported in scientific literature.

PropertyAdditive-Free BathSuppressor Only (e.g., PEG)Accelerator Only (SPS)Suppressor + Accelerator (PEG + SPS)
Surface Morphology Rough, columnar, large grainsSmoother, but can be brittleBright, fine-grainedVery smooth, bright, refined grains
Surface Roughness (Rz) > 5 µm~3-5 µm~2.1 µm (at 1.5 mg/L SPS)[8][13]< 1.0 µm (with optimized system)[1]
Tensile Strength (MPa) ~200-250 MPaVariable, often lower~338 MPa (at 1.5 mg/L SPS)[8]>400 MPa (can exceed 600 MPa with other agents)[1]
Hardness LowIncreases slightlySignificantly IncreasedHigh
Internal Stress Low to Moderate (Tensile)High (Tensile)Moderate (Tensile)Low to Moderate (Compressive or Tensile)[3][9]
Grain Size Large (>10 µm)ReducedSignificantly Refined (<5 µm)[14]Ultra-fine (<1 µm possible)
Bottom-up Filling Not possibleSuppressedWeak accelerationExcellent

Note: The values presented are representative and can vary significantly with bath composition, current density, temperature, and hydrodynamic conditions.

Analysis:

  • SPS alone provides a significant improvement over an additive-free bath, yielding a much stronger and smoother deposit due to its grain-refining capabilities.[8][14]

  • The real power of SPS is unlocked when used in a synergistic system with a suppressor like PEG .[4][10] This combination allows for the remarkable "bottom-up" filling of micro-features. The suppressor passivates the general surface while the accelerator functions selectively at the bottom of the feature, leading to void-free interconnects.[6] This combination also generally produces deposits with the best overall mechanical properties and surface finish.[1][9]

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the properties listed above must be validated through standardized experimental protocols.

Workflow for Additive System Validation

The following diagram outlines a comprehensive workflow for preparing, testing, and characterizing copper deposits from a given additive system.

G cluster_prep Phase 1: Preparation & Plating cluster_electrochem Phase 2: Electrochemical Analysis cluster_characterization Phase 3: Deposit Characterization A 1. Plating Bath Formulation (VMS + Additives) C 3. DC or Pulse Electrodeposition A->C B 2. Substrate Preparation (e.g., Polished Cu, Ti) B->C D 4. Cyclic Voltammetry Stripping (CVS) - Measure Additive Concentration - Assess Suppressing/Accelerating Activity C->D Plated Sample & Bath Sample E 5. Surface Morphology - SEM (Grain Structure) - AFM (Roughness) C->E Plated Sample I 9. Data Synthesis & Comparative Analysis D->I F 6. Microstructure - XRD (Texture) - EBSD (Grain Orientation) E->F G 7. Mechanical Properties - Tensile Testing (Strength, Elongation) - Nanoindentation (Hardness) F->G H 8. Stress Measurement - Wafer Curvature Method G->H H->I

Caption: Experimental workflow for validating copper deposit properties.
Detailed Experimental Methodologies

A. Protocol for Additive Concentration Measurement via Cyclic Voltammetric Stripping (CVS)

  • Objective: To quantify the effective concentration of the accelerator (SPS) in the plating bath.

  • Causality: The rate of copper deposition/stripping is highly sensitive to the concentration of organic additives. By measuring the charge associated with the copper stripping peak, we can infer the activity of the accelerator. The Modified Linear Approximation Technique (MLAT) is specifically used for accelerator determination.[11][15]

  • Methodology:

    • Prepare a Virgin Makeup Solution (VMS): This is the base electrolyte (e.g., CuSO₄, H₂SO₄) without any organic additives.

    • Prepare Intercept Solution: Add a saturating amount of suppressor (e.g., PEG) and a standard concentration of chloride to the VMS.

    • Instrumentation: Use a CVS apparatus with a platinum rotating disk electrode (RDE).

    • Measurement Cycle:

      • Apply a potential waveform that first plates a thin layer of copper onto the RDE and then anodically strips it off.[11]

      • Record the resulting voltammogram. The area under the anodic stripping peak corresponds to the stripping charge (Q).

    • MLAT Procedure:

      • Measure the stripping charge of the intercept solution (Qᵢ).

      • Add a known volume of the sample plating bath (containing SPS) to the intercept solution and measure the new stripping charge (Q₀).

      • Perform several standard additions of a known SPS concentration to the mixture, measuring the stripping charge (Q) after each addition.

      • Calculate the SPS concentration in the original sample by extrapolating the linear relationship between the added SPS concentration and the measured stripping charge.[15]

B. Protocol for Surface Morphology and Microstructure Analysis

  • Objective: To characterize the grain size, surface roughness, and crystallographic texture of the copper deposit.

  • Causality: Additives directly interfere with the nucleation and growth of copper crystals, which dictates the final microstructure. SPS is known to refine grain size and can influence the preferred crystal orientation (texture).[8]

  • Methodology:

    • Scanning Electron Microscopy (SEM):

      • Use a field-emission SEM to obtain high-resolution images of the deposit's surface.

      • Observe grain morphology (e.g., columnar, equiaxed), size, and uniformity.

      • For cross-sectional analysis, use a focused ion beam (FIB) to mill a trench and image the grain structure through the deposit thickness.

    • Atomic Force Microscopy (AFM):

      • Scan the deposit surface with an AFM tip to generate a 3D topographical map.

      • Calculate quantitative surface roughness parameters, such as average roughness (Ra) and root-mean-square roughness (Rq), or ten-point mean roughness (Rz).[3][16]

    • X-Ray Diffraction (XRD):

      • Perform XRD scans on the deposit to identify the preferred crystallographic orientations (e.g., (111), (200), (220)).

      • The relative intensities of the diffraction peaks indicate the degree of texture, which can influence mechanical and electrical properties.[8]

C. Protocol for Mechanical Property Evaluation

  • Objective: To measure the tensile strength, elongation, and hardness of the copper deposit.

  • Causality: The mechanical properties are a direct consequence of the microstructure. According to the Hall-Petch relationship, smaller grain sizes—as promoted by SPS—lead to higher strength and hardness.[1]

  • Methodology:

    • Sample Preparation: Electrodeposit a freestanding copper foil of sufficient thickness (e.g., >30 µm) onto a removable substrate (like titanium or stainless steel).

    • Tensile Testing:

      • Cut standardized "dog-bone" shaped specimens from the foil according to standards like ASTM E345.[17]

      • Use a universal testing machine (tensile tester) to pull the specimen at a constant rate until fracture.

      • Record the load-displacement curve to determine the Ultimate Tensile Strength (UTS) and percent elongation.[17]

    • Hardness Testing:

      • Use a nanoindenter or a microhardness tester (e.g., Vickers).

      • Press a diamond indenter into the polished surface of the deposit with a known force.

      • Measure the dimensions of the resulting indentation to calculate the hardness value.

Conclusion

Bis-(sodium sulfopropyl)-disulfide (SPS) is a powerful and indispensable accelerator in modern copper electrodeposition. On its own, it significantly improves the mechanical strength and surface finish of copper deposits by acting as a potent grain refiner. However, its most critical role is in synergistic combination with suppressor additives like PEG. This combination enables the precise control required for superconformal, void-free filling of advanced micro-features, a cornerstone of the microelectronics industry.

The validation of any additive system requires a rigorous, multi-faceted approach. By combining electrochemical analysis (CVS) with comprehensive physical characterization (SEM, XRD, AFM) and mechanical testing, researchers can build a complete and reliable picture of their deposit's properties. This guide provides the foundational knowledge and validated protocols to empower scientists and engineers to optimize their copper electrodeposition processes with confidence and scientific integrity.

References

  • Shi, Y., Yang, C., Liu, Z., & Wang, L. (2023). Effect of SPS concentration on the peel strength and roughness of copper foil. Journal of Materials Science: Materials in Electronics. [Link]

  • Tsurumaki, H., Ootani, M., & Nogami, T. (2014). Effect of Additives in an Electrolyte on Mechanical Properties of Electrolytic Copper Foil. Materials Transactions. [Link]

  • Wang, Z., Li, J., Wang, L., Zhang, J., & Yang, Q. (2023). Regulation of Microstructure and Mechanical Properties of DC Electrodeposited Copper Foils by Electrolyte Parameters. Materials. [Link]

  • Zhang, J., Li, J., Wang, L., & Yang, Q. (2025). Enhancing Surface Roughness and Tensile Strength of Electrodeposited Copper Foils by Composite Additives. Physica Status Solidi A. [Link]

  • Healy, J. P., & Pjeter, G. (2005). Competitive adsorption of PEG, Cl -, and SPS/MPS on Cu: An in situ ellipsometric study. Journal of The Electrochemical Society. [Link]

  • Moffat, T. P., Wheeler, D., & Josell, D. (2004). Electrodeposition of copper in the SPS-PEG-Cl additive system - I. Kinetic measurements: Influence of SPS. Journal of The Electrochemical Society. [Link]

  • Willey, M. J., & West, A. C. (2012). SPS Adsorption and Desorption during Copper Electrodeposition and Its Impact on PEG Adsorption. Journal of The Electrochemical Society. [Link]

  • Broekmann, P., et al. (2005). Role of SPS in chloride ions and PEG additive system for copper electrocrystallisation. Transactions of the Institute of Metal Finishing. [Link]

  • Rasha, L., et al. (2017). The Impact of Organic Additives on Copper Trench Microstructure. Journal of The Electrochemical Society. [Link]

  • Dow, W. P., et al. (2003). The Role of SPS in Damascene Copper Electroplating. Journal of The Electrochemical Society. [Link]

  • Tan, M., & Harb, J. (2003). Additive Behavior during Copper Electrodeposition in Solutions Containing Cl − , PEG, and SPS. Journal of The Electrochemical Society. [Link]

  • Kim, J. J., Kim, S. K., & Kim, S. (2000). Film Properties of Copper Grown by the Electroplating Process. Journal of the Korean Physical Society. [Link]

  • Choe, S., et al. (2015). High Accuracy Concentration Analysis of Accelerator Components in Acidic Cu Superfilling Bath. Journal of The Electrochemical Society. [Link]

  • Xiang, J., et al. (2025). Effects of SPS concentration on electrodeposition and morphology of copper coatings. Journal of Physics: Conference Series. [Link]

  • Liu, L., et al. (2021). Trace bis-(3-sulfopropyl)-disulfide enhanced electrodeposited copper foils. Journal of Materials Science & Technology. [Link]

  • Kim, H. G., et al. (2007). Effects of Organic Additives on Residual Stress and Surface Roughness of Electroplated Copper for Flexible PCB. Corrosion Science and Technology. [Link]

  • IPC. (2018). IPC-TM-650, Method 2.4.18: Tensile Strength and Elongation, Copper Foil. IPC Standards. [Link]

  • All Foils, Inc. (2024). What is the relationship between copper foil's tensile strength and elongation?. All Foils Resource Center. [Link]

Sources

Comparative

Electrochemical impedance spectroscopy (EIS) to evaluate the effect of Bis-(sodium sulfopropyl)-disulfide

A Senior Application Scientist's Guide to Evaluating Plating Additives with Electrochemical Impedance Spectroscopy Introduction In the realm of advanced materials and microelectronics manufacturing, particularly in damas...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Plating Additives with Electrochemical Impedance Spectroscopy

Introduction

In the realm of advanced materials and microelectronics manufacturing, particularly in damascene copper electroplating, the quality of the deposited metal layer is paramount. This quality is not achieved by chance but through the meticulous control of the electroplating bath chemistry, which hinges on the synergistic interplay of various organic additives. Among these, Bis-(sodium sulfopropyl)-disulfide (SPS) is a critical component, acting as an accelerator or brightener to ensure void-free filling of submicron features.[1] However, verifying the efficacy of an additive like SPS and optimizing its concentration requires a technique that is both sensitive and quantitative.

Electrochemical Impedance Spectroscopy (EIS) has emerged as a powerful and non-destructive analytical method perfectly suited for this task.[2][3][4] Unlike traditional methods that may be time-consuming or provide only qualitative data, EIS offers a detailed quantitative assessment of the electrochemical interface.[5][6] By probing the system with a small amplitude AC signal over a wide frequency range, we can deconstruct the complex processes occurring at the electrode surface—including charge transfer, mass transport, and the influence of adsorbed additive layers.

This guide provides a comprehensive framework for researchers and drug development professionals to leverage EIS for the in-depth evaluation of SPS. We will explore the fundamental principles of EIS, detail a robust experimental protocol, and, most importantly, demonstrate how to interpret the resulting data to make informed, data-driven comparisons between SPS and other plating bath additives.

The Fundamentals: Why EIS is a Superior Tool for Additive Analysis

To appreciate the utility of EIS, it's essential to understand the information it provides. An EIS experiment subjects an electrochemical cell to a small sinusoidal potential perturbation and measures the resulting current response across a spectrum of frequencies (from MHz to mHz).[3][7] The resulting impedance data is typically visualized in two ways: a Nyquist plot and a Bode plot.[8][9][10]

  • Nyquist Plot: This plot displays the imaginary part of impedance versus the real part.[8][9] For many electroplating systems, this plot reveals a semicircle, the diameter of which corresponds to the Charge Transfer Resistance (Rct) . Rct is inversely proportional to the rate of the electrochemical reaction (e.g., copper deposition). A larger semicircle signifies a slower reaction, while a smaller one indicates a faster, or accelerated, reaction.

  • Bode Plot: This plot shows the impedance magnitude and phase angle as a function of frequency.[8][11][12] It provides a clear view of how different processes dominate at different frequencies.[8]

The key parameters we extract from these plots, Rct and the Double-Layer Capacitance (Cdl) , offer direct insight into the electrode-electrolyte interface. Cdl represents the charge storage capacity at the interface, which is highly sensitive to the adsorption and desorption of molecules like SPS.

The Role of SPS in Copper Electrodeposition

SPS is known as an accelerator in copper plating.[1][13] Its primary mechanism involves the dissociative adsorption onto the copper surface to form its monomer, 3-mercapto-1-propanesulfonate (MPS).[14][15] In the presence of chloride ions (a common component in plating baths), this adsorbed MPS is believed to form a complex with Cu(I) ions, which accelerates the reduction of Cu(II) to copper metal.[14][16] This catalytic cycle enhances the deposition rate.

Conversely, other additives like Polyethylene Glycol (PEG) act as suppressors . They form a film on the copper surface that inhibits copper deposition. A successful plating process relies on the competitive adsorption and interaction between these accelerators and suppressors.[16] EIS is uniquely capable of quantifying the effects of these competing processes.

Experimental Workflow and Protocols

A reliable EIS analysis depends on a well-designed and consistently executed experimental plan.

Mandatory Visualization: Experimental Workflow

EIS_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis p1 Prepare Electrolyte (Baseline & with Additives) p2 Prepare 3-Electrode Cell (WE, CE, RE) p1->p2 p3 Polish & Clean Working Electrode (WE) p2->p3 e1 Assemble Cell & Connect to Potentiostat p3->e1 e2 Set OCP & Equilibrate e1->e2 e3 Apply AC Signal (e.g., 100kHz to 0.1Hz) e2->e3 a1 Acquire Impedance Data (Nyquist & Bode Plots) e3->a1 a2 Fit Data to Equivalent Electrical Circuit a1->a2 a3 Extract Key Parameters (Rct, Cdl, Rs) a2->a3 a4 Compare & Interpret a3->a4

Caption: A typical workflow for EIS analysis of electroplating additives.

Detailed Experimental Protocol

1. Materials & Equipment:

  • Potentiostat with a Frequency Response Analyzer (FRA) module.
  • Three-electrode electrochemical cell.
  • Working Electrode (WE): Copper rotating disk electrode (RDE) or a copper-clad laminate sample.
  • Counter Electrode (CE): Platinum mesh or wire.
  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
  • Baseline Electrolyte: e.g., Sulfuric acid, Copper sulfate solution.
  • Additives: Bis-(sodium sulfopropyl)-disulfide (SPS), Polyethylene Glycol (PEG), and Chloride (as NaCl or HCl).

2. Procedure:

  • Step 1: Electrode Preparation: Mechanically polish the working electrode to a mirror finish, followed by sonication in deionized water to ensure a clean, reproducible surface.
  • Step 2: Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the baseline electrolyte.
  • Step 3: Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for several minutes until a steady value is reached.
  • Step 4: Baseline EIS Measurement: Perform the EIS measurement at the stabilized OCP. A typical frequency range is from 100 kHz down to 0.1 Hz with a 5-10 mV AC amplitude.
  • Step 5: Additive Introduction: Introduce a known concentration of the additive (e.g., SPS) into the electrolyte. Allow the system to re-equilibrate.
  • Step 6: Repeat EIS Measurement: Perform the EIS measurement under the same conditions as the baseline.
  • Step 7: Comparative Analysis: Repeat steps 5 and 6 for other additives (e.g., PEG) or combinations of additives to build a comparative dataset.

Data Interpretation: A Comparative Case Study

The true power of EIS lies in the interpretation of the changes observed in the impedance spectra upon the introduction of additives.

Mandatory Visualization: SPS Mechanism of Action

SPS_Mechanism cluster_surface Copper Electrode Surface cluster_solution Electrolyte Bulk Cu_Surface Cu Surface Adsorbed_MPS Adsorbed MPS-Cl-Cu(I) Complex Adsorbed_MPS->Cu_Surface Cu Metal Deposition SPS SPS (Disulfide) SPS->Cu_Surface Dissociative Adsorption Cu2_ion Cu²⁺ Ions Cu2_ion->Adsorbed_MPS Accelerated Electron Transfer

Caption: Conceptual mechanism of SPS accelerating copper deposition.

Analyzing Nyquist Plots

Let's consider a hypothetical but realistic dataset comparing a baseline electrolyte, one with a suppressor (PEG), and one with an accelerator (SPS).

  • Baseline: The Nyquist plot shows a distinct semicircle. The diameter of this semicircle gives us the baseline charge transfer resistance (Rct_base).

  • With PEG (Suppressor): Upon adding PEG, we observe a significant increase in the diameter of the semicircle. This means Rct has increased (Rct_PEG > Rct_base). Causality: The PEG molecules adsorb on the copper surface, forming an inhibiting layer that blocks active sites for copper deposition, thus slowing down the charge transfer process.

  • With SPS (Accelerator): The addition of SPS causes a dramatic decrease in the semicircle's diameter (Rct_SPS < Rct_base). Causality: The adsorbed MPS-Cl-Cu(I) complex provides a more favorable pathway for the reduction of Cu²⁺, effectively catalyzing the deposition reaction and lowering the charge transfer resistance.[14][16]

Quantitative Comparison via Equivalent Circuit Modeling

To extract precise values, we model the impedance data using an Equivalent Electrical Circuit (EEC).[17][18][19] A common model for such systems is the simplified Randles circuit.[7][17][20]

Mandatory Visualization: Simplified Randles Circuit

Randles_Circuit start Rs Rs start->Rs n1 Rct Rct n1->Rct Cdl Cdl n1->Cdl n2 end n2->end Rs->n1 lab_Rs Solution Resistance Rct->n2 lab_Rct Charge Transfer Resistance Cdl->n2 lab_Cdl Double Layer Capacitance

Sources

Validation

A Senior Application Scientist's Guide to Characterization of Copper Films Electroplated with Different Bis-(sodium sulfopropyl)-disulfide (SPS) Concentrations

Abstract In the fabrication of advanced semiconductor devices, the integrity of copper interconnects is paramount. The electrodeposition of copper, particularly through the damascene process, relies on a sophisticated co...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the fabrication of advanced semiconductor devices, the integrity of copper interconnects is paramount. The electrodeposition of copper, particularly through the damascene process, relies on a sophisticated cocktail of organic additives to achieve void-free filling of submicron features and to tailor the film's properties. Among these, Bis-(sodium sulfopropyl)-disulfide (SPS) is a critical accelerator, or brightener, that significantly influences the deposition rate and the resulting film's microstructure. This guide provides a comprehensive comparison of copper films electroplated with varying concentrations of SPS. We will delve into the underlying electrochemical mechanisms, present detailed experimental protocols for film characterization, and analyze the causal relationships between SPS concentration and key film properties, including surface morphology, grain size, crystal orientation, and electrical resistivity. This document is intended for researchers and engineers working to optimize copper electroplating processes for microelectronics and other advanced applications.

The Electrochemical Role of SPS in Copper Deposition

Copper electroplating for interconnects is not merely a simple deposition of copper ions. It is a highly controlled process governed by the interplay of multiple additives. The standard acid copper sulfate bath typically contains a suppressor, an accelerator, and a leveler.[1][2]

  • Suppressor: Usually a polymer like polyethylene glycol (PEG), which adsorbs on the copper surface, particularly at the openings of features, inhibiting deposition and preventing premature closing (pinch-off).

  • Accelerator (Brightener): SPS is the most common accelerator. It competes with the suppressor for surface sites and locally increases the deposition rate.[3]

  • Leveler: A molecule, such as benzotriazole (BTA), that helps to create a smooth, mirror-like surface.

The "superfilling" or "bottom-up" fill of high-aspect-ratio trenches and vias is achieved through a mechanism of competitive adsorption.[1] SPS is believed to dissociate on the copper surface into its monomer, 3-mercapto-1-propanesulfonate (MPS).[4][5] This MPS species, in conjunction with chloride ions, forms a complex with Cu⁺ ions that accelerates the reduction of Cu²⁺ to metallic copper.[6][7] The accumulation of this accelerator at the bottom of a feature, due to geometric effects (a decrease in surface area), leads to a much higher local deposition rate compared to the surface, resulting in the desired bottom-up fill.[1]

The concentration of SPS is a critical parameter. Insufficient SPS will lead to conformal deposition rather than bottom-up filling.[8] Conversely, an excessive concentration can lead to undesirable film properties and defects. This guide will explore these concentration-dependent effects.

Experimental Design and Protocols

To systematically evaluate the impact of SPS concentration, a series of copper films should be electroplated on prepared substrates under identical conditions, with only the SPS concentration being varied.

Electrolyte Preparation

A standard base electrolyte should be prepared. A typical composition for acid copper plating is as follows:[9][10]

  • Copper Sulfate (CuSO₄·5H₂O): 140–220 g/L (Provides Cu²⁺ ions)

  • Sulfuric Acid (H₂SO₄): 20–180 g/L (Increases conductivity)

  • Chloride Ions (Cl⁻): 50–70 mg/L (from HCl or NaCl) (Assists in anode dissolution and additive function)

  • Suppressor (e.g., PEG 4000): 1 g/L

  • Leveler (e.g., BTA): As required for surface quality

To this base solution, varying concentrations of SPS are added. A recommended experimental range is from 0 ppm (as a control) to 50 ppm.

Example SPS Concentrations for Study:

  • 0 ppm (Control)

  • 1 ppm

  • 5 ppm

  • 10 ppm

  • 20 ppm

  • 40 ppm

Electroplating Workflow

The following diagram outlines the general workflow for preparing and characterizing the copper films.

G cluster_prep Preparation cluster_process Processing cluster_char Characterization sub_prep Substrate Preparation (e.g., Si wafer with Ti/Cu seed layer) bath_prep Electrolyte Formulation (Varying SPS conc.) plating Galvanostatic Electroplating (Constant Current Density) bath_prep->plating Plating Bath sem SEM Analysis (Morphology, Grain Size) plating->sem Plated Sample afm AFM Analysis (Surface Roughness) sem->afm xrd XRD Analysis (Crystal Orientation) afm->xrd probe Four-Point Probe (Sheet Resistance) xrd->probe

Caption: Experimental workflow from substrate preparation to film characterization.

Detailed Characterization Protocols

A. Surface Morphology and Grain Size (SEM)

  • Sample Preparation: Cleave a small piece from each electroplated wafer.

  • Imaging: Use a Field Emission Scanning Electron Microscope (FE-SEM) to acquire high-resolution top-down images of the film surface.

  • Parameters: Use an accelerating voltage of 5-10 kV. Capture images at multiple magnifications (e.g., 10,000x and 50,000x) to observe overall morphology and individual grains.

  • Analysis: Use image analysis software to measure the average grain size from the high-magnification images. Observe changes in grain shape, size distribution, and surface nodularity.

B. Surface Roughness (AFM)

  • Instrumentation: Use an Atomic Force Microscope (AFM) in tapping mode.

  • Scanning: Scan a representative area of the film surface (e.g., 5 µm x 5 µm).

  • Analysis: Calculate the root mean square (RMS) roughness from the acquired topographical data. Compare the RMS values across the different SPS concentrations.

C. Crystallographic Texture (XRD)

  • Instrumentation: Use an X-ray Diffractometer (XRD) with Cu Kα radiation.

  • Scan: Perform a θ-2θ scan over a range that includes the primary copper diffraction peaks (e.g., 2θ = 40° to 100°). The main peaks of interest are (111), (200), and (220).

  • Analysis: Analyze the relative intensities of the diffraction peaks. For interconnect applications, a strong (111) texture is often desired for improved electromigration resistance. Calculate the texture coefficient for the (111) plane to quantify the degree of preferred orientation.

D. Electrical Resistivity (Four-Point Probe)

  • Instrumentation: Use a four-point probe measurement system.

  • Measurement: Measure the sheet resistance (Rs) at multiple points across each sample to ensure uniformity.

  • Film Thickness: Accurately measure the thickness (t) of each film using a stylus profilometer or from SEM cross-sections.

  • Calculation: Calculate the electrical resistivity (ρ) using the formula: ρ = Rs × t.

Comparative Analysis of Film Properties vs. SPS Concentration

The concentration of SPS in the plating bath has a direct and measurable impact on the properties of the deposited copper film.

Mechanism of SPS Influence

The following diagram illustrates the competitive adsorption mechanism at the heart of SPS's function.

G cluster_solution cluster_surface Cu2 Cu²⁺ Ions Cathode Copper Surface Cu2->Cathode Reduced to Cu(0) PEG Suppressor (PEG) PEG->Cathode Adsorbs, forms inhibiting layer SPS Accelerator (SPS) SPS->Cathode Competitively adsorbs, displaces PEG

Caption: Competitive adsorption of suppressor (PEG) and accelerator (SPS) on the copper surface.

Increasing the SPS concentration enhances its ability to compete with and displace the inhibiting suppressor layer, thereby increasing the copper deposition rate.[3] This acceleration is not uniform; it leads to significant changes in the film's microstructure.

Impact on Film Characteristics

The following table summarizes the expected trends in copper film properties as a function of SPS concentration, based on literature and experimental evidence.

SPS ConcentrationSurface Roughness (RMS)Average Grain Size(111) Crystal TextureElectrical Resistivity
0 ppm (Control) HighLarge, non-uniformWeakHigher
Low (1-5 ppm) DecreasingRefined, more uniformStrengtheningDecreasing
Optimal (~7-10 ppm) Minimum [11]Smallest, most uniform [12]Strongest [11]Minimum
High (>20 ppm) IncreasingMay coarsen or become non-uniformMay weakenMay increase slightly
  • Surface Roughness: Initially, as SPS is introduced and its concentration increases, it acts as a brightener, promoting a smoother surface.[11][13] An optimal concentration, often cited around 7 ppm, results in the smoothest surface.[11] Beyond this point, excessive acceleration can lead to non-uniform growth and increased roughness.

  • Grain Size: SPS is a potent grain refiner.[12][14] By accelerating nucleation rates, it promotes the formation of smaller, more uniform grains compared to an additive-free bath. This effect is most pronounced at an optimal concentration. Very high concentrations can sometimes lead to larger grains.[14]

  • Crystal Orientation (Texture): The addition of SPS generally enhances the preferred (111) orientation of the copper grains.[11] This is highly desirable as the (111) plane has a higher atomic packing density, which contributes to better resistance against electromigration, a key failure mechanism in interconnects. However, some studies note that at higher concentrations, the growth of other planes, like (200), may also increase.[11]

  • Electrical Resistivity: The resistivity of the copper film is influenced by factors like grain boundaries, impurities, and surface roughness. The fine-grained, smooth, and highly ordered films produced at optimal SPS concentrations typically exhibit the lowest electrical resistivity, approaching the bulk value of pure copper (~1.7 µΩ·cm after annealing).[15][16]

Conclusion and Field Insights

The concentration of Bis-(sodium sulfopropyl)-disulfide (SPS) is a powerful lever for tuning the microstructural and electrical properties of electroplated copper films. This guide has demonstrated that moving from an SPS-free solution to an optimized concentration (typically in the 5-10 ppm range) results in significant improvements: smoother surfaces, refined grain structure, stronger (111) crystallographic texture, and lower electrical resistivity.

From a Senior Application Scientist's perspective, it is crucial to recognize that the "optimal" SPS concentration is not a universal constant. It is dependent on the specific plating chemistry (concentrations of other additives), the plating hardware (hydrodynamics), and the feature geometry being filled. Therefore, the protocols and trends outlined here should serve as a foundational methodology for empirical optimization within a specific process environment. Over-dosing with SPS is a common pitfall that can degrade film quality and lead to process instability due to the accumulation of its decomposition byproducts.[17] A carefully executed Design of Experiments (DOE) based on the characterization techniques described herein is the most reliable path to achieving robust and high-performance copper interconnects.

References

  • Lu, X., Chen, C., Ge, J. et al. (2025). Effects of SPS concentration on electrodeposition and morphology of copper coatings. Journal of Physics: Conference Series, 3068, 012053. [Link]

  • Vereecken, P. M., Binstead, R. A., Deligianni, H., & Andricacos, P. C. (2002). The Role of SPS in Damascene Copper Electroplating. ECS Meeting Abstracts, MA2002-2, 1039.
  • Scite. (n.d.). Effects of SPS concentration on electrodeposition and morphology of copper coatings. scite.ai. [Link]

  • Tan, Y. S., Chen, Y., & Li, H. (2017). Size Control of Copper Grains by Optimization of Additives to Achieve Flat-Top Copper Pillars through Electroplating. Journal of The Electrochemical Society, 164(6), D353-D358. [Link]

  • Kubik, P., et al. (2020). Studies of Bis-(Sodium-Sulfopropyl)-Disulfide and 3-Mercapto-1-Propanesulfonate on/into the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. International Journal of Molecular Sciences, 21(21), 8303. [Link]

  • Wang, C., An, M., & Wang, X. (2014). Copper coatings crystal orientation under the influence of additives—MPS, SPS and their combinations with PEG and Cl-. Transactions of the Institute of Metal Finishing, 92(6), 313-318. [Link]

  • ResearchGate. (n.d.). SPS Adsorption and Desorption during Copper Electrodeposition and Its Impact on PEG Adsorption. ResearchGate. [Link]

  • Vereecken, P. M., Binstead, R. A., Deligianni, H., & Andricacos, P. C. (2005). The chemistry of additives in damascene copper plating. IBM Journal of Research and Development, 49(1), 3-18. [Link]

  • IBM Research. (n.d.). The chemistry of additives in damascene copper plating. IBM Research. [Link]

  • Park, B.-N., et al. (2004). Film Properties of Copper Grown by the Electroplating Process. Journal of the Korean Physical Society, 44, 231-235. [Link]

  • ResearchGate. (n.d.). Adsorption and Desorption of Bis-(3-sulfopropyl) Disulfide during Cu Electrodeposition and Stripping at Au Electrodes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Accelerating Effect of Additives in Damascene Electrodeposition. ResearchGate. [Link]

  • Gerber, W. W., et al. (2001). Microstructure and mechanical properties of electroplated Cu thin films. MRS Proceedings, 649, Q5.3. [Link]

  • Lee, H. Y., et al. (2004). Characterization of electroplated copper films for three-dimensional advanced packaging. Journal of Vacuum Science & Technology B, 22(2), 615-621. [Link]

  • National Institute of Standards and Technology. (n.d.). Accelerator Aging Effects During Copper Electrodeposition. NIST. [Link]

  • ResearchGate. (n.d.). Studies of Bis-(Sodium-Sulfopropyl)-Disulfide and 3-Mercapto-1-Propanesulfonate on/into the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. ResearchGate. [Link]

  • ResearchGate. (n.d.). Degradation of Bis(3-sulfopropyl) Disulfide and Its Influence on Copper Electrodeposition for Feature Filling. ResearchGate. [Link]

  • CORE. (n.d.). Microstructure and mechanical properties of electrodeposited copper films. core.ac.uk. [Link]

  • ResearchGate. (n.d.). Effect of SPS concentration on the grain size of copper foil coarsened layer. ResearchGate. [Link]

  • Kubik, P., et al. (2023). Interaction of Bis-(sodium-sulfopropyl)-Disulfide and Polyethylene Glycol on the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. International Journal of Molecular Sciences, 24(1), 856. [Link]

  • ResearchGate. (n.d.). The Effects of Bis(3-Sulfo-Propyl)di-Sulfide (SPS) Additives on the Surface Morphology and Mechanical Properties of Electrolytic Copper Foil. ResearchGate. [Link]

  • Taylor & Francis Online. (n.d.). Predicting the surface roughness of an electrodeposited copper film using a machine learning technique. tandfonline.com. [Link]

  • ResearchGate. (n.d.). Effect of SPS concentration on the surface morphology of copper foil coarsened layer. ResearchGate. [Link]

  • Olinapcb. (n.d.). Copper Electroplating Solution. olinapcb.com. [Link]

  • Wikipedia. (n.d.). Copper electroplating. wikipedia.org. [Link]

  • Google Patents. (n.d.). Plating solution of electroplated copper and preparation method thereof.
  • first set. (n.d.). Copper Plating FAQ. . [Link]

  • Semantic Scholar. (n.d.). Additives to the electrolyte for copper plating of through-holes in multilayer printed-circuit boards. semanticscholar.org. [Link]

  • ResearchGate. (n.d.). The structures of SPS, MPS, and DPS. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of SPS concentration on the surface morphology of electrolytic copper foil. ResearchGate. [Link]

  • ResearchGate. (n.d.). Microstructure and mechanical strength of near- and sub-micrometre grain size copper prepared by spark plasma sintering. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Effect of surface roughness on electrical conductivity and hardness of silver plated copper. semanticscholar.org. [Link]

  • MDPI. (n.d.). Performance of Surface Plasmon Resonance Sensors Using Copper/Copper Oxide Films: Influence of Thicknesses and Optical Properties. mdpi.com. [Link]

  • MDPI. (n.d.). Spark Plasma Sintering (SPS) of Multi-Principal Element Alloys of Copper-Niobium-Titanium-Di-Boride-Graphite, Investigation of Microstructures, and Properties. mdpi.com. [Link]

  • National Institutes of Health. (n.d.). Effect of Grain Size on Polycrystalline Copper Finish Quality of Ultra-Precision Cutting. nih.gov. [Link]

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Comparative

A Comparative Guide to Ion-Pair Chromatography for the Analysis of Bis-(sodium sulfopropyl)-disulfide and its Byproducts

For Researchers, Scientists, and Drug Development Professionals The quantitative analysis of Bis-(sodium sulfopropyl)-disulfide (SPS) is critical in numerous industrial and pharmaceutical applications. In the semiconduct...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quantitative analysis of Bis-(sodium sulfopropyl)-disulfide (SPS) is critical in numerous industrial and pharmaceutical applications. In the semiconductor industry, SPS is a vital brightener additive in acidic copper electroplating baths used for creating copper interconnects.[1] Its concentration, along with that of its byproducts, must be meticulously controlled to ensure the quality and reliability of the final product.[2] However, the analysis of SPS is notoriously challenging due to its ionic nature and the complexity of the chemical matrices it is often found in, which can include high concentrations of metal ions and acids.[3][4]

This guide provides an in-depth exploration of ion-pair chromatography (IPC) as a robust solution for the separation and quantification of SPS and its related impurities. We will compare its performance against alternative methods, provide detailed experimental protocols, and discuss the causality behind key methodological choices to ensure scientific integrity and reproducibility.

The Challenge of Analyzing SPS

Conventional reversed-phase high-performance liquid chromatography (HPLC) often fails to provide adequate retention for highly polar and ionic compounds like SPS. The anionic SPS molecule has little affinity for the non-polar stationary phase (like C18) and tends to elute quickly, often with the solvent front, resulting in poor separation from other components in the sample matrix.[3][5] This necessitates a more sophisticated approach to achieve the required retention and resolution.

Principle of Ion-Pair Chromatography for SPS Analysis

Ion-pair chromatography is a powerful variation of reversed-phase HPLC specifically designed to analyze ionic compounds.[5] The core principle involves adding an "ion-pairing reagent" to the mobile phase. This reagent is typically a large, ionic molecule with a charge opposite to that of the analyte and a hydrophobic alkyl tail.[6]

For the analysis of the anionic SPS, a cationic ion-pairing reagent, such as a tetraalkylammonium salt (e.g., tetra-N-methylammonium cation or TMAC), is used.[3][4] The mechanism unfolds as follows:

  • Formation of a Neutral Ion-Pair: The cationic head of the ion-pairing reagent forms an electrostatic bond with the anionic sulfonate groups of the SPS molecule in the mobile phase.

  • Increased Hydrophobicity: This pairing effectively neutralizes the charge of the SPS, and the hydrophobic tail of the reagent imparts a non-polar character to the entire complex.

  • Enhanced Retention: The now hydrophobic ion-pair interacts strongly with the non-polar stationary phase (e.g., C18 column), leading to a significant increase in retention time. This allows for its effective separation from unretained or less-retained matrix components like copper ions.[3][5]

G cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (e.g., C18) SPS Anionic SPS (⁻O₃S-(CH₂)₃-S-)₂ NeutralPair Neutral, Hydrophobic Ion-Pair Increased affinity for stationary phase SPS->NeutralPair Forms electrostatic bond with IPR Cationic Ion-Pair Reagent e.g., (CH₃)₄N⁺ IPR->NeutralPair Column Non-Polar Surface NeutralPair->Column Retained via hydrophobic interaction

Caption: Mechanism of Ion-Pair Chromatography for SPS.

Experimental Protocol: Ion-Pair HPLC/UPLC Method for SPS

This protocol describes a validated method for the direct analysis of SPS in complex matrices, adaptable for both HPLC and UPLC systems. The primary advantage of this method is its ability to analyze samples directly without requiring complex pre-treatment steps like the removal of copper ions.[3][7]

Instrumentation and Consumables
  • Chromatography System: HPLC or UPLC system equipped with a pump, autosampler, column oven, and a suitable detector. UPLC systems are preferred for higher resolution and faster run times.[8][9]

  • Detector: UV-Vis Detector (e.g., at 210-220 nm) or a high-sensitivity electrochemical detector.[3][10]

  • Column: C18 reversed-phase column (e.g., 5 µm for HPLC, sub-2 µm for UPLC).

  • Reagents: HPLC-grade water, methanol, sulfuric acid, and a tetraalkylammonium salt ion-pairing reagent (e.g., Tetra-N-methylammonium chloride - TMAC).

Workflow and Parameters

G A 1. Mobile Phase Preparation - 80% Aqueous (0.02M H₂SO₄, 40mM TMAC) - 20% Methanol B 2. System Equilibration Equilibrate C18 column with mobile phase until baseline is stable. A->B C 3. Sample Injection Directly inject sample (e.g., copper plating bath). No pre-treatment needed. B->C D 4. Isocratic Elution Flow Rate: ~0.7 mL/min Column Temp: Ambient or controlled (e.g., 30°C) C->D E 5. Detection UV detection at ~215 nm or Electrochemical Detector. D->E F 6. Data Analysis Quantify SPS peak area against a calibration curve. E->F

Caption: Experimental Workflow for SPS Analysis.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Prepare the aqueous component by dissolving sulfuric acid (to a final concentration of 0.02 M) and the ion-pairing reagent TMAC (to a final concentration of 40 mM) in HPLC-grade water. The acid maintains a consistent pH to ensure the ionization state of SPS.[3][6]

    • The final mobile phase composition is typically a mixture of the aqueous component and an organic modifier like methanol (e.g., an 80:20 v/v ratio).[3] The organic modifier helps to control the overall elution strength.[5]

  • System Equilibration:

    • Flush the column with the prepared mobile phase at the operational flow rate (e.g., 0.7 mL/min) until a stable baseline is achieved. Proper equilibration is crucial in IPC to ensure the stationary phase is saturated with the ion-pairing reagent, which is essential for reproducible retention times.[5][11]

  • Calibration:

    • Prepare a series of SPS standards in a relevant matrix (e.g., a fresh plating bath solution without SPS) over the expected concentration range.

    • Inject the standards and construct a calibration curve by plotting peak area against concentration. A linear response is typically observed over a wide range.[1]

  • Sample Analysis:

    • Directly inject the unknown samples into the system.[3]

    • The retention time of SPS will be significantly increased, allowing it to be resolved from early-eluting peaks corresponding to copper ions and other byproducts.[3]

  • Data Processing:

    • Identify the SPS peak in the sample chromatogram based on the retention time from the standards.

    • Quantify the concentration using the calibration curve.

Comparison of Analytical Techniques for SPS

While ion-pair chromatography is highly effective, other methods can also be employed for SPS analysis. The choice of technique depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.

TechniquePrinciple of SeparationAdvantagesDisadvantagesSensitivityMatrix Tolerance
Ion-Pair RP-HPLC/UPLC Forms a neutral ion-pair with an oppositely charged reagent, enabling retention on a non-polar stationary phase.[5]Excellent resolution, direct injection of complex samples, robust and reproducible.[3][4]Requires column equilibration, ion-pairing reagents can be harsh on columns and limit MS compatibility.[11]Moderate to HighExcellent
Conventional RP-HPLC Partitioning based on hydrophobicity between a non-polar stationary phase and a polar mobile phase.Simple mobile phases, widely available.Poor retention for highly polar, ionic SPS; co-elution with matrix components is common.[3]LowPoor
Ion-Exchange Chromatography Separation based on electrostatic interactions between charged analytes and a charged stationary phase.[7]Good for separating ionic compounds without ion-pairing reagents.Often requires high salt concentration gradients for elution, which can limit MS compatibility.[11]ModerateGood
Capillary Zone Electrophoresis (CZE) Separation based on the differential migration of ions in an electric field.[7]High efficiency, small sample volume.Lower concentration sensitivity compared to HPLC, reproducibility can be challenging.ModerateModerate
HPLC with Electrochemical Detection Separation via chromatography followed by detection based on the oxidation or reduction of the analyte at an electrode.Extremely high sensitivity for electroactive species like SPS and its thiol byproducts.[10][12]The detector is selective for redox-active compounds only; can be sensitive to mobile phase composition.Very HighGood
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by LC followed by detection based on mass-to-charge ratio.[2]High specificity and sensitivity; provides structural information for byproduct identification.Ion-pairing reagents are often non-volatile and suppress ionization, requiring specialized methods.[11]Very HighGood

Performance Comparison: HPLC vs. UPLC for Ion-Pair Analysis

The evolution from HPLC to Ultra-Performance Liquid Chromatography (UPLC) has significant implications for ion-pair methods. UPLC systems utilize columns with sub-2µm particles and operate at much higher pressures.[9][13]

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)Advantage for SPS Analysis
Particle Size 3 - 5 µm< 2 µmUPLC's smaller particles provide significantly higher separation efficiency.[9][14]
Operating Pressure Up to 6,000 psi[13]Up to 15,000 psi or higher[8][13]Enables the use of smaller particles and higher flow rates for faster analysis.
Resolution GoodSuperiorUPLC provides sharper, narrower peaks, leading to better resolution of SPS from closely eluting byproducts.[8][9]
Analysis Time ~15 minutes per sample[3]Can be reduced by up to 9 times compared to HPLC.[8][15]Dramatically increases sample throughput, crucial for process monitoring.
Sensitivity StandardEnhancedSharper peaks result in greater peak height and improved signal-to-noise, leading to lower detection limits.[8][9]
Solvent Consumption HigherSignificantly lower (up to 95% reduction).[8]Reduces operational costs and environmental impact.

For laboratories focused on high-throughput screening, rapid method development, or the analysis of trace-level impurities alongside SPS, UPLC offers a clear advantage in speed, resolution, and sensitivity.[14][15]

Conclusion and Recommendations

Ion-pair chromatography stands out as a superior method for the routine analysis of Bis-(sodium sulfopropyl)-disulfide and its byproducts, particularly in complex industrial matrices. Its key strength lies in its ability to provide sufficient retention and resolution for the anionic SPS molecule without requiring cumbersome sample pre-treatment.

  • For Routine Quality Control: A validated ion-pair HPLC method provides a robust, reliable, and cost-effective solution for monitoring SPS concentrations.

  • For High-Throughput Environments and R&D: An ion-pair UPLC method is the recommended choice. The significant gains in speed, resolution, and sensitivity justify the initial investment in instrumentation, enabling faster process optimization and deeper investigation into byproduct formation.

By carefully selecting the ion-pairing reagent, optimizing mobile phase conditions, and choosing the appropriate chromatographic platform (HPLC or UPLC), researchers and scientists can achieve accurate and reproducible quantification of SPS, ensuring product quality and process consistency.

References

  • Palmans, R., et al. (2005). Ion-pair chromatography of bis (sodium-sulfopropyl) disulfide brightener in acidic copper plating baths. Journal of Chromatography A, 1085(1), 147-54. [Link]

  • ResearchGate. (n.d.). Ion-pair chromatography of bis sodium-sulfopropyl) disulfide brightener in acidic copper plating baths. Retrieved from [Link]

  • PubMed. (2005). Ion-pair chromatography of bis (sodium-sulfopropyl) disulfide brightener in acidic copper plating baths. Retrieved from [Link]

  • Anonymous. (n.d.). Ion Pairing in HPLC vs UPLC: Which Is More Effective?. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatography of bis-(3-sulfopropyl) disulfide and its breakdown products by HPLC coupled with electrochemical detection. Retrieved from [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • Volov, I., et al. (2011). Chromatography of bis-(3-sulfopropyl) disulfide and its breakdown products by HPLC coupled with electrochemical detection. Journal of Separation Science, 34(18), 2385-90. [Link]

  • Anonymous. (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • MONAD. (2024). What is the Difference Between UPLC and HPLC?. Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Mroczka, R., et al. (2023). Studies of Bis-(Sodium-Sulfopropyl)-Disulfide and 3-Mercapto-1-Propanesulfonate on/into the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. Molecules, 28(1), 433. [Link]

  • Lee, E. H. (2003). Solid-state Analysis of the Active Pharmaceutical Ingredient in Drug Products. Drug Discovery Today, 8(19), 898-905. [Link]

  • Chromatography Today. (2021). HPLC vs UPLC - What's the Difference?. Retrieved from [Link]

  • IJCRT.org. (2021). HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. Retrieved from [Link]

  • Huang, C. C., et al. (2008). Investigation of bis-(3-sodiumsulfopropyl disulfide) (SPS) decomposition in a copper-electroplating bath using mass spectroscopy. Journal of the Electrochemical Society, 155(5), H329-H333. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Bis-(sodium sulfopropyl)-disulfide

As a Senior Application Scientist, it is imperative to not only advance our scientific endeavors but also to ensure that our work is conducted with the utmost safety and environmental responsibility. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to not only advance our scientific endeavors but also to ensure that our work is conducted with the utmost safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of Bis-(sodium sulfopropyl)-disulfide (SPS), a common additive in various industrial and research applications, including electroplating.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

Understanding the Compound: Properties and Hazards

Bis-(sodium sulfopropyl)-disulfide, with CAS number 27206-35-5, is an organosulfur compound that typically appears as a white to off-white powder.[1][2] It is highly soluble in water.[2] While stable under normal laboratory conditions, it is crucial to be aware of its potential hazards to handle and dispose of it correctly.[2]

The primary health hazard associated with SPS is its potential to cause an allergic skin reaction, classified as Skin Sensitization Category 1B. Therefore, avoiding direct contact with the skin is paramount. In the event of a fire, SPS can decompose and release toxic fumes, including carbon monoxide, nitrogen oxides, and sulfur oxides.

Property Information Source
CAS Number 27206-35-5[3]
Appearance White to off-white or yellowish solid/powder[1][2][4]
Solubility High solubility in water[2][4]
Primary Hazard May cause an allergic skin reaction (H317)
Decomposition Products Carbon monoxide, nitrogen oxides, sulfur oxides
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Bis-(sodium sulfopropyl)-disulfide in any capacity, including for disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). The type of protective equipment should be selected based on the concentration and amount of the substance at the specific workplace.[5]

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[6]

  • Lab Coat: A standard lab coat is sufficient for handling small quantities. For larger amounts or in the case of a spill, impervious clothing may be necessary.[6]

  • Respiratory Protection: If there is a risk of inhaling dust, use a full-face respirator.[6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Bis-(sodium sulfopropyl)-disulfide is to treat it as a special waste. This requires disposal through a licensed and certified hazardous waste disposal company.[5] Do not discharge SPS into the environment, and prevent it from entering the sewage system.[7][3]

cluster_0 Step 1: Waste Collection & Segregation cluster_1 Step 2: Container Management cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Collect solid SPS waste in a dedicated, labeled container. B Collect contaminated materials (e.g., gloves, wipes) separately. A->B Segregate solid waste from contaminated PPE C Use a compatible, non-reactive container with a secure lid. D Label the container clearly: 'HAZARDOUS WASTE' and 'Bis-(sodium sulfopropyl)-disulfide'. C->D Proper labeling is crucial E Store the waste container in a designated, well-ventilated area. F Keep away from incompatible materials. E->F G Arrange for pickup by a licensed hazardous waste disposal company. H Provide the Safety Data Sheet (SDS) to the disposal company. G->H

Caption: Workflow for the safe disposal of Bis-(sodium sulfopropyl)-disulfide.

  • Waste Collection:

    • Solid Waste: Collect any unused or waste Bis-(sodium sulfopropyl)-disulfide powder in a dedicated waste container.

    • Contaminated Materials: Any materials contaminated with SPS, such as weighing paper, gloves, or wipes, should also be collected as hazardous waste. It is good practice to collect these in a separate, clearly labeled bag within the main waste container.[8]

  • Container Selection and Labeling:

    • Choose a container that is in good condition and compatible with the chemical. The original product container can be a good option if it is empty and in good condition.[8]

    • The container must be securely sealed to prevent leaks or spills.[8]

    • Label the container clearly with the words "HAZARDOUS WASTE" and the full chemical name: "Bis-(sodium sulfopropyl)-disulfide".[8] Include the CAS number (27206-35-5) for unambiguous identification.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be well-ventilated and away from general laboratory traffic.

    • Ensure the waste is segregated from incompatible materials. While specific incompatibilities for SPS are not extensively documented, a general best practice is to store it away from strong acids and bases.[2][8]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.

    • Provide them with a copy of the Safety Data Sheet (SDS) for Bis-(sodium sulfopropyl)-disulfide.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[5][8][9]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: If the spill is large, evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material and place it in a suitable, labeled container for disposal.[5]

    • Avoid creating dust.

    • Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Regulatory Framework

The disposal of chemical waste is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[10][11] The Resource Conservation and Recovery Act (RCRA) provides a comprehensive framework for managing hazardous waste from "cradle to grave".[12][13] It is your responsibility to be aware of and comply with all applicable regulations.

Conclusion

The proper disposal of Bis-(sodium sulfopropyl)-disulfide is a critical aspect of laboratory safety and environmental stewardship. By following these detailed procedures, you can minimize risks and ensure that your research practices are compliant and responsible. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for the most accurate and up-to-date information.

References

  • Combi-Blocks, Inc. (2023, January 2).
  • Hopax Fine Chemicals. (2022, December 21). Safety Data Sheet: Bis- (3-sulfopropyl) disulfide, disodium salt.
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  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

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  • Dyersburg State Community College. (2023, April 27). 10:02:05:00 Hazardous Waste Disposal.
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  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

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Handling

Mastering the Safe Handling of Bis-(sodium sulfopropyl)-disulfide: A Guide for Laboratory Professionals

Bis-(sodium sulfopropyl)-disulfide (SPS) is a valuable reagent in many research and development applications, from its role in copper electroplating to its use in bioconjugation techniques.[1] However, its utility is mat...

Author: BenchChem Technical Support Team. Date: January 2026

Bis-(sodium sulfopropyl)-disulfide (SPS) is a valuable reagent in many research and development applications, from its role in copper electroplating to its use in bioconjugation techniques.[1] However, its utility is matched by a critical need for meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the safe use of SPS, grounded in scientific principles and field-proven best practices. We will delve into the essential personal protective equipment (PPE), operational protocols, and disposal plans, moving beyond a simple checklist to explain the causality behind each recommendation.

Understanding the Primary Hazard: Skin Sensitization

The principal health concern associated with Bis-(sodium sulfopropyl)-disulfide is its potential to cause skin sensitization.[1] An allergic reaction may not occur upon initial contact, but repeated exposure can lead to the development of allergic contact dermatitis.

The mechanism of skin sensitization by disulfide-containing compounds is an area of ongoing research. One plausible mechanism involves the disulfide bond acting as an electrophile, reacting with nucleophilic groups present in skin proteins.[2] This covalent modification of endogenous proteins can form a hapten-protein conjugate, which is then recognized by the immune system as a foreign substance, triggering an allergic response upon subsequent exposures.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling SPS. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals. While specific permeation data for SPS is not readily available, nitrile is a robust choice for handling powdered chemicals. Double-gloving provides an additional layer of protection against tears and contamination.
Eye Protection Chemical safety goggles that provide a complete seal around the eyes are mandatory. This is to protect against accidental splashes of solutions or airborne particles of the solid compound.
Body Protection A laboratory coat should be worn at all times to protect the skin and personal clothing from contamination.
Respiratory Protection When handling the powdered form of SPS, a NIOSH-approved N95 respirator or higher is essential to prevent inhalation of airborne particles.[3][4][5][6]
Visualizing the PPE Workflow

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_removal De-Gowning Don Lab Coat Don Lab Coat Don Respirator Don Respirator Don Lab Coat->Don Respirator Don Goggles Don Goggles Don Respirator->Don Goggles Don Inner Gloves Don Inner Gloves Don Goggles->Don Inner Gloves Don Outer Gloves Don Outer Gloves Don Inner Gloves->Don Outer Gloves Handle SPS Handle SPS Don Outer Gloves->Handle SPS Remove Outer Gloves Remove Outer Gloves Handle SPS->Remove Outer Gloves Remove Inner Gloves Remove Inner Gloves Remove Outer Gloves->Remove Inner Gloves Remove Goggles Remove Goggles Remove Inner Gloves->Remove Goggles Remove Respirator Remove Respirator Remove Goggles->Remove Respirator Remove Lab Coat Remove Lab Coat Remove Respirator->Remove Lab Coat Wash Hands Wash Hands Remove Lab Coat->Wash Hands

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure risk.

Preparation and Weighing
  • Designated Area: All handling of solid Bis-(sodium sulfopropyl)-disulfide should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne powder.

  • Weighing: When weighing the powder, use a balance inside the fume hood. Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Spill Kit: Ensure a spill kit containing absorbent materials is readily available in the laboratory.

Solubilization and Use
  • Solvent Addition: When preparing solutions, slowly add the solid SPS to the solvent to avoid splashing. Bis-(sodium sulfopropyl)-disulfide is highly soluble in water.[1]

  • Closed System: Whenever possible, perform reactions in a closed system to minimize the release of aerosols or vapors.

  • Avoid Incompatibilities: Keep SPS away from strong acids or bases, as it may decompose under these conditions.[1]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, a swift and correct response is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash develops, seek medical attention.[7]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of Bis-(sodium sulfopropyl)-disulfide and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Unused solid SPS and any materials contaminated with the powder (e.g., weighing paper, gloves) should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Aqueous solutions of SPS should be collected in a designated, labeled waste container. Do not dispose of down the drain. While some sulfonate compounds are biodegradable, it is best practice to treat all chemical waste as hazardous unless explicitly stated otherwise by your institution's environmental health and safety (EHS) department.[8]

  • Empty Containers: "Empty" containers that previously held SPS should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected as hazardous liquid waste.[9] After triple-rinsing, the container can be disposed of as regular waste, but be sure to deface the label first.

Final Disposal

All chemical waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company. Always follow local, state, and federal regulations.

Visualizing the Disposal Workflow

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_processing Waste Processing cluster_final_disposal Final Disposal A Solid SPS & Contaminated Materials D Collect in Labeled Hazardous Waste Container A->D B Aqueous SPS Solutions E Collect in Labeled Aqueous Waste Container B->E C Empty SPS Containers F Triple-Rinse Container C->F G Dispose via EHS/Licensed Vendor D->G E->G H Collect Rinsate as Hazardous Waste F->H I Dispose of Defaced Container as Regular Waste F->I H->G

Caption: Decision-making workflow for the disposal of SPS waste.

By integrating these detailed safety and logistical protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling Bis-(sodium sulfopropyl)-disulfide, ensuring a safe and productive research environment.

References

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  • uvex safety. Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]

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  • uvex safety. Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]

  • ACS Publications. (2024, September 11). Updating Reaction Mechanistic Domains for Skin Sensitization: 1. Nucleophilic Skin Sensitizers | Chemical Research in Toxicology. Retrieved from [Link]

  • Hopax Fine Chemicals. (2022, December 21). Safety Data Sheet. Retrieved from [Link]

  • Lafayette College. Disposal of Solid Chemicals in the Normal Trash | Public Safety. Retrieved from [Link]

  • CDC Stacks. The Role of Thiols and Disulfide Formation in Mercaptobenzothiazole Allergenicity. Retrieved from [Link]

  • PubMed. (2022, March 9). Thiol-Disulfide Homeostasis in Skin Diseases. Retrieved from [Link]

  • ResearchGate. (2022, March 7). (PDF) Thiol-Disulfide Homeostasis in Skin Diseases. Retrieved from [Link]

  • GLOBAL PRODUCT STRATEGY SAFETY REPORT. Sodium linear alkylbenzene sulfonate. Retrieved from [Link]

  • PubMed Central. Thiol-Disulfide Homeostasis in Skin Diseases. Retrieved from [Link]

  • Google Patents. US3123553A - Removal of alkyl benzene sulfonate from liquids.

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